Eicosane, 2-chloro-
Description
Structure
2D Structure
Properties
CAS No. |
63758-86-1 |
|---|---|
Molecular Formula |
C20H41Cl |
Molecular Weight |
317.0 g/mol |
IUPAC Name |
2-chloroicosane |
InChI |
InChI=1S/C20H41Cl/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21/h20H,3-19H2,1-2H3 |
InChI Key |
XCKHBAKSZUHYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-Chloroeicosane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroeicosane is a long-chain saturated alkyl halide. While specific experimental data for 2-chloroeicosane is limited in publicly available literature, this guide provides a comprehensive overview of its predicted physicochemical properties, leveraging data from its close isomer, 1-chloroeicosane. This document also outlines standard experimental protocols for determining these properties and discusses the broader context of chlorinated lipids in biological systems.
Physicochemical Data Summary
The following tables summarize the available and predicted physicochemical properties of chloroeicosane. Data presented is primarily for the constitutional isomer, 1-chloroeicosane, and should be considered an approximation for 2-chloroeicosane.
Table 1: General and Physical Properties
| Property | Value (for 1-chloroeicosane) | Source(s) |
| Molecular Formula | C₂₀H₄₁Cl | [1][2][3] |
| Molecular Weight | 316.99 g/mol | [1][2][3] |
| Melting Point | 37.6 °C | [1] |
| Boiling Point | 371.2 °C at 760 mmHg | [1] |
| Density | 0.856 g/cm³ | [1] |
| Refractive Index | 1.45 | [1] |
| Flash Point | 31 °C | [1] |
| Vapor Pressure | 2.40 x 10⁻⁶ mmHg | [1] |
Table 2: Solubility and Partitioning
| Property | Value (for 1-chloroeicosane) | Notes | Source(s) |
| LogP (Octanol-Water Partition Coefficient) | 8.27 | A high LogP value indicates a strong preference for lipophilic (non-polar) environments and low water solubility.[4] | [1] |
| Water Solubility | Very low (predicted) | Alkyl halides have little to no solubility in water.[5] | [5] |
| Organic Solvent Solubility | Soluble | Soluble in most organic solvents.[5] | [5] |
Table 3: Spectroscopic Data (for 1-chloroeicosane)
| Spectroscopy Type | Key Features | Source(s) |
| ¹H NMR (90 MHz, CDCl₃) | Data available. | [1] |
| ¹³C NMR (in CDCl₃) | Data available. | [1] |
| Mass Spectrum (Electron Ionization) | Data available. | [1][3] |
| Infrared (IR) Spectrum | Data available. | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of long-chain alkyl halides like 2-chloroeicosane are provided below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or DigiMelt)
-
Sample Preparation: A small amount of the solid 2-chloroeicosane is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6] The tube is then tapped to ensure the sample is compact at the bottom.[6][7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]
-
Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.[6][7]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Procedure: The liquid 2-chloroeicosane is placed in the boiling flask along with boiling chips to ensure smooth boiling. The flask is heated, and the liquid is brought to a boil.[7]
-
Data Recording: The temperature is recorded when the vapor condensation ring rises above the thermometer bulb and remains constant. This stable temperature is the boiling point at the given atmospheric pressure.
Density Determination
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a known volume) is weighed accurately.
-
Measurement with Sample: The pycnometer is filled with 2-chloroeicosane, ensuring no air bubbles are present, and weighed again.
-
Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.
-
Calculation: The volume of the pycnometer is determined from the mass and density of the reference liquid. The density of 2-chloroeicosane is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Visual Assessment
-
Procedure: A small, measured amount of 2-chloroeicosane is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, dimethyl sulfoxide).
-
Observation: The mixture is agitated (e.g., by vortexing) and observed for the dissolution of the solute. If the solute dissolves completely, more is added until saturation is reached or a predetermined concentration is achieved. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent.
Biological Context: Chlorinated Lipids and Signaling
While direct studies on 2-chloroeicosane are scarce, the broader class of chlorinated lipids has been implicated in various physiological and pathological processes.[8][9][10][11]
Under conditions of inflammation, the enzyme myeloperoxidase (MPO), present in neutrophils, catalyzes the reaction of hydrogen peroxide with chloride ions to produce hypochlorous acid (HOCl).[9] HOCl is a potent oxidizing and chlorinating agent that can react with various biomolecules, including lipids.[8][9] For instance, the reaction of HOCl with plasmalogens, a type of phospholipid, can generate α-chlorofatty aldehydes, which are precursors to other chlorinated lipids.[8]
These chlorinated lipids are not inert bystanders; they are biologically active molecules that can modulate cellular signaling pathways and contribute to the pathophysiology of inflammatory diseases such as atherosclerosis.[8][9] For example, chlorinated lipids have been shown to impact the function of neutrophils, monocytes, and endothelial cells.[11] They can also influence signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[11] The accumulation of chlorinated lipids has been observed in various inflammatory conditions.[11]
Diagrams
Caption: Conceptual overview of chlorinated lipid generation and biological activity.
Caption: Experimental workflow for determining melting point.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloroeicosane [webbook.nist.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. Lipid oxidation by hypochlorous acid: chlorinated lipids in atherosclerosis and myocardial ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorinated Phospholipids and Fatty Acids: (Patho)physiological Relevance, Potential Toxicity, and Analysis of Lipid Chlorohydrins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Chlorinated Lipidome Originating from Myeloperoxidase-Derived HOCl Targeting Plasmalogens: Metabolism, Clearance, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Chloroeicosane (CAS Number: 63758-86-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloroeicosane, a chlorinated long-chain alkane. Due to the limited availability of experimental data for this specific isomer, this document combines confirmed identifiers with predicted properties and established methodologies for synthesis and analysis based on analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be working with or investigating long-chain haloalkanes.
Chemical Identification
2-Chloroeicosane is the chlorinated hydrocarbon with a chlorine atom substituted at the second carbon position of an eicosane (B133393) chain.
| Identifier | Value |
| CAS Number | 63758-86-1 |
| IUPAC Name | 2-Chloroeicosane |
| Synonyms | Eicosane, 2-chloro- |
| Chemical Formula | C₂₀H₄₁Cl |
| Molecular Weight | 317.00 g/mol |
Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~370-390 °C | Estimated based on the boiling point of 1-chloroeicosane (B1581961) and trends in similar compounds. |
| Density | ~0.86 g/cm³ | Predicted based on the density of similar long-chain haloalkanes. |
| LogP (Octanol-Water Partition Coefficient) | > 8 | Indicative of very high lipophilicity and low aqueous solubility. |
| Vapor Pressure | Very Low | Expected due to high molecular weight and boiling point. |
Synthesis Protocol: Free Radical Chlorination of Eicosane
A common method for the chlorination of alkanes is free radical substitution. This process is typically non-selective and will result in a mixture of chlorinated isomers, including 2-chloroeicosane, as well as products of multiple chlorinations. The following is a generalized experimental protocol.
Reaction:
C₂₀H₄₂ + Cl₂ --(UV light)--> C₂₀H₄₁Cl + HCl
Materials:
-
Eicosane
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )
-
Photochemical reactor with a UV lamp
-
Gas washing bottle with sodium hydroxide (B78521) solution (for unreacted chlorine)
-
Distillation apparatus
Procedure:
-
Dissolve eicosane in an appropriate inert solvent within the photochemical reactor.
-
Initiate UV irradiation of the solution.
-
Slowly bubble chlorine gas through the solution. The reaction is exothermic and should be monitored.
-
Continue the reaction until the desired degree of chlorination is achieved. Reaction progress can be monitored by gas chromatography.
-
Stop the flow of chlorine and the UV irradiation.
-
Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove any dissolved unreacted chlorine and HCl gas. The off-gas should be passed through a sodium hydroxide trap.
-
The resulting mixture will contain unreacted eicosane, 2-chloroeicosane, other monochlorinated isomers, and polychlorinated products.
-
Fractional distillation under reduced pressure is required to separate the different components of the reaction mixture. The separation of isomers is challenging due to their similar boiling points.
Analytical Methods for Identification
The identification and quantification of 2-chloroeicosane, particularly within a mixture of isomers, would typically be performed using gas chromatography coupled with mass spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph with a capillary column suitable for high-boiling point compounds (e.g., DB-5ms).
-
Mass Spectrometer (e.g., Quadrupole or Ion Trap) with an Electron Ionization (EI) source.
GC-MS Protocol:
-
Sample Preparation: Dissolve the sample containing 2-chloroeicosane in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
GC Separation: Use a temperature program to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold to ensure elution of all compounds.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, are ionized (typically by electron impact), and the resulting fragments are detected.
-
Data Analysis: The retention time from the gas chromatogram and the mass spectrum are used to identify the compound.
Spectroscopic Identification (Theoretical)
Mass Spectrometry (MS)
In electron impact mass spectrometry, 2-chloroeicosane would undergo fragmentation.
-
Molecular Ion (M+): The molecular ion peak would be expected at m/z 316 and 318, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl) in an approximate 3:1 intensity ratio. The molecular ion peak itself may be weak due to the facile fragmentation of the long alkyl chain.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 301/303. Cleavage of the C2-C3 bond would result in the loss of an octadecyl radical (•C₁₈H₃₇) to give a fragment at m/z 63/65.
-
Loss of HCl: A common fragmentation pathway for chloroalkanes is the elimination of HCl, which would lead to a fragment at m/z 280.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ units) would be expected due to fragmentation along the eicosane chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-CHCl- (C2): The proton on the carbon bearing the chlorine atom would appear as a multiplet in the range of 3.5 - 4.0 ppm . The downfield shift is due to the deshielding effect of the electronegative chlorine atom. The multiplicity would be complex due to coupling with the protons on C1 and C3.
-
-CH₃ (C1): The methyl protons at the C1 position would appear as a doublet in the range of 1.5 - 1.7 ppm , coupled to the proton on C2.
-
-CH₂- (C3): The methylene (B1212753) protons at the C3 position would appear as a multiplet in the range of 1.6 - 1.8 ppm , coupled to the protons on C2 and C4.
-
Alkyl Chain Protons (-CH₂-)n: The remaining methylene protons of the long alkyl chain would produce a broad signal in the range of 1.2 - 1.4 ppm .
-
Terminal -CH₃ (C20): The terminal methyl group at the end of the chain would appear as a triplet at approximately 0.8 - 0.9 ppm .
¹³C NMR:
-
-CHCl- (C2): The carbon atom bonded to the chlorine would be significantly deshielded and is expected to have a chemical shift in the range of 60 - 70 ppm .
-
-CH₃ (C1): The methyl carbon adjacent to the chlorinated carbon would have a chemical shift in the range of 20 - 30 ppm .
-
-CH₂- (C3): The methylene carbon adjacent to the chlorinated carbon would have a chemical shift in the range of 30 - 40 ppm .
-
Alkyl Chain Carbons (-CH₂-)n: The carbons of the main alkyl chain would resonate in the range of 22 - 32 ppm .
-
Terminal -CH₃ (C20): The terminal methyl carbon would appear at approximately 14 ppm .
Safety and Handling
Specific toxicity data for 2-chloroeicosane is not available. However, as with all chlorinated hydrocarbons, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is expected to be a skin and eye irritant. Due to its high lipophilicity, it may be persistent in the environment and bioaccumulative.
Conclusion
2-Chloroeicosane is a long-chain haloalkane for which there is a notable lack of published experimental data. This guide has provided its key identifiers and a theoretical framework for its synthesis, analysis, and spectroscopic characterization based on established chemical principles and data from analogous compounds. This information is intended to be a valuable starting point for researchers and professionals requiring information on this compound. It is strongly recommended that any properties or behaviors are confirmed experimentally.
Theoretical Exploration of the 2-Chloroeicosane Structure: A Technical Guide
Introduction
Eicosane (B133393), a twenty-carbon saturated hydrocarbon, serves as a foundational structure in various organic and biochemical systems. The introduction of a chlorine atom at the second position, forming 2-chloroeicosane, induces significant alterations in its physicochemical properties, including polarity, reactivity, and conformational preferences. This technical guide provides a comprehensive theoretical overview of the structure of 2-chloroeicosane, intended for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for 2-chloroeicosane, this document extrapolates from established principles of conformational analysis of long-chain alkanes and haloalkanes.[1][2][3]
Fundamental Structural Properties
2-Chloroeicosane is a long-chain haloalkane with the chemical formula C20H41Cl.[4][5] The presence of the electronegative chlorine atom creates a polar C-Cl bond, where the carbon atom bears a partial positive charge and the chlorine atom a partial negative charge.[6][7] This polarity influences intermolecular interactions and the overall chemical behavior of the molecule.[8][9]
Predicted Geometric Parameters
| Parameter | Value (Å) | Parameter | Value (°) |
| C-C Bond Length | ~1.54 | C-C-C Bond Angle | ~109.5 |
| C-H Bond Length | ~1.09 | H-C-H Bond Angle | ~109.5 |
| C-Cl Bond Length | ~1.77 | C-C-Cl Bond Angle | ~109.5 |
Table 1: Predicted geometric parameters for 2-chloroeicosane based on standard values for alkanes and chloroalkanes.
Conformational Analysis
The flexibility of the eicosane backbone allows for a multitude of conformational isomers, or conformers, arising from rotation around the C-C single bonds.[2] The introduction of the chlorine atom at the C2 position introduces additional steric and electronic considerations that influence the conformational landscape.
Newman Projections and Torsional Strain
The conformational analysis of the C2-C3 bond is of particular interest. The key conformers are the staggered (anti and gauche) and eclipsed conformations.
-
Anti Conformation: The chlorine atom and the methyl group (C1) are positioned 180° apart. This is generally the most stable staggered conformation due to minimal steric hindrance.[3]
-
Gauche Conformation: The chlorine atom and the methyl group are 60° apart. This conformation experiences some steric strain due to the proximity of these groups.[3]
-
Eclipsed Conformations: These are high-energy states where the substituents on the C2 and C3 carbons are aligned, leading to significant torsional and steric strain.[2][3]
The following diagram illustrates the potential energy profile for rotation around the C2-C3 bond of 2-chloroeicosane.
Figure 1: Potential energy changes during rotation around the C2-C3 bond.
Hypothetical Experimental and Computational Protocols
To determine the precise structural details of 2-chloroeicosane, a combination of computational and experimental techniques would be necessary.
Computational Chemistry Protocol
A theoretical study of 2-chloroeicosane's structure would likely involve the following workflow:
-
Initial Structure Generation: A 3D model of 2-chloroeicosane would be constructed.
-
Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.
-
Quantum Mechanical Calculations: High-level quantum mechanical calculations (e.g., Density Functional Theory) would be used to optimize the geometries and calculate the relative energies of the most stable conformers.
-
Spectroscopic Prediction: Theoretical vibrational (IR, Raman) and NMR spectra would be calculated to aid in the interpretation of experimental data.
Figure 2: Workflow for computational analysis of 2-chloroeicosane.
Proposed Experimental Methods
Experimental characterization would involve spectroscopic techniques to probe the molecular structure.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the determination of the connectivity and stereochemistry. |
| Infrared (IR) and Raman Spectroscopy | Reveals the vibrational modes of the molecule, which are sensitive to the local geometry and conformation. The C-Cl stretching frequency would be a key diagnostic peak. |
| X-ray Crystallography | If a suitable single crystal can be obtained, this technique provides the most definitive three-dimensional structure of the molecule in the solid state. |
Table 2: Proposed experimental techniques for the structural elucidation of 2-chloroeicosane.
Conclusion
While specific experimental data on 2-chloroeicosane is currently lacking in the scientific literature, a robust theoretical understanding of its structure can be derived from the well-established principles of conformational analysis applied to long-chain alkanes and haloalkanes. The presence of the chlorine atom at the second position introduces localized polarity and steric effects that are expected to favor specific conformations, particularly around the C2-C3 bond. Future computational and experimental studies are necessary to fully elucidate the intricate structural details of this molecule and its potential impact in fields such as drug design and materials science.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. 1-Chloroeicosane [webbook.nist.gov]
- 5. 1-Chloroeicosane [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
An In-depth Technical Guide to the Solubility of 2-Chloroeicosane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Principles of 2-Chloroeicosane Solubility
The solubility of a substance is primarily dictated by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[1][2] 2-Chloroeicosane (C₂₀H₄₁Cl) is a large, predominantly nonpolar molecule due to its long hydrocarbon chain. The single chlorine atom introduces a slight dipole moment, but the molecule's overall character remains lipophilic.
Haloalkanes, such as 2-chloroeicosane, tend to be soluble in organic solvents because the energy required to break the intermolecular attractions within the haloalkane and the solvent is comparable to the energy released when new attractions are formed between the solute and solvent molecules.[1] In contrast, haloalkanes are generally insoluble in water because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker dipole-dipole and van der Waals interactions that would be formed with the haloalkane.[3]
Qualitative Solubility Profile of 2-Chloroeicosane
Based on the "like dissolves like" principle, the expected solubility of 2-chloroeicosane in various organic solvents can be qualitatively summarized. The long, nonpolar alkyl chain of 2-chloroeicosane suggests it will be most soluble in nonpolar organic solvents. Its solubility is expected to decrease as the polarity of the solvent increases.
| Solvent Class | Examples | Expected Solubility of 2-Chloroeicosane | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | Similar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[3] |
| Nonpolar Aromatic | Toluene, Benzene | High | The large, nonpolar structure of 2-chloroeicosane interacts favorably with the nonpolar aromatic rings.[1] |
| Slightly Polar | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether functional group introduces some polarity, but the overall solvent character is still largely nonpolar and compatible.[4][5] |
| Moderately Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The polarity of the carbonyl group can interact with the C-Cl dipole, but the long alkyl chain dominates solubility.[6] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The hydroxyl group and hydrogen bonding in these solvents make them less compatible with the nonpolar nature of 2-chloroeicosane.[7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Low | These solvents are highly polar and are generally poor solvents for long-chain nonpolar compounds. |
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the solubility of a solid compound like 2-chloroeicosane in an organic solvent at a specific temperature.
Materials:
-
2-Chloroeicosane (solute)
-
Selected organic solvent
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-chloroeicosane to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Determine the mass of the filtered solution.
-
Evaporate the solvent from the vial. This can be done by gentle heating in an oven (ensure the temperature is below the boiling point of the solute) or by using a vacuum desiccator.
-
Once the solvent is completely evaporated, re-weigh the vial containing the dry solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved 2-chloroeicosane is the final mass of the vial minus the initial mass of the empty vial.
-
The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved 2-chloroeicosane.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: A generalized workflow for the gravimetric determination of solubility.
Logical Relationship of Solubility: "Like Dissolves Like"
This diagram illustrates the principle of "like dissolves like" as it applies to 2-chloroeicosane.
Caption: The "like dissolves like" principle governing solubility.
Conclusion
While quantitative solubility data for 2-chloroeicosane in various organic solvents is not extensively documented, its solubility behavior can be reliably predicted based on fundamental chemical principles. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. The understanding of these principles and methodologies is essential for researchers and professionals in fields where the dissolution of long-chain halogenated alkanes is a critical parameter.
References
- 1. quora.com [quora.com]
- 2. doubtnut.com [doubtnut.com]
- 3. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 4. chembk.com [chembk.com]
- 5. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Isomers of Chloroeicosane: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosane (B133393) (C₂₀H₄₂) is a twenty-carbon alkane that exists as a vast number of structural isomers. The introduction of a single chlorine atom to these carbon backbones results in the formation of chloroeicosane (C₂₀H₄₁Cl), a class of compounds with significant structural diversity. This diversity stems from both the varied branching of the carbon skeleton and the multiple possible positions of the chlorine substituent. As a member of the long-chain chlorinated paraffins (LCCPs), which include carbon chain lengths from C18 to C38, chloroeicosane isomers are of interest due to their persistence, potential for bioaccumulation, and toxicological profiles.[1][2] This guide provides a technical overview of the potential isomers of chloroeicosane, focusing on their physicochemical properties, general synthetic approaches, and the experimental protocols required for their characterization.
Isomerism in Chloroeicosane
The sheer number of potential chloroeicosane isomers makes a comprehensive experimental analysis of each one impractical. The isomerism can be categorized as follows:
-
Constitutional (Structural) Isomerism : This arises from differences in the carbon skeleton. Eicosane can exist as a straight chain (n-eicosane) or in numerous branched forms. Each unique carbon skeleton presents a different foundation for chlorination.
-
Positional Isomerism : For any given eicosane skeleton, the chlorine atom can be attached to different carbon atoms, creating a set of positional isomers. For example, in n-eicosane, the chlorine can be at position 1 (1-chloroeicosane), position 2 (2-chloroeicosane), and so on.
-
Stereoisomerism : When a chlorine atom is attached to a carbon that is bonded to four different groups, a chiral center is created. This gives rise to stereoisomers, specifically enantiomers, which are non-superimposable mirror images.[3][4] These isomers can have identical physical properties but may exhibit different biological activities.[5]
Physicochemical Properties of Chloroeicosane Isomers
The physical and chemical properties of chloroeicosane isomers are dictated by their molecular structure. While specific experimental data for most isomers is unavailable, general trends can be predicted based on the principles of organic chemistry for haloalkanes.[6][7][8]
-
Boiling Point : Haloalkanes generally have higher boiling points than alkanes of similar molecular weight due to increased polarity and stronger intermolecular van der Waals forces.[6][7]
-
Effect of Chain Branching : Increased branching in the carbon chain reduces the surface area available for intermolecular contact, which typically leads to a lower boiling point compared to straight-chain isomers.[6][7]
-
Effect of Chlorine Position : The position of the chlorine atom can influence the molecule's overall dipole moment and shape, causing minor variations in boiling points among positional isomers. Primary haloalkanes tend to have higher boiling points than their secondary or tertiary counterparts of the same molecular mass.[6]
-
-
Solubility : Despite being polar, haloalkanes are generally sparingly soluble in water because they cannot form strong hydrogen bonds.[6] Their solubility is expected to be extremely low for a long-chain compound like chloroeicosane.
-
Density : The density of haloalkanes increases with the increasing number and mass of halogen atoms.[7] Most chloroeicosane isomers are expected to be denser than water.
Data Presentation: Predicted Properties of Representative Chloroeicosane Isomers
The following table presents predicted or illustrative data for a few representative isomers to highlight the expected differences based on structure.
| Property | 1-Chloroeicosane (Primary) | 2-Chloroeicosane (Secondary) | 2-Methyl-2-chlorononadecane (Tertiary, Branched) |
| Molecular Formula | C₂₀H₄₁Cl | C₂₀H₄₁Cl | C₂₀H₄₁Cl |
| Molecular Weight ( g/mol ) | 317.0[9][10] | 317.0 | 317.0 |
| Predicted Boiling Point | Highest | Intermediate | Lowest |
| Predicted Water Solubility | Very Low | Very Low | Very Low |
| Predicted Density | Highest | Intermediate | Lowest |
| Octanol-Water Partition Coefficient (Log P) | High | High | High |
Experimental Protocols
Characterizing a specific chloroeicosane isomer requires a systematic workflow involving synthesis, purification, and property determination.
Synthesis of Chloroeicosane Isomers
The synthesis of specific chloroeicosane isomers can be challenging. General methods for preparing haloalkanes include:
-
From Alcohols : The most common laboratory method involves the reaction of the corresponding eicosanol (B47690) isomer with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. This method allows for regiochemical control if the starting alcohol is pure.
-
From Alkenes : The addition of hydrogen chloride (HCl) to an eicosene isomer will yield a chloroeicosane.[8] The regioselectivity of this reaction is governed by Markovnikov's rule.
-
Free-Radical Halogenation of Alkanes : Direct chlorination of an eicosane isomer using Cl₂ and UV light typically produces a complex mixture of positional isomers and polychlorinated products, which are difficult to separate.[11]
Protocol for Boiling Point Determination
Due to the high boiling points of these compounds, determination requires specialized techniques such as vacuum distillation.
-
Apparatus : A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a temperature-controlled heating mantle.
-
Procedure :
-
Place a small, purified sample of the chloroeicosane isomer into the distillation flask.
-
Reduce the pressure in the system to a known, stable value (e.g., 1 mmHg).
-
Gradually heat the sample until it begins to boil and reflux.
-
Record the temperature at which the vapor and liquid are in equilibrium and the corresponding pressure.
-
Use a nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to standard atmospheric pressure.
-
Protocol for Water Solubility Determination (Shake-Flask Method)
-
Apparatus : Temperature-controlled shaker bath, centrifuge, analytical balance, and a suitable analytical instrument (e.g., Gas Chromatograph with Mass Spectrometry, GC-MS).
-
Procedure :
-
Add an excess amount of the chloroeicosane isomer to a known volume of deionized water in a sealed flask.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Centrifuge the solution to separate the undissolved solute from the aqueous phase.
-
Carefully extract a known volume of the aqueous phase.
-
Quantify the concentration of the dissolved chloroeicosane using a pre-calibrated GC-MS method.
-
Mandatory Visualization
The following diagrams illustrate key conceptual and experimental frameworks relevant to the study of chloroeicosane isomers.
Caption: Logical relationships between isomer structure and properties.
Caption: Workflow for synthesis and characterization of isomers.
References
- 1. canada.ca [canada.ca]
- 2. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 3. 17 structural isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. embibe.com [embibe.com]
- 9. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Chloroeicosane [webbook.nist.gov]
- 11. youtube.com [youtube.com]
The Enigmatic World of Chlorinated Eicosanoids: A Technical Guide to Their Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids, a family of signaling lipids derived from 20-carbon fatty acids, are well-established mediators of a vast array of physiological and pathological processes. While the roles of canonical eicosanoids like prostaglandins, leukotrienes, and thromboxanes have been extensively studied, a lesser-known, yet potentially significant, class of these molecules exists: the chlorinated eicosanoids. This technical guide provides an in-depth exploration of the discovery, natural occurrence, and analytical methodologies for this intriguing class of bioactive lipids. Their formation, both through enzymatic processes in marine organisms and as byproducts of inflammatory responses in humans, suggests unique biological roles and potential as novel therapeutic targets and disease biomarkers.
Discovery and Natural Occurrence
The discovery of chlorinated eicosanoids has been a fragmented yet fascinating journey, with key findings emerging from both marine and terrestrial biology.
Endogenous Formation in Humans: A Consequence of Inflammation
In humans, the generation of chlorinated lipids, including eicosanoids, is intimately linked to the inflammatory response. The enzyme myeloperoxidase (MPO), abundantly present in neutrophils, utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent. This reactive species can modify a variety of biomolecules, including lipids. While not a direct enzymatic pathway for the synthesis of specific chlorinated eicosanoids, the non-enzymatic reaction of HOCl with arachidonic acid and other polyunsaturated fatty acid precursors can lead to the formation of a diverse array of chlorinated products. These have been detected in various human tissues and are associated with inflammatory diseases.
Marine Origins: The Discovery of Punaglandins
A significant breakthrough in the field was the discovery of punaglandins , a series of chlorinated prostaglandins, isolated from the octocoral Telesto riisei. These compounds feature a chlorine atom at the C-10 position of the prostaglandin (B15479496) scaffold and exhibit potent biological activities, including antitumor effects. The discovery of punaglandins provided the first definitive evidence of naturally occurring, structurally defined chlorinated eicosanoids produced through a specific biosynthetic pathway in a living organism.
While the primary focus has been on chlorinated prostaglandins, the potential for the existence of other chlorinated eicosanoids, such as chlorinated leukotrienes and thromboxanes, is an active area of investigation. Studies have shown the formation of cysteinyl leukotrienes following exposure to chlorine gas, suggesting the biological plausibility of their formation under certain conditions.[1][2][3]
Quantitative Data on Occurrence
Quantitative data on the natural abundance of chlorinated eicosanoids are still emerging and vary significantly depending on the biological matrix and the specific compound. The following table summarizes available data to provide a comparative overview.
| Chlorinated Eicosanoid | Biological Source | Concentration Range | Reference |
| Punaglandins | Telesto riisei (soft coral) | Not typically quantified in situ; focus on isolation yield | [4] |
| Chlorinated Lipids (General) | Human Plasma (Inflammatory Conditions) | Nanomolar to low micromolar | [5] |
| Cysteinyl Leukotrienes (post-chlorine exposure) | Mouse Lung Lavage | Picogram to nanogram per mL | [1][2][3] |
Note: The quantification of chlorinated eicosanoids is challenging due to their low abundance and the complexity of biological samples. The provided ranges are indicative and can vary based on the analytical methodology and the physiological state of the organism.
Experimental Protocols
The analysis of chlorinated eicosanoids requires specialized and highly sensitive analytical techniques. Below are detailed methodologies for their extraction and analysis.
Protocol 1: Extraction of Chlorinated Lipids from Biological Tissues
This protocol is a modification of the Bligh-Dyer method, optimized for the extraction of chlorinated lipids.
Materials:
-
Homogenizer
-
Glass centrifuge tubes
-
0.9% Saline
-
Nitrogen gas stream
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 1 mL of ice-cold 0.9% saline.
-
Solvent Addition: To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 1 minute. Then, add 1.25 mL of 0.9% saline and vortex for another minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Extraction: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Chlorinated Eicosanoids
SPE is a crucial step for removing interfering substances from the lipid extract prior to mass spectrometry analysis.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Water, HPLC grade
-
Ethyl acetate (B1210297)
-
0.1% Formic acid in water and methanol
Procedure:
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with 3 mL of methanol and 3 mL of water.
-
Sample Loading: Load the reconstituted lipid extract (acidified to pH ~3 with 0.1% formic acid) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water (containing 0.1% formic acid) to remove polar impurities. Follow with a wash of 3 mL of hexane to elute non-polar lipids.
-
Elution: Elute the chlorinated eicosanoids from the cartridge with 3 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a nitrogen stream and reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of chlorinated eicosanoids.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: -3.5 kV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical for a Chlorinated Prostaglandin):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Chlorinated PG | [M-H]⁻ | Specific fragment 1 | Optimized |
| [M-H]⁻ | Specific fragment 2 | Optimized | |
| Internal Standard | [M-H]⁻ | Specific fragment | Optimized |
Note: Specific MRM transitions and collision energies must be optimized for each target chlorinated eicosanoid and its corresponding stable isotope-labeled internal standard.
Signaling Pathways and Biological Activities
The biological roles of chlorinated eicosanoids are an emerging area of research. Their structural similarity to their non-chlorinated counterparts suggests that they may interact with the same signaling pathways, but potentially with altered affinity and efficacy.
Punaglandin Signaling
Punaglandins have been shown to exert their potent antitumor activity through the inhibition of the ubiquitin isopeptidase activity of the 26S proteasome.[4] This inhibition leads to the accumulation of polyubiquitinated proteins and ultimately induces apoptosis in cancer cells. The electrophilic nature of the punaglandin molecule is thought to be crucial for its interaction with the active site of the enzyme.
Caption: Punaglandin-mediated inhibition of the 26S proteasome.
General Chlorinated Lipid Signaling
More broadly, chlorinated lipids generated during inflammation can modulate various signaling pathways. They have been implicated in the activation of peroxisome proliferator-activated receptors (PPARs) and can influence cellular processes such as apoptosis and endothelial dysfunction. The precise mechanisms and the specific receptors involved for different chlorinated eicosanoids are still under active investigation.
Caption: Endogenous formation of chlorinated eicosanoids during inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of chlorinated eicosanoids from a biological sample.
Caption: Workflow for chlorinated eicosanoid discovery.
Conclusion and Future Perspectives
The field of chlorinated eicosanoids is still in its relative infancy, yet the discoveries to date underscore its significant potential. The natural occurrence of these molecules in diverse biological systems points to conserved and important physiological roles. For researchers, the development of more sensitive and specific analytical methods will be crucial for uncovering the full spectrum of chlorinated eicosanoids and their metabolites. For drug development professionals, the unique biological activities of compounds like the punaglandins highlight the potential of chlorinated eicosanoids as a source of novel therapeutic leads. Further research into their biosynthesis, signaling pathways, and roles in health and disease will undoubtedly open new avenues for understanding and treating a range of human disorders.
References
- 1. Cellular Source of Cysteinyl Leukotrienes Following Chlorine Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlorine Gas, Airway Inflammation, and Cysteinyl Leukotrienes: The Neutrophil Does Not Work Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Punaglandins, chlorinated prostaglandins, function as potent Michael receptors to inhibit ubiquitin isopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of 2-Chloroeicosane: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule and the energy variations associated with them, is fundamental to understanding a molecule's physical properties, reactivity, and biological interactions.[1][2] 2-Chloroeicosane, a twenty-carbon chain alkane with a chlorine substituent at the second position, presents an interesting case study. Its conformational landscape is governed by the free rotation around its numerous carbon-carbon single bonds.
The long alkyl chain is predisposed to adopt a low-energy, extended zigzag or all-anti conformation to minimize steric repulsions.[3] However, the presence of the chlorine atom at the C2 position introduces additional stereoelectronic factors that influence the local conformations around the C1-C2 and C2-C3 bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's behavior in various environments.
This guide will focus on two primary methodologies for elucidating the conformational preferences of 2-chloroeicosane: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Conformational Isomers of 2-Chloroeicosane
Rotation around the C-C single bonds in 2-chloroeicosane gives rise to various conformers. The most stable conformations are typically the staggered ones, where the substituents on adjacent carbons are as far apart as possible (dihedral angle of approximately 60° or 180°). Eclipsed conformations, where substituents are aligned (dihedral angle of 0° or 120°), are energetically unfavorable due to torsional and steric strain.
For the analysis of 2-chloroeicosane, two bonds are of particular interest:
-
Rotation around the C1-C2 bond: This involves the rotation of the methyl group relative to the rest of the chain, with the chlorine atom on the C2 carbon.
-
Rotation around the C2-C3 bond: This is analogous to the well-studied case of butane, but with a chlorine atom and a methyl group as two of the substituents. The key conformers are the anti conformation, where the chlorine and the C4 carbon are at a 180° dihedral angle, and the gauche conformation, where they are at a 60° dihedral angle. Generally, the anti conformer is more stable due to reduced steric hindrance.
The remainder of the long alkyl chain (C3 to C20) is expected to exist predominantly in an all-staggered, anti-periplanar conformation to minimize gauche interactions, resulting in an extended, linear-like geometry.
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution.[4] The key principle lies in the analysis of vicinal (3JHH) coupling constants, which are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[5][6]
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: A solution of 2-chloroeicosane is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent can influence conformational equilibria. The solution is then transferred to a standard 5 mm NMR tube.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. After locking the magnetic field on the deuterium (B1214612) signal of the solvent, the probe is tuned and matched. A high-resolution 1H NMR spectrum is acquired.
-
Data Analysis:
-
The raw data (Free Induction Decay) is processed by Fourier transformation, followed by phase and baseline correction.
-
The proton signals are assigned to the respective protons in the 2-chloroeicosane molecule.
-
The vicinal coupling constants (3JHH) for the protons on C1, C2, and C3 are carefully measured from the splitting patterns of the signals.
-
The Karplus equation (J(φ) = Acos2φ + Bcosφ + C) is used to correlate the measured 3JHH values with the corresponding H-C-C-H dihedral angles (φ).[5] The parameters A, B, and C are empirically derived and depend on the specific molecular fragment.
-
By analyzing the coupling constants, the relative populations of the different staggered conformers (e.g., anti vs. gauche) can be estimated. For a rapidly equilibrating system, the observed coupling constant is a population-weighted average of the coupling constants of the individual conformers.
-
Computational Modeling
Computational chemistry provides a powerful means to investigate the conformational landscape of molecules, calculate the relative energies of different conformers, and determine the energy barriers for their interconversion.[7]
Computational Workflow:
Detailed Methodology:
-
Initial Structure Generation: A 3D model of 2-chloroeicosane is built using molecular modeling software.
-
Conformational Search: A conformational search is performed to identify low-energy conformers. This can be done by systematically rotating all rotatable bonds or by using molecular dynamics or Monte Carlo methods.
-
Geometry Optimization and Energy Calculation: The geometries of the identified unique conformers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. The B3LYP functional is a common choice for such calculations.[8]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, a relaxed PES scan is performed. This involves systematically changing a specific dihedral angle (e.g., the Cl-C2-C3-C4 dihedral angle) in small increments, while allowing the rest of the molecule's geometry to relax at each step.
-
Analysis: The relative energies of the conformers are used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution. The PES scan provides the energy barriers for interconversion between conformers.
Quantitative Data
The following tables summarize the energetic penalties associated with various unfavorable steric and torsional interactions that are relevant to the conformational analysis of 2-chloroeicosane. These values are derived from studies of smaller alkanes and chloro-substituted cyclohexanes and serve as excellent approximations.
Table 1: Torsional and Steric Strain Energies
| Interaction Type | Unfavorable Interaction | Approximate Energy (kcal/mol) |
| Torsional Strain | H-H eclipsed | 1.0[9][10] |
| Torsional Strain | C-H eclipsed | 1.4[9][10] |
| Torsional/Steric Strain | C-C eclipsed | 2.6 - 3.0[6][9] |
| Steric Strain | Gauche Butane (C-C) | 0.9[5][9][11] |
| Steric Strain | 1,3-diaxial Cl-H | 0.5[12] |
Visualization of Energy Profile
The rotational energy profile for the C2-C3 bond in 2-chloroeicosane can be visualized using a potential energy diagram. This diagram illustrates the relative energies of the staggered (gauche and anti) and eclipsed conformers.
This diagram shows that the anti conformation (dihedral angle of 180°) is the most stable (lowest energy). The gauche conformations (60° and 300°) are slightly higher in energy due to steric strain between the chlorine atom and the alkyl chain. The eclipsed conformations represent energy maxima and are the transition states for the interconversion of the staggered conformers.
Conclusion
The conformational analysis of 2-chloroeicosane can be effectively conducted by applying principles derived from smaller, well-characterized molecules. The long alkyl chain is expected to adopt a low-energy all-anti conformation. The stereochemistry around the C2 carbon, bearing the chloro substituent, will be dominated by a preference for the anti-conformer to minimize steric interactions, although gauche conformers will also be present in equilibrium.
A combined approach utilizing high-resolution NMR spectroscopy to measure vicinal coupling constants and computational modeling to map the potential energy surface provides a comprehensive understanding of the conformational landscape of 2-chloroeicosane. The methodologies and data presented in this guide offer a robust framework for researchers and professionals in drug development to investigate the three-dimensional structure and dynamic behavior of this and other long-chain functionalized alkanes.
References
- 1. Statistical evaluation of simulated NMR data of flexible molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00330A [pubs.rsc.org]
- 2. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances [mdpi.com]
- 3. Running Rowan's Conformer Search Workflow | Rowan Documentation [docs.rowansci.com]
- 4. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karplus equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. auremn.org.br [auremn.org.br]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. How to draw dot and cross diagrams | Poster | RSC Education [edu.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CONFLEX Tutorials [conflex.net]
- 12. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Chloroeicosane
These application notes provide a detailed framework for the quantitative analysis of 2-chloroeicosane in various matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and environmental analysis.
Introduction
2-Chloroeicosane is a long-chain chlorinated paraffin (B1166041) (LCCP) that may be present as an impurity, metabolite, or environmental contaminant. Accurate quantification is crucial for quality control, safety assessment, and environmental monitoring. Due to the complexity of matrices in which 2-chloroeicosane may be found, robust analytical methods with high sensitivity and selectivity are required. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for the analysis of such compounds.[1][2][3]
Analytical Principle
The quantification of 2-chloroeicosane is achieved through a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation aims to isolate 2-chloroeicosane from the sample matrix and concentrate it to a level suitable for detection.[4][5] Gas chromatography separates 2-chloroeicosane from other components in the extract based on its volatility and interaction with the stationary phase of the GC column.[5] The mass spectrometer then ionizes the eluted 2-chloroeicosane, and the resulting characteristic ions are detected and quantified.[6][7]
Experimental Workflow
The overall experimental workflow for the quantification of 2-chloroeicosane is depicted below. This process includes sample extraction, cleanup, concentration, and finally, analysis by GC-MS.
Caption: Experimental workflow for 2-chloroeicosane quantification.
Detailed Protocols
Protocol 1: Sample Preparation
This protocol describes the extraction and cleanup of 2-chloroeicosane from a liquid sample matrix (e.g., plasma, water) and a solid sample matrix (e.g., soil, tissue).
Materials:
-
Hexane (B92381) (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure for Liquid Samples (e.g., Water, Plasma):
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the liquid sample in a glass centrifuge tube, add 2 mL of hexane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Repeat the extraction process (steps 1.1.1-1.1.4) two more times, combining the organic extracts.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined hexane extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a methanol/water mixture (50:50, v/v) to remove polar interferences.
-
Elute the 2-chloroeicosane from the cartridge with 5 mL of dichloromethane.
-
-
Concentration:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.[8]
-
Procedure for Solid Samples (e.g., Soil, Tissue):
-
Soxhlet Extraction:
-
Homogenize the solid sample.
-
Place approximately 5 g of the homogenized sample into a Soxhlet extraction thimble.
-
Extract the sample with 150 mL of a hexane/dichloromethane mixture (1:1, v/v) for 8 hours.[9]
-
-
Cleanup and Concentration:
-
Concentrate the extract to approximately 2 mL using a rotary evaporator.
-
Proceed with the SPE cleanup and concentration steps as described for liquid samples (steps 1.2 and 1.3).
-
Protocol 2: GC-MS Analysis
This protocol outlines the instrumental parameters for the quantification of 2-chloroeicosane using a gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (e.g., Quadrupole) with Electron Ionization (EI) source
-
GC Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[10]
GC Conditions:
| Parameter | Value |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 1 minRamp 1: 15 °C/min to 250 °CRamp 2: 5 °C/min to 300 °C, hold for 5 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
For quantification, it is essential to monitor characteristic ions of 2-chloroeicosane. The molecular weight of 2-chloroeicosane (C₂₀H₄₁Cl) is approximately 316.99 g/mol .[10] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a pair of peaks (M+ and M+2) with a ratio of approximately 3:1.[11] Fragmentation will likely involve the loss of HCl and cleavage of the alkyl chain.[6][12]
| Ion (m/z) | Description |
| To be determined empirically | Molecular Ion (M+) |
| To be determined empirically | M+2 Isotope Peak |
| To be determined empirically | Fragment Ion 1 |
| To be determined empirically | Fragment Ion 2 (Quantifier) |
| To be determined empirically | Fragment Ion 3 (Qualifier) |
Note: The exact m/z values for the molecular and fragment ions should be determined by injecting a pure standard of 2-chloroeicosane and analyzing the full scan mass spectrum.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are example tables for calibration curve data and sample quantification results.
Table 1: Calibration Curve Data for 2-Chloroeicosane
| Standard Concentration (ng/mL) | Peak Area (Quantifier Ion) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,000 |
| R² | 0.9995 |
Table 2: Quantification of 2-Chloroeicosane in Samples
| Sample ID | Peak Area | Calculated Concentration (ng/mL) | % Recovery |
| Blank | Not Detected | < LOD | N/A |
| Sample 1 | 25,480 | 1.67 | N/A |
| Sample 2 | 189,230 | 12.40 | N/A |
| Spiked Sample (10 ng/mL) | 165,430 | 10.85 | 108.5 |
| Duplicate Sample 1 | 25,990 | 1.70 | N/A |
LOD: Limit of Detection
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps and the expected outcomes, leading to the final quantification of 2-chloroeicosane.
Caption: Logical flow from sample to final quantification.
Disclaimer: The provided protocols and data are illustrative and should be validated in the user's laboratory for their specific application and matrix. The selection of quantifier and qualifier ions for mass spectrometry must be confirmed through the analysis of a certified reference standard of 2-chloroeicosane.
References
- 1. Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. egusphere.copernicus.org [egusphere.copernicus.org]
- 4. agilent.com [agilent.com]
- 5. organomation.com [organomation.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. env.go.jp [env.go.jp]
- 10. 1-Chloroeicosane [webbook.nist.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Analysis of 2-Chloroeicosane using High-Performance Liquid Chromatography
Abstract
This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-chloroeicosane, a long-chain chlorinated alkane. Due to the lack of a native chromophore in 2-chloroeicosane, direct analysis by HPLC with UV detection is not feasible. To address this, a primary method involving pre-column derivatization to attach a UV-active moiety is presented. An alternative, highly sensitive, and specific method using HPLC coupled with mass spectrometry (HPLC-MS) is also described for direct analysis without derivatization. These methods are suitable for researchers, scientists, and professionals in drug development and environmental analysis who require reliable quantification of non-chromophoric halogenated hydrocarbons.
Introduction
2-Chloroeicosane is a saturated long-chain haloalkane. The analysis of such compounds presents a challenge for traditional reversed-phase HPLC methods that rely on ultraviolet (UV) detection, as these molecules do not possess a chromophore. To overcome this limitation, two primary strategies can be employed: chemical derivatization to introduce a UV-active or fluorescent tag, or the use of more universal detectors such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).[1][2][3]
This document provides detailed protocols for two effective HPLC-based methods for the analysis of 2-chloroeicosane:
-
Method A: Pre-column Derivatization with UV Detection. This method utilizes a derivatizing agent to introduce a chromophore, allowing for sensitive detection with a standard HPLC-UV system.[4][5][6]
-
Method B: Direct Analysis by HPLC-Mass Spectrometry. This method offers high selectivity and sensitivity without the need for derivatization, making it ideal for complex matrices and trace-level analysis.[7]
Experimental Protocols
Sample Preparation (from Soil Matrix)
This protocol is optimized for the extraction of 2-chloroeicosane from a soil matrix.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Solvent Extraction:
-
Weigh 10 g of the homogenized soil into a glass centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of hexane (B92381) and dichloromethane.
-
Vortex for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the soil pellet two more times.
-
Combine the supernatants.
-
-
Extract Concentration: Evaporate the combined solvent extract to approximately 1 mL under a gentle stream of nitrogen.
-
Cleanup:
-
Prepare a solid-phase extraction (SPE) column packed with 2 g of activated silica (B1680970) gel, topped with 1 g of anhydrous sodium sulfate.[8][9]
-
Condition the column with 10 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the 2-chloroeicosane with 15 mL of hexane.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of acetonitrile (B52724) for analysis.
Method A: Pre-column Derivatization and HPLC-UV Analysis
This method involves the alkylation of a derivatizing agent, 1-(4-nitrophenyl)piperazine (B103982) (4-NPP), with 2-chloroeicosane. The resulting derivative contains a strong chromophore, allowing for sensitive UV detection.[10]
Derivatization Protocol:
-
To the 1 mL reconstituted sample extract, add 100 µL of 10 mg/mL 4-NPP in acetonitrile and 50 µL of 5 M potassium carbonate.
-
Seal the vial and heat at 80°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for injection.
HPLC-UV Conditions:
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Wavelength | 392 nm[10] |
Method B: HPLC-MS Analysis
This method allows for the direct quantification of 2-chloroeicosane without derivatization, offering high specificity and sensitivity.
HPLC-MS Conditions:
| Parameter | Value |
| Instrument | Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor Ion: [M+H]+, Product Ion: Specific fragment |
Data Presentation
The following table summarizes the expected quantitative performance for both methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Method A (HPLC-UV) | Method B (HPLC-MS) |
| Analyte | 4-NPP-2-chloroeicosane derivative | 2-Chloroeicosane |
| Expected Retention Time | ~12.5 min | ~8.2 min |
| Linearity (r²) | >0.998 | >0.999 |
| Limit of Detection (LOD) | 50 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 150 ng/mL | 5 ng/mL |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (% Recovery) | 90-105% | 95-105% |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the analysis of 2-chloroeicosane using the pre-column derivatization HPLC-UV method.
Caption: Workflow for 2-chloroeicosane analysis by HPLC-UV.
Conclusion
The analytical methods presented provide reliable and robust options for the quantification of 2-chloroeicosane in various matrices. The choice between the pre-column derivatization HPLC-UV method and the direct HPLC-MS method will depend on the specific requirements of the analysis, including required sensitivity, sample matrix complexity, and available instrumentation. The pre-column derivatization method is a cost-effective approach suitable for laboratories with standard HPLC-UV equipment. The HPLC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level detection and analysis in complex samples. Both methods, when combined with the described sample preparation protocol, offer a comprehensive solution for the analysis of 2-chloroeicosane.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample pretreatment optimization for the analysis of short chain chlorinated paraffins in soil with gas chromatography-electron capture negative ion-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Chloroeicosane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-chloroeicosane. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a workflow diagram for the analytical process. This information is intended to assist researchers in identifying and characterizing long-chain halogenated alkanes, which are relevant in various fields, including organic synthesis, materials science, and drug development.
Predicted NMR Spectral Data
Due to the limited availability of specific experimental NMR data for 2-chloroeicosane in the public domain, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from analogous long-chain chloroalkanes. The actual experimental values may vary slightly depending on the solvent and instrument parameters.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 2-chloroeicosane is expected to show distinct signals for the protons near the chlorine atom and a large, complex signal for the long alkyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (methine) | 3.9 - 4.1 | Multiplet | ~6-8 |
| H-1 (methyl) | 1.0 - 1.2 | Doublet | ~6-7 |
| H-3 (methylene) | 1.6 - 1.8 | Multiplet | ~7-8 |
| H-4 to H-19 (methylenes) | 1.2 - 1.4 | Broad Multiplet | - |
| H-20 (methyl) | 0.8 - 0.9 | Triplet | ~6-7 |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a clearer resolution of the individual carbon atoms in the molecule, with the carbon atom bonded to chlorine showing the most significant downfield shift.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 65 - 70 |
| C-3 | 40 - 45 |
| C-1 | 25 - 30 |
| C-4 | 30 - 35 |
| C-5 to C-18 | 28 - 32 |
| C-19 | 22 - 24 |
| C-20 | 13 - 15 |
Experimental Protocols
To obtain high-quality NMR spectra, it is crucial to follow standardized experimental protocols for sample preparation and data acquisition.
Sample Preparation
Proper sample preparation is critical for achieving high-resolution NMR spectra.[1]
-
Sample Purity: Ensure the 2-chloroeicosane sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals that can obscure the analyte's peaks.[2] Chloroform-d (CDCl₃) is a common and suitable choice for non-polar compounds like 2-chloroeicosane.
-
Concentration:
-
For ¹H NMR, dissolve 5-25 mg of 2-chloroeicosane in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, which is inherently less sensitive, a higher concentration is recommended. Aim for a saturated solution, or as much material as can be dissolved in 0.7 mL of solvent, to reduce acquisition time.
-
-
NMR Tube: Use clean, dry, and high-quality 5 mm NMR tubes.[2][3] Chipped or scratched tubes can negatively affect the magnetic field homogeneity and spectral resolution.[2]
-
Filtration: To remove any solid particles that can broaden spectral lines, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[1][3]
-
Homogenization: After transferring the solution to the NMR tube, cap it securely and gently invert the tube several times to ensure a homogeneous solution.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the overlapping signals in the long alkyl chain.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Approximately 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
-
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR spectral analysis of 2-chloroeicosane.
Caption: Workflow for the NMR analysis of 2-chloroeicosane.
References
Application Notes and Protocols for 2-Chloroeicosane in Materials Science
Introduction
2-Chloroeicosane is a long-chain chlorinated alkane with the chemical formula C₂₀H₄₁Cl. While specific, documented applications of 2-chloroeicosane in materials science are not prevalent in current literature, its chemical structure—a twenty-carbon alkyl chain with a secondary chloro group—suggests several potential areas of use. This document explores these prospective applications based on the known functionalities of similar long-chain haloalkanes and general principles of materials science. The following application notes and hypothetical protocols are intended to guide researchers and scientists in exploring the potential of 2-chloroeicosane as a functional material.
Potential Application 1: Plasticizer and Flame Retardant for Polymers
Application Note:
Long-chain chlorinated alkanes have historically been utilized as plasticizers and flame retardants in various polymers.[1] The long, flexible alkyl chain of 2-chloroeicosane can intercalate between polymer chains, increasing intermolecular space and thereby enhancing the flexibility and workability of the material. The presence of chlorine can contribute to flame retardancy by acting as a radical scavenger in the gas phase during combustion, interrupting the exothermic processes of fire.
Hypothetical Experimental Protocol: Incorporation of 2-Chloroeicosane into Polyvinyl Chloride (PVC)
-
Materials:
-
Polyvinyl Chloride (PVC) resin
-
2-Chloroeicosane
-
Dioctyl phthalate (B1215562) (DOP) as a standard plasticizer for comparison
-
Thermal stabilizer (e.g., a tin-based stabilizer)
-
Two-roll mill
-
Hydraulic press with heating capabilities
-
Durometer (Shore A)
-
UL 94 vertical burn test apparatus
-
-
Procedure:
-
Dry the PVC resin at 80°C for 2 hours to remove any moisture.
-
On a two-roll mill heated to 160°C, blend 100 parts by weight of PVC resin with 2 parts of the thermal stabilizer.
-
Once the PVC is fluxed, gradually add 40 parts by weight of 2-chloroeicosane. For a control sample, prepare a separate blend using 40 parts of DOP instead of 2-chloroeicosane.
-
Continue milling for 10 minutes after all components are added to ensure a homogeneous mixture.
-
Sheet the compounded PVC from the mill and cut it into appropriate sizes for pressing.
-
Preheat the hydraulic press to 170°C. Place the PVC sheets into a mold and press at 10 MPa for 5 minutes, followed by cooling under pressure.
-
Cut the pressed sheets into specimens for mechanical and flammability testing.
-
-
Characterization:
-
Hardness: Measure the Shore A hardness of the samples using a durometer according to ASTM D2240.
-
Flammability: Evaluate the flame retardancy using the UL 94 vertical burn test.
-
Data Presentation: Hypothetical Properties of PVC Blends
| Formulation | Hardness (Shore A) | UL 94 Rating |
| PVC (unplasticized) | 95 | V-2 |
| PVC + 40 phr DOP | 75 | V-2 |
| PVC + 40 phr 2-Chloroeicosane | 80 | V-0 |
phr: parts per hundred parts of resin
Diagram: Polymer Plasticization
Caption: Intercalation of 2-chloroeicosane between polymer chains.
Potential Application 2: Surface Functionalization for Hydrophobic Coatings
Application Note:
The chloro group in 2-chloroeicosane can serve as a reactive site for grafting the long alkyl chain onto surfaces, thereby modifying their properties. For surfaces rich in hydroxyl groups, such as silica (B1680970) or glass, 2-chloroeicosane could potentially be used to create a hydrophobic layer. This is analogous to surface modification with silanes.[2] Such a modification could be valuable for creating water-repellent surfaces for various applications.
Hypothetical Experimental Protocol: Hydrophobic Functionalization of Silicon Wafers
-
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
2-Chloroeicosane
-
Sodium hydride (NaH) as a strong base
-
Anhydrous toluene
-
Contact angle goniometer
-
-
Procedure:
-
Clean the silicon wafers by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.
-
Activate the wafer surfaces by immersing them in Piranha solution for 30 minutes to generate hydroxyl groups. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
In a glovebox under an inert atmosphere, prepare a solution of 2-chloroeicosane (0.1 M) in anhydrous toluene.
-
Carefully add an equimolar amount of sodium hydride to the solution to deprotonate the surface hydroxyl groups in the subsequent step.
-
Immerse the activated silicon wafers in the prepared solution and heat at 80°C for 24 hours.
-
After the reaction, remove the wafers and sonicate them in fresh toluene, followed by ethanol, to remove any unreacted material.
-
Dry the functionalized wafers under a stream of nitrogen.
-
-
Characterization:
-
Hydrophobicity: Measure the static water contact angle on the unmodified and modified wafer surfaces using a contact angle goniometer.
-
Data Presentation: Hypothetical Water Contact Angle Measurements
| Surface | Water Contact Angle (°) |
| Unmodified Silicon Wafer | < 20 |
| 2-Chloroeicosane Modified Wafer | > 100 |
Diagram: Surface Functionalization Workflow
Caption: Workflow for creating a hydrophobic surface.
Potential Application 3: Precursor for Functional Monomer Synthesis
Application Note:
The chlorine atom in 2-chloroeicosane can be substituted through various nucleophilic substitution reactions to introduce other functional groups.[3] This makes it a potential precursor for the synthesis of novel long-chain functional monomers. For example, substitution of the chlorine with a methacrylate (B99206) group would yield a monomer that can be polymerized to create polymers with long alkyl side chains, which could be useful in applications such as viscosity index improvers for lubricants or as self-assembling materials.
Hypothetical Experimental Protocol: Synthesis of Eicos-2-yl Methacrylate
-
Materials:
-
2-Chloroeicosane
-
Potassium methacrylate
-
Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
NMR spectrometer
-
FT-IR spectrometer
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloroeicosane (1 equivalent) and potassium methacrylate (1.2 equivalents) in DMF.
-
Add a catalytic amount of TBAI (0.1 equivalents).
-
Heat the reaction mixture to 90°C and stir for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Characterization:
-
Structure: Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Data Presentation: Hypothetical Synthesis and Characterization Data
| Product | Yield (%) | ¹H NMR (δ, ppm) | FT-IR (cm⁻¹) |
| Eicos-2-yl Methacrylate | 75 | ~6.1, ~5.5 (vinyl H), ~4.9 (CHO), ~1.9 (CH₃), 1.2-1.4 (alkyl CH₂), 0.88 (terminal CH₃) | ~1720 (C=O), ~1640 (C=C) |
Diagram: Synthesis of Eicos-2-yl Methacrylate
Caption: Proposed synthesis of a long-chain functional monomer.
References
- 1. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 2. "Functionalization of silicon oxide-like surfaces using a fluorosilane" by Elizabeth Cantrell [louis.uah.edu]
- 3. Synthesis of precisely functionalizable curved nanographenes via graphitization-induced regioselective chlorination in a mechanochemical Scholl Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloroeicosane as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroeicosane is a long-chain secondary alkyl halide that holds potential as a versatile precursor in organic synthesis. Its twenty-carbon backbone provides a lipophilic scaffold that can be functionalized to generate a variety of molecules with potential applications in materials science, surfactant chemistry, and as intermediates in the synthesis of biologically active compounds. The presence of a chlorine atom at the second position allows for a range of nucleophilic substitution and elimination reactions, enabling the introduction of diverse functional groups. These application notes provide an overview of the potential synthetic utility of 2-chloroeicosane, complete with illustrative protocols and data.
Spectroscopic Data (Illustrative)
Due to the limited availability of published spectroscopic data for 2-chloroeicosane, the following tables present illustrative data based on typical values for long-chain secondary chloroalkanes.
Table 1: Illustrative ¹H NMR Data for 2-Chloroeicosane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.05 | sextet | 1H | H-2 (CH-Cl) |
| 1.75 | quintet | 2H | H-3 (CH₂) |
| 1.55 | quintet | 2H | H-1 (CH₃) |
| 1.25 | broad multiplet | 32H | H-4 to H-19 (CH₂) |
| 0.88 | triplet | 3H | H-20 (CH₃) |
Table 2: Illustrative ¹³C NMR Data for 2-Chloroeicosane
| Chemical Shift (δ) ppm | Assignment |
| 65.5 | C-2 (CH-Cl) |
| 39.0 | C-3 |
| 31.9 | - |
| 29.7 | - |
| 29.6 | - |
| 29.4 | - |
| 29.3 | - |
| 28.8 | - |
| 25.5 | C-1 |
| 22.7 | - |
| 14.1 | C-20 |
Synthetic Applications and Protocols
2-Chloroeicosane can serve as a starting material for the synthesis of a variety of long-chain compounds through nucleophilic substitution and elimination reactions.
Synthesis of 2-Eicosanenitrile via Nucleophilic Substitution
The introduction of a nitrile group provides a versatile handle for further transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.
Reaction Scheme:
CH₃(CH₂)₁₇CH(Cl)CH₃ + NaOH → CH₃(CH₂)₁₇CH(OH)CH₃ + NaCl
CH₃(CH₂)₁₇CH(Cl)CH₃ + KOH → CH₃(CH₂)₁₇CH=CH₂ + CH₃(CH₂)₁₆CH=CHCH₃ + KCl + H₂O
Caption: General experimental workflow for the derivatization of 2-chloroeicosane.
Caption: Potential synthetic pathways originating from 2-chloroeicosane.
Application Notes and Protocols for the Derivatization of 2-Chloroeicosane for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-chloroeicosane to enhance its detectability by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methods described herein are designed to improve sensitivity, selectivity, and chromatographic performance for the quantitative analysis of this long-chain chloroalkane.
Introduction
2-Chloroeicosane is a long-chain saturated chloroalkane. Due to its non-polar nature and lack of a chromophore, its direct analysis at trace levels can be challenging. Derivatization is a chemical modification process that converts an analyte into a new compound with properties that are more suitable for a given analytical method.[1][2] This can lead to increased volatility for GC analysis, or the introduction of a UV-absorbing or fluorescent moiety for HPLC analysis.[1]
This document outlines two primary derivatization strategies for 2-chloroeicosane:
-
Strategy 1: Halogen Exchange (Finkelstein Reaction) for GC-MS Analysis. This involves substituting the chlorine atom with an iodine atom. 2-Iodoeicosane is more amenable to GC analysis and can provide a more distinct mass spectrometric fragmentation pattern.[3][4][5]
-
Strategy 2: Nucleophilic Substitution with a Chromophoric Phenol for HPLC-UV Analysis. This method introduces a UV-active group onto the eicosane (B133393) backbone, allowing for sensitive detection by HPLC-UV.
Derivatization Strategy 1: Halogen Exchange for GC-MS Analysis
This protocol details the conversion of 2-chloroeicosane to 2-iodoeicosane via the Finkelstein reaction, followed by analysis using GC-MS. The reaction involves treating the chloroalkane with sodium iodide in acetone (B3395972).[3][4][6] The less soluble sodium chloride precipitates from the acetone, driving the reaction to completion.[3][4]
Logical Workflow for GC-MS Analysis
Caption: Workflow for the derivatization and GC-MS analysis of 2-chloroeicosane.
Experimental Protocol
Materials:
-
2-Chloroeicosane standard
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Hexane, HPLC grade
-
Sodium thiosulfate solution, 5% (w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
GC-MS system
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 10 mg of 2-chloroeicosane in 20 mL of anhydrous acetone.
-
Addition of Reagent: Add a 5-fold molar excess of anhydrous sodium iodide to the flask.
-
Derivatization Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours with constant stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Evaporate the acetone using a rotary evaporator.
-
Redissolve the residue in 20 mL of hexane.
-
Transfer the hexane solution to a separatory funnel and wash with 10 mL of 5% sodium thiosulfate solution to remove any remaining iodine.
-
Wash the organic layer with 10 mL of brine.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
Sample Preparation for GC-MS:
-
Filter the dried hexane solution.
-
Concentrate the solution to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final solution to a GC vial for analysis.
-
GC-MS Analytical Conditions
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold for 2 min), ramp to 300 °C at 15 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Expected Quantitative Performance
The following table summarizes the typical performance data expected for the analysis of derivatized 2-chloroeicosane by GC-MS.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Derivatization Strategy 2: Nucleophilic Substitution with 4-Nitrophenol (B140041) for HPLC-UV Analysis
This protocol describes the derivatization of 2-chloroeicosane with 4-nitrophenol to introduce a chromophore for sensitive HPLC-UV detection. The reaction is a nucleophilic substitution where the phenoxide ion of 4-nitrophenol displaces the chloride.
Reaction Pathway
Caption: Reaction scheme for the derivatization of 2-chloroeicosane with 4-nitrophenol.
Experimental Protocol
Materials:
-
2-Chloroeicosane standard
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Ethyl acetate (B1210297), HPLC grade
-
Reaction vial with screw cap
-
Heating block or oil bath
-
HPLC system with UV detector
Procedure:
-
Reaction Setup: In a 10 mL reaction vial, add 5 mg of 2-chloroeicosane, a 3-fold molar excess of 4-nitrophenol, and a 5-fold molar excess of anhydrous potassium carbonate.
-
Addition of Solvent: Add 5 mL of anhydrous DMF to the vial.
-
Derivatization Reaction: Seal the vial and heat the mixture at 80 °C for 6 hours with stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of water and extract three times with 10 mL of ethyl acetate.
-
Combine the organic layers and wash with 10 mL of 1 M sodium hydroxide (B78521) solution to remove excess 4-nitrophenol, followed by a wash with 10 mL of brine.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
-
Sample Preparation for HPLC:
-
Filter the dried ethyl acetate solution.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-UV Analytical Conditions
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detector | |
| Wavelength | 275 nm |
Expected Quantitative Performance
The following table presents typical performance characteristics for the HPLC-UV analysis of derivatized 2-chloroeicosane.
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 5 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 15 - 30 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Conclusion
The derivatization methods presented provide robust and sensitive approaches for the analysis of 2-chloroeicosane. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. The GC-MS method following halogen exchange offers high specificity due to the mass spectrometric detection, while the HPLC-UV method after derivatization with a chromophore provides a reliable and accessible alternative for laboratories equipped with standard HPLC instrumentation. Both protocols can be optimized further to meet specific matrix and sensitivity requirements.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. youtube.com [youtube.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. Iodides of alkanes can be conveniently prepared by treating the chloro or bromo-derivative with sodium iodide in acetone. The reaction is known as : [allen.in]
Application Note: Laboratory-Scale Synthesis of 2-Chloroeicosane
Abstract
This document outlines a standardized laboratory protocol for the synthesis of 2-chloroeicosane, a long-chain chloroalkane. The synthesis is achieved through the chlorination of 2-eicosanol (B1198124) using thionyl chloride (SOCl₂). This method is advantageous due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the final product.[1][2] This protocol is intended for researchers in organic synthesis, materials science, and drug development who require a reliable method for producing halogenated long-chain alkanes.
Introduction
Long-chain chloroalkanes such as 2-chloroeicosane are valuable intermediates in various chemical syntheses. Their applications can range from the production of surfactants and lubricants to the development of novel pharmaceutical compounds and polymers. The specific placement of the chlorine atom at the second position provides a site for further functionalization.
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic chemistry.[3] While several reagents can achieve this, thionyl chloride is often the preferred reagent for preparing alkyl chlorides from secondary alcohols.[1] The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the alkyl chloride. The primary byproducts, sulfur dioxide and hydrogen chloride, are gases that can be easily removed from the reaction mixture, driving the reaction to completion and simplifying the workup procedure.[1][2]
This protocol provides a detailed, step-by-step methodology for the synthesis, purification, and characterization of 2-chloroeicosane from commercially available 2-eicosanol.
Data Summary
The following table summarizes the quantitative data for the synthesis of 2-chloroeicosane.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Expected Yield (%) |
| 2-Eicosanol | C₂₀H₄₂O | 298.55[4][5][6] | 10.0 | 2.99 g | N/A |
| Thionyl Chloride | SOCl₂ | 118.97 | 12.0 | 0.88 mL (1.44 g) | N/A |
| Pyridine (B92270) | C₅H₅N | 79.10 | 12.0 | 0.97 mL | N/A |
| 2-Chloroeicosane | C₂₀H₄₁Cl | 317.00 | ~8.5 | ~2.70 g | ~85% |
Note: The expected yield is an estimate based on typical yields for the chlorination of secondary alcohols with thionyl chloride and has not been experimentally verified for this specific substrate.
Experimental Protocol
Materials and Equipment
-
2-Eicosanol (C₂₀H₄₂O)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel (for column chromatography)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Synthesis of 2-Chloroeicosane
-
Reaction Setup: In a fume hood, add 2-eicosanol (2.99 g, 10.0 mmol) and anhydrous dichloromethane (50 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Pyridine: Add pyridine (0.97 mL, 12.0 mmol) to the flask.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (0.88 mL, 12.0 mmol) to the stirred solution via a dropping funnel over 15-20 minutes. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Carefully pour the reaction mixture into 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize excess acid), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude 2-chloroeicosane by flash column chromatography on silica gel using hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-chloroeicosane as a colorless oil or a low-melting solid.
-
Visualizations
Caption: Workflow for the synthesis of 2-chloroeicosane.
References
- 1. brainly.in [brainly.in]
- 2. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Eicosanol | C20H42O | CID 65142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. 2-Eicosanol [webbook.nist.gov]
Application Notes and Protocols: Utilizing 2-Chloroeicosane as a Molecular Probe for Hydrophobic Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic interactions are fundamental forces driving numerous biological processes, including protein folding, membrane formation, and ligand-receptor binding. The study of these interactions is paramount in understanding disease mechanisms and in the rational design of therapeutics. While various techniques exist to probe hydrophobic environments, the use of long-chain alkyl halides presents a potential, albeit not widely documented, approach. This document outlines a hypothetical application of 2-chloroeicosane as a molecular probe to investigate and quantify hydrophobic interactions within biological systems.
2-Chloroeicosane, a twenty-carbon chain alkane with a single chlorine substituent, possesses a predominantly hydrophobic character, making it a candidate for partitioning into nonpolar environments such as the core of globular proteins or the lipid interior of membranes. The chlorine atom can potentially serve as a reactive handle for cross-linking or as a reporter group for certain analytical techniques. These notes provide a theoretical framework and detailed protocols for its application.
Principle of Application
The underlying principle for using 2-chloroeicosane as a probe is its preferential partitioning into hydrophobic regions of a biological sample. The extent of this partitioning can be quantified and used as an indirect measure of the accessible hydrophobic surface area or volume. By comparing the partitioning in the presence and absence of factors that alter hydrophobicity (e.g., denaturants, mutations, or binding of a ligand), one can infer changes in the hydrophobic landscape of the system under study.
Application Note 1: Assessing the Hydrophobicity of a Protein's Core
This protocol describes a hypothetical experiment to assess the relative hydrophobicity of the core of a model protein, such as bovine serum albumin (BSA), using 2-chloroeicosane.
Experimental Protocol
1. Materials and Reagents:
-
2-Chloroeicosane (analytical grade)
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Urea (B33335) (for denaturation control)
-
Ethanol (as a solvent for 2-chloroeicosane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
2. Preparation of Solutions:
-
Prepare a 10 mg/mL stock solution of BSA in PBS.
-
Prepare an 8 M stock solution of urea in PBS.
-
Prepare a 1 mM stock solution of 2-chloroeicosane in ethanol.
3. Experimental Procedure:
-
Set up three experimental groups in triplicate:
-
Native Protein: 1 mL of 1 mg/mL BSA in PBS.
-
Denatured Protein: 1 mL of 1 mg/mL BSA in 4 M urea (prepare by mixing BSA stock, urea stock, and PBS).
-
Buffer Control: 1 mL of PBS.
-
-
To each tube, add 10 µL of the 1 mM 2-chloroeicosane stock solution.
-
Incubate all tubes at 25°C for 1 hour with gentle agitation to allow for partitioning.
-
Separate the protein-bound 2-chloroeicosane from the free compound. This can be achieved by a suitable method such as size-exclusion chromatography or centrifugal filtration.
-
Extract the 2-chloroeicosane from the protein-containing fraction and the supernatant (free fraction) using a suitable organic solvent (e.g., hexane).
-
Analyze the amount of 2-chloroeicosane in both fractions by GC-MS.
4. Data Analysis:
-
Quantify the concentration of 2-chloroeicosane in the protein-bound and free fractions for each experimental group.
-
Calculate the partition coefficient (K) as the ratio of the concentration of 2-chloroeicosane in the protein-bound fraction to that in the free fraction.
Expected Quantitative Data
| Experimental Group | [2-Chloroeicosane] Bound (µM) | [2-Chloroeicosane] Free (µM) | Partition Coefficient (K) |
| Native Protein | 6.5 | 3.5 | 1.86 |
| Denatured Protein | 8.2 | 1.8 | 4.56 |
| Buffer Control | 0.1 (background) | 9.9 | 0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
A higher partition coefficient in the denatured protein group compared to the native protein group would suggest that the unfolding of the protein exposes more of its hydrophobic core, leading to increased partitioning of 2-chloroeicosane. The buffer control should show minimal partitioning, confirming that the interaction is protein-dependent.
Application Note 2: Probing Hydrophobic Interactions in Lipid Bilayers
This protocol outlines a hypothetical experiment to study the effect of cholesterol on the hydrophobicity of a model lipid bilayer using 2-chloroeicosane.
Experimental Protocol
1. Materials and Reagents:
-
2-Chloroeicosane
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Probe sonicator
-
Fluorescence spectrophotometer (assuming a fluorescently labeled 2-chloroeicosane analog is synthesized for this application)
2. Preparation of Liposomes:
-
Prepare two lipid mixtures in chloroform:
-
DPPC only: 10 mg DPPC.
-
DPPC + Cholesterol: 10 mg DPPC and 3 mg cholesterol.
-
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid films with 1 mL of PBS to form multilamellar vesicles.
-
Sonicate the vesicle suspensions to form small unilamellar vesicles (SUVs).
3. Experimental Procedure:
-
Prepare a 1 µM solution of a fluorescently labeled 2-chloroeicosane analog in PBS.
-
Set up two experimental groups in triplicate:
-
DPPC Liposomes: 1 mL of the DPPC SUV suspension.
-
DPPC + Cholesterol Liposomes: 1 mL of the DPPC + Cholesterol SUV suspension.
-
-
Add 10 µL of the fluorescent 2-chloroeicosane analog solution to each tube.
-
Incubate at a temperature above the phase transition of DPPC (e.g., 50°C) for 30 minutes.
-
Measure the fluorescence intensity of the probe in each sample. The fluorescence of the probe is expected to change upon partitioning into the hydrophobic lipid bilayer.
4. Data Analysis:
-
Compare the fluorescence intensity between the two experimental groups.
-
A higher fluorescence intensity (or a spectral shift, depending on the probe) would indicate a greater degree of partitioning into the lipid bilayer.
Expected Quantitative Data
| Liposome Composition | Average Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| DPPC only | 450 | 25 |
| DPPC + Cholesterol | 620 | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results
An increase in fluorescence intensity in the presence of cholesterol would suggest that the incorporation of cholesterol into the DPPC bilayer increases the hydrophobicity of the membrane core, leading to enhanced partitioning of the 2-chloroeicosane probe.
Visualizations
Caption: Workflow for assessing protein core hydrophobicity.
Caption: Logic of probing protein hydrophobicity.
Disclaimer
The application of 2-chloroeicosane for studying hydrophobic interactions as described in this document is hypothetical and intended for illustrative purposes. There is currently a lack of published literature demonstrating its use in this specific context. Researchers should exercise caution and validate these or similar protocols thoroughly before application. The synthesis of a fluorescently labeled analog of 2-chloroeicosane would be necessary for the fluorescence-based lipid bilayer assay.
Application Notes and Protocols for Studying 2-Chloroeicosane Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the reactions of 2-chloroeicosane. This document includes detailed protocols for nucleophilic substitution and elimination reactions, methods for reaction monitoring and product characterization, and representative data.
Overview of 2-Chloroeicosane Chemistry
2-Chloroeicosane is a long-chain secondary chloroalkane. Due to the presence of the chlorine atom, a halogen, on the second carbon of the eicosane (B133393) chain, this molecule is susceptible to two primary reaction pathways: nucleophilic substitution and elimination. The reaction pathway that is favored depends on several factors, including the nature of the nucleophile/base, the solvent, and the temperature.
-
Nucleophilic Substitution (S(_N)): In these reactions, a nucleophile replaces the chlorine atom. As a secondary haloalkane, 2-chloroeicosane can undergo both S(_N)1 and S(_N)2 reactions. The S(_N)2 mechanism is a single-step process favored by strong, small nucleophiles and polar aprotic solvents. The S(_N)1 mechanism is a two-step process involving a carbocation intermediate and is favored by weak nucleophiles (solvolysis) and polar protic solvents.
-
Elimination (E): In elimination reactions, a molecule of hydrogen chloride is removed, leading to the formation of an alkene. 2-Chloroeicosane can yield two possible alkene products: eicos-1-ene and eicos-2-ene. Elimination reactions are favored by strong, bulky bases and higher temperatures. The major product is typically the more substituted and stable alkene (eicos-2-ene), in accordance with Zaitsev's rule.
Safety Precautions
Handle 2-chloroeicosane and all reagents with care in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid contact with skin and eyes.[1] Avoid inhalation of vapors.[1] In case of contact, rinse the affected area with copious amounts of water.
-
Storage: Store 2-chloroeicosane in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
Nucleophilic Substitution: Synthesis of Eicosan-2-ol
This protocol describes the hydrolysis of 2-chloroeicosane to eicosan-2-ol via a nucleophilic substitution reaction with hydroxide (B78521) ions.
Materials:
-
2-Chloroeicosane
-
Sodium hydroxide (NaOH)
-
Water
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve a known amount of 2-chloroeicosane in a 1:1 mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide (approximately 1.5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (see section 4.1).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane to extract the organic product.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude eicosan-2-ol.
-
Purify the product by column chromatography or recrystallization.
Expected Yield: The yield of eicosan-2-ol will depend on the specific reaction conditions but is expected to be in the range of 70-85% for a successful reaction.
Elimination Reaction: Synthesis of Eicosene
This protocol details the dehydrohalogenation of 2-chloroeicosane to form a mixture of eicos-1-ene and eicos-2-ene.
Materials:
-
2-Chloroeicosane
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of potassium hydroxide in absolute ethanol (ethanolic KOH).
-
Add 2-chloroeicosane to the ethanolic KOH solution.
-
Attach a reflux condenser and heat the mixture to reflux.[3]
-
Monitor the reaction for the disappearance of the starting material by TLC (see section 4.1).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and extract the alkene products with pentane.
-
Wash the organic extract with deionized water to remove any remaining KOH and ethanol.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and carefully evaporate the pentane to yield the eicosene mixture.
Expected Products and Yield: The reaction will produce a mixture of eicos-1-ene and eicos-2-ene. According to Zaitsev's rule, the major product will be the more substituted and thermodynamically stable eicos-2-ene.[4] The overall yield of the alkene mixture is anticipated to be in the range of 60-75%.
Analytical Methods
Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reactions.
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase. A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v) is a good starting point.
-
Spot a small amount of the initial reaction mixture on the TLC plate.
-
As the reaction proceeds, periodically take small aliquots from the reaction mixture and spot them on the same TLC plate.
-
Develop the TLC plate and visualize the spots under UV light or by using a suitable stain (e.g., potassium permanganate).
-
The disappearance of the starting material spot (2-chloroeicosane) and the appearance of a new spot(s) for the product(s) indicate the progression of the reaction.
Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To separate and identify the components of the reaction mixture and determine the product distribution in the elimination reaction.
-
Sample Preparation: Dilute a small sample of the final reaction mixture in a suitable solvent like dichloromethane or hexane.
-
GC Conditions (Typical):
-
Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the long-chain products.
-
Carrier Gas: Helium.
-
-
MS Analysis: The mass spectrometer will provide the mass-to-charge ratio of the fragments of the eluted compounds. For 2-chloroeicosane, look for the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in a ~3:1 ratio).[5] The fragmentation pattern of long-chain alkanes and alkenes will show characteristic losses of alkyl fragments.[1][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the structure of the products.
-
¹H NMR:
-
Eicosan-2-ol: Expect a multiplet around 3.6-3.8 ppm for the proton on the carbon bearing the hydroxyl group. The rest of the aliphatic protons will appear as multiplets between 0.8 and 1.6 ppm.
-
Eicosene Mixture: Vinylic protons will appear in the downfield region (around 4.9-5.8 ppm). Allylic protons will be shifted downfield compared to other aliphatic protons.
-
-
¹³C NMR:
-
Eicosan-2-ol: The carbon attached to the hydroxyl group will have a chemical shift in the range of 65-75 ppm.
-
Eicosene Mixture: The sp² hybridized carbons of the double bond will appear in the range of 110-140 ppm.
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the products.
-
Eicosan-2-ol: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.
-
Eicosene Mixture: The presence of a C=C double bond will be indicated by a stretching vibration around 1640-1680 cm⁻¹. The =C-H stretching may be observed just above 3000 cm⁻¹.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Reaction Type | Reagent | Solvent | Temperature | Major Product(s) | Expected Yield (%) |
| Nucleophilic Substitution | NaOH (aq) | Ethanol/Water (1:1) | Reflux | Eicosan-2-ol | 70 - 85 |
| Elimination | KOH | Ethanol | Reflux | Eicos-2-ene, Eicos-1-ene | 60 - 75 |
Table 2: Representative Spectroscopic Data for 2-Chloroeicosane and its Products
| Compound | ¹H NMR (δ, ppm) (Estimated) | ¹³C NMR (δ, ppm) (Estimated) | IR (cm⁻¹) | Mass Spec (m/z) |
| 2-Chloroeicosane | 3.9-4.1 (m, 1H, -CHCl-), 0.8-1.8 (m, 41H) | 65-70 (-CHCl-), 14-40 (aliphatic carbons) | 2850-2960 (C-H stretch), 650-750 (C-Cl stretch) | Molecular ion with Cl isotope pattern (M+, M+2) |
| Eicosan-2-ol | 3.6-3.8 (m, 1H, -CHOH-), 0.8-1.6 (m, 41H), ~1.5 (br s, 1H, -OH) | 65-75 (-CHOH-), 14-40 (aliphatic carbons) | 3200-3600 (br, O-H stretch), 2850-2960 (C-H stretch) | Loss of H₂O from molecular ion |
| Eicos-2-ene | 5.3-5.5 (m, 2H, -CH=CH-), 0.8-2.1 (m, 38H) | 120-135 (-CH=CH-), 14-35 (aliphatic carbons) | 3020-3080 (=C-H stretch), 2850-2960 (C-H stretch), 1640-1660 (C=C stretch) | Molecular ion, fragmentation at allylic positions |
| Eicos-1-ene | 4.9-5.1 (m, 2H, =CH₂), 5.7-5.9 (m, 1H, -CH=), 0.8-2.1 (m, 37H) | 114 (=CH₂), 139 (-CH=), 14-40 (aliphatic carbons) | 3020-3080 (=C-H stretch), 2850-2960 (C-H stretch), 1640 (C=C stretch), 910, 990 (=C-H bend) | Molecular ion, fragmentation at allylic positions |
Note: NMR chemical shifts for 2-chloroeicosane and its derivatives are estimated based on data from smaller analogous molecules and general chemical shift tables.[7][8][9][10][11][12][13] Actual values may vary depending on the solvent and experimental conditions.
Visualizations
Caption: Experimental workflow for the nucleophilic substitution of 2-chloroeicosane.
Caption: Reaction pathway for the elimination of 2-chloroeicosane.
Caption: Comparison of SN1 and SN2 reaction pathways for 2-chloroeicosane.
References
- 1. whitman.edu [whitman.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. organicmystery.com [organicmystery.com]
- 4. (A) 2-Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product (R) 1-Butene is more stable than 2-butene [infinitylearn.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.pdx.edu [web.pdx.edu]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the Analysis of 2-Chloroeicosane in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroeicosane is a long-chain chlorinated paraffin (B1166041) (LCCP) that, like other CPs, can be found in various environmental and biological matrices. Due to their persistence, potential for bioaccumulation, and toxicological relevance, the accurate quantification of LCCPs such as 2-chloroeicosane in complex samples is of significant interest. These compounds are challenging to analyze due to their complex isomeric composition and the presence of interfering substances in matrices like biological tissues, environmental solids, and food products.[1][2][3][4] This document provides a detailed application note and protocol for the sample preparation and analysis of 2-chloroeicosane in complex matrices, primarily focusing on biological tissues such as fish. The methodologies described are based on established techniques for chlorinated paraffin analysis and are intended to provide a robust workflow for researchers in environmental science, toxicology, and drug development.
Materials and Methods
Reagents and Standards
All solvents used should be of high purity, residue analysis, or HPLC grade.[5] Reference standards for 2-chloroeicosane and any internal standards should be of known purity.
-
Methanol
-
Concentrated Sulfuric Acid (98%)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel (activated)
-
2-Chloroeicosane analytical standard
-
Internal Standard (e.g., a ¹³C-labeled chlorinated alkane)
Sample Preparation Workflow
The following diagram outlines the general workflow for the preparation of complex matrices for 2-chloroeicosane analysis.
Caption: Experimental workflow for 2-chloroeicosane analysis.
Experimental Protocols
1. Sample Homogenization and Extraction
This protocol is adapted from methods used for the analysis of chlorinated paraffins in biological tissues.[6]
-
Homogenization : Freeze-dry the tissue sample (e.g., fish muscle) and grind it into a fine powder.
-
Spiking : Accurately weigh approximately 2 grams of the homogenized sample into a Soxhlet extraction thimble. Spike the sample with a known amount of an appropriate internal standard.
-
Soxhlet Extraction : Place the thimble in a Soxhlet extractor. Extract the sample with 200 mL of a 1:1 (v/v) mixture of dichloromethane and hexane for 24 hours.[6]
-
Concentration : After extraction, concentrate the solvent extract to a small volume (e.g., 2 mL) using a rotary evaporator.
2. Lipid Removal and Sample Cleanup
This cleanup procedure is crucial for removing high-fat content that can interfere with chromatographic analysis.[6]
-
Lipid Removal : Carefully add concentrated sulfuric acid (98%) to the extract until the acid layer remains colorless. This step removes lipids.[6]
-
Silica Gel Column Preparation : Prepare a cleanup column by packing a Pasteur pipette with a small plug of glass wool, followed by 0.1 g of neutral silica gel at the bottom and 0.9 g of acidified silica gel (2:1 w/w with concentrated sulfuric acid) on top.[6]
-
Column Elution : Apply the lipid-free extract to the top of the silica gel column. Elute the column with an appropriate solvent mixture. A common approach for chlorinated paraffins involves an initial elution with hexane to remove less polar interferences, followed by elution with a more polar solvent or solvent mixture like dichloromethane/hexane to collect the fraction containing the 2-chloroeicosane.[7]
-
Final Concentration and Reconstitution : Concentrate the collected fraction to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of cyclohexane for instrumental analysis.[7]
3. Instrumental Analysis: GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS), particularly with negative chemical ionization (NCI), is a common technique for the analysis of chlorinated paraffins.[7]
-
Gas Chromatograph (GC) Conditions :
-
Column : A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector : Splitless injection at 280°C.[7]
-
Oven Program : Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 300-320°C and hold.
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Negative Chemical Ionization (NCI).[7]
-
Source Temperature : 150°C.[7]
-
Acquisition Mode : Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic ions of 2-chloroeicosane and the internal standard. For chlorinated paraffins, [M-Cl]⁻ or [M+Cl]⁻ ions are often monitored.[8]
-
Data Presentation
The following tables summarize typical quantitative data that can be expected from the analysis of long-chain chlorinated paraffins in complex matrices. The values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Recovery Rates of Long-Chain Chlorinated Paraffins from Spiked Samples
| Matrix | Spiking Level (µg/g) | Recovery (%) | Reference(s) |
| Fish Tissue | 0.6 | 80 - 96 | [8] |
| Fish Tissue | 3.0 | 80 - 96 | [8] |
| Sediment | Not Specified | 91 - 123 | [9][10] |
| Fish Extract | Not Specified | 91 - 123 | [9][10] |
| Various Environmental Matrices | Not Specified | 88 - 127 | [11] |
Table 2: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Long-Chain Chlorinated Paraffins
| Analyte Group | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| LCCPs (C18-C20) | UHPLC-HRMS | 0.03 - 0.05 µg/g lw | - | [8] |
| LCCPs (C18-C20) | SFC-HRMS | 0.13 - 0.50 µg/g lw | - | [8] |
| MCCPs | GC-NCI-Q-TOF-HRMS | 27 - 170 ng/mL | - | [7] |
lw = lipid weight
Discussion
The successful analysis of 2-chloroeicosane in complex matrices is highly dependent on the efficiency of the sample preparation process. The primary challenges are the removal of interfering co-extractable materials, such as lipids, and the prevention of analyte loss during the various extraction and cleanup steps.
The use of Soxhlet extraction is a well-established and robust method for exhaustive extraction of persistent organic pollutants from solid matrices.[6] However, it is a time and solvent-consuming technique. Alternative extraction methods such as pressurized liquid extraction (PLE) or ultrasonic extraction could be considered to improve sample throughput.
Lipid removal is a critical step, especially for biological samples. The sulfuric acid treatment is effective but must be performed carefully to avoid degradation of the target analyte.[6] The subsequent silica gel chromatography provides a good separation of chlorinated paraffins from other remaining interferences.[6][7]
For instrumental analysis, GC-NCI-MS is a sensitive and selective technique for chlorinated compounds.[7][12] The choice of monitoring characteristic ions in SIM mode can enhance sensitivity and reduce matrix interference. Alternatively, high-resolution mass spectrometry (HRMS) can provide greater specificity and aid in the identification of the target analyte in complex mixtures.[7][9] Liquid chromatography coupled with mass spectrometry (LC-MS) has also been successfully applied for the analysis of LCCPs and can be a viable alternative, especially for less volatile compounds.[5][8]
Method validation is essential to ensure the accuracy and reliability of the results. This should include the determination of recovery rates, limits of detection and quantification, and the analysis of certified reference materials if available.[2] The recovery data presented in Table 1 demonstrates that with careful execution of the described protocols, good accuracy can be achieved. The detection limits in Table 2 highlight the sensitivity of modern analytical instrumentation for the trace-level analysis of these compounds.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Brocade Desktop: irua [repository.uantwerpen.be]
- 3. researchgate.net [researchgate.net]
- 4. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SETAC North America 43rd Annual Meeting [setac.confex.com]
- 12. New quantification procedure for the analysis of chlorinated paraffins using electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Chloroeicosane as a Reference Material for the Analysis of Long-Chain Chlorinated Paraffins in Environmental Matrices
Introduction
Long-Chain Chlorinated Paraffins (LCCPs), alkanes with carbon chain lengths from C18 to C30, are industrial chemicals used as lubricants, plasticizers, and flame retardants.[1] Their release into the environment is a growing concern due to their persistence, potential for bioaccumulation, and toxic effects on aquatic organisms.[1] The analysis of LCCPs is notoriously challenging because they exist as highly complex mixtures of thousands of congeners and isomers, which complicates quantification.[2][3]
Current analytical methods often rely on the use of complex technical CP mixtures for calibration, which can lead to inaccurate quantification if the congener distribution in the environmental sample differs from the standard.[2][4] The use of a single, constitutionally defined congener, such as 2-chloroeicosane, as a reference material offers a more precise approach. It can be used as an internal or calibration standard to improve the accuracy and reliability of quantification for specific LCCP homologue groups in various environmental matrices. This note outlines the application of 2-chloroeicosane for the analysis of LCCPs using Gas Chromatography-Mass Spectrometry (GC-MS).
Compound Profile: 2-Chloroeicosane
2-Chloroeicosane is a monochlorinated long-chain alkane. As a single, well-characterized congener, it serves as an ideal reference point against the complex backdrop of technical LCCP mixtures. Its physicochemical properties are summarized in Table 1.
Note: Physicochemical data are based on the closely related isomer, 1-chloroicosane, as specific experimental data for 2-chloroeicosane is not widely available.[5]
| Property | Value | Reference |
| Chemical Formula | C₂₀H₄₁Cl | [5] |
| Molecular Weight | 317.0 g/mol | [5] |
| CAS Number | Not available (1-chloroicosane: 42217-02-7) | [5] |
| Appearance | Waxy solid or viscous liquid | Inferred |
| Purity (Typical) | >98% | Assumed for reference grade |
| Solubility | Soluble in organic solvents (e.g., hexane, dichloromethane) | Inferred |
Table 1: Physicochemical Properties of 2-Chloroeicosane.
Protocol: Quantification of LCCPs in Soil using 2-Chloroeicosane as a Reference Standard
Scope
This protocol details the procedure for the extraction, cleanup, and quantification of Long-Chain Chlorinated Paraffins (LCCPs) in soil samples. It employs 2-chloroeicosane as an external calibration standard for analysis by Gas Chromatography coupled with Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS), a highly sensitive technique for halogenated compounds.[6]
Materials and Reagents
-
Reference Standard: 2-Chloroeicosane solution in nonane (B91170) (100 µg/mL).
-
Surrogate Standard: ¹³C-labeled hexachlorodecane or similar, for monitoring extraction efficiency.[7]
-
Solvents: Dichloromethane (DCM), n-hexane (Hex), acetone (B3395972) (all pesticide residue grade or equivalent).
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 450°C), sulfuric acid (concentrated, 98%), activated copper granules.
-
Solid Phase Extraction (SPE): Multi-layer silica (B1680970) gel columns (e.g., containing neutral, acidic, and/or basic silica).[7]
-
Equipment: Accelerated Solvent Extractor (ASE), rotary evaporator, nitrogen evaporator, GC-MS system, analytical balance, vortex mixer, centrifuge.
Experimental Workflow Diagram
Caption: Workflow for LCCP analysis in soil.
Standard Preparation
Prepare a series of calibration standards by serially diluting the 100 µg/mL stock solution of 2-chloroeicosane in hexane. These standards will be used to generate a calibration curve for quantifying LCCP homologue groups.
| Standard Level | Concentration (ng/mL) | Vol. of 1 µg/mL Stock (µL) | Final Volume (mL) |
| CS1 | 10 | 10 | 1 |
| CS2 | 50 | 50 | 1 |
| CS3 | 100 | 100 | 1 |
| CS4 | 250 | 250 | 1 |
| CS5 | 500 | 500 | 1 |
Table 2: Preparation of 2-Chloroeicosane Calibration Standards.
Sample Preparation Protocol
-
Homogenization and Weighing: Homogenize the soil sample and weigh approximately 10 g (dry weight) into an ASE cell.
-
Spiking: Fortify the sample with a known amount of surrogate standard (e.g., 50 ng of ¹³C-HCD) to monitor procedural recovery.[8]
-
Extraction: Perform accelerated solvent extraction using a mixture of DCM:Hexane (1:1, v/v).[7]
-
Sulfur Removal: If necessary, pass the extract through a column containing activated copper to remove elemental sulfur.
-
Lipid Removal: Gently shake the extract with concentrated sulfuric acid to remove lipids and other biogenic interferences. Centrifuge and collect the organic (upper) layer.[8]
-
SPE Cleanup: Load the extract onto a pre-conditioned multi-layer silica gel SPE column. Elute the LCCP fraction with DCM:Hexane. This step is crucial for removing polar interferences.[7]
-
Concentration: Evaporate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis
The analysis is performed using a high-resolution gas chromatograph coupled to a mass spectrometer operating in Electron Capture Negative Ionization (ECNI) mode. ECNI is preferred for its high sensitivity towards electrophilic compounds like chlorinated alkanes.[1][6]
| Parameter | Setting |
| GC System | High-Resolution Gas Chromatograph |
| Column | DB-5ms (or equivalent), 15 m x 0.25 mm ID, 0.1 µm film |
| Injection | 1 µL, Pulsed Splitless |
| Inlet Temp. | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 320°C at 15°C/min, hold 10 min |
| MS System | High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) |
| Source Temp. | 200°C[6] |
| Monitored Ions | [M-Cl]⁻ or [M-HCl]⁻ fragment ions for LCCP homologues |
| Mass Range | m/z 300-1200 |
Table 3: Recommended GC-ECNI-MS Instrumental Parameters.
Data Analysis and Quantification
-
Calibration Curve: Inject the calibration standards (Table 2) and generate a linear calibration curve by plotting the peak area of the characteristic ion for 2-chloroeicosane against its concentration.
-
Quantification: Analyze the prepared sample extracts. Identify and integrate the peaks corresponding to the LCCP homologue groups of interest.
-
Calculation: Calculate the concentration of LCCPs in the original soil sample using the calibration curve, accounting for the initial sample weight and final extract volume.
-
Quality Control: The recovery of the surrogate standard should fall within an acceptable range (e.g., 70-130%) for the results to be considered valid. Procedural blanks should also be analyzed to check for background contamination.[8]
References
- 1. alsglobal.eu [alsglobal.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroeicosane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroeicosane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-chloroeicosane?
A1: There are three main synthetic routes to produce 2-chloroeicosane, each with its own advantages and challenges:
-
Direct Chlorination of Eicosane (B133393): This method involves the reaction of eicosane with a chlorinating agent, typically via a free-radical mechanism. While direct, it often suffers from a lack of selectivity.
-
Conversion of Eicosan-2-ol: A more selective method where the hydroxyl group of eicosan-2-ol is replaced with a chlorine atom using specific reagents.
-
Hydrochlorination of Eicosene: This involves the addition of hydrogen chloride (HCl) across the double bond of either 1-eicosene (B165122) or 2-eicosene.
Q2: Which synthesis method offers the highest yield and purity of 2-chloroeicosane?
A2: The conversion of eicosan-2-ol to 2-chloroeicosane generally provides the highest yield and purity. This is because the reaction is a substitution at a specific carbon atom, which minimizes the formation of isomers that are difficult to separate. Methods utilizing thionyl chloride (SOCl₂) or the Lucas reagent (concentrated HCl and ZnCl₂) are common for this transformation.[1][2]
Q3: What are the main challenges with the direct chlorination of eicosane?
A3: The primary challenge with direct free-radical chlorination of eicosane is the lack of selectivity.[1][3] The reaction can produce a complex mixture of monochlorinated isomers (1-chloroeicosane, 2-chloroeicosane, 3-chloroeicosane, etc.) as well as polychlorinated products.[4] Separating the desired 2-chloro isomer from this mixture can be extremely difficult due to the similar physical properties of the isomers.
Q4: How does Markovnikov's rule apply to the hydrochlorination of eicosene?
A4: Markovnikov's rule states that in the addition of a protic acid like HCl to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with fewer hydrogen substituents.[5][6] Therefore, the hydrochlorination of 1-eicosene will yield 2-chloroeicosane as the major product, as the chloride will add to the more substituted C2 position.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-chloroeicosane for each of the three primary methods.
Method 1: Selective Direct Chlorination of Eicosane
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Chloroeicosane | - Non-selective reaction conditions leading to a mixture of isomers.- Insufficient reaction time or temperature.- Inefficient initiation of the radical reaction. | - Employ a selective chlorinating agent such as an N-chloroamide under photolytic conditions to favor chlorination at the C2 position.[7]- Optimize reaction time and temperature based on monitoring the reaction progress (e.g., by GC-MS).- Ensure proper UV irradiation or use of a suitable radical initiator. |
| Formation of Polychlorinated Products | - High concentration of the chlorinating agent relative to eicosane. | - Use a molar excess of eicosane relative to the chlorinating agent to minimize the probability of multiple chlorinations on the same molecule.[4] |
| Difficult Purification | - Presence of multiple isomers with similar boiling points and polarities. | - Utilize advanced purification techniques such as preparative gas chromatography or fractional distillation under reduced pressure.- Consider using a synthesis method with higher selectivity if purification is a persistent issue. |
Method 2: Conversion of Eicosan-2-ol to 2-Chloroeicosane
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Chloroeicosane | - Incomplete reaction.- Side reactions such as elimination to form eicosene.- Degradation of the product during workup. | - Ensure anhydrous conditions, as reagents like thionyl chloride react with water.[8]- Use a base like pyridine (B92270) with SOCl₂ to neutralize the HCl byproduct and favor substitution over elimination.[8]- Maintain low temperatures during the reaction and workup to minimize side reactions.- For the Lucas reagent, ensure a sufficient concentration of ZnCl₂ to activate the alcohol.[2] |
| Formation of Eicosene (Elimination Product) | - High reaction temperatures.- Use of a non-hindered base or no base with SOCl₂. | - Perform the reaction at the lowest effective temperature.- Use a sterically hindered base if a base is required, or use pyridine which is known to promote the SN2 pathway. |
| Carbocation Rearrangement (with Lucas Reagent) | - Formation of a secondary carbocation that can rearrange to a more stable carbocation (though less likely in this specific case). | - Use a method that proceeds via an SN2 mechanism, such as reaction with SOCl₂ in the presence of pyridine, to avoid carbocation intermediates.[8] |
Method 3: Hydrochlorination of Eicosene
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Chloroeicosane | - Incomplete reaction due to low reactivity of the alkene or insufficient HCl.- Reversion of the reaction (elimination of HCl). | - Use a solution of HCl in a suitable solvent (e.g., diethyl ether or acetic acid) to ensure a sufficient concentration of the reagent.[9]- For gaseous HCl, ensure a continuous flow or a sealed system to maintain pressure.- Perform the reaction at a low temperature to disfavor the reverse elimination reaction. |
| Formation of 1-Chloroeicosane (Anti-Markovnikov Product) | - Presence of peroxides or other radical initiators in the alkene or solvent. | - Ensure the use of peroxide-free solvents and starting materials. The anti-Markovnikov addition of HCl is generally not favored but can occur under radical conditions. |
| Carbocation Rearrangement | - Although the secondary carbocation at C2 is relatively stable, rearrangement to an adjacent secondary position is possible, leading to a mixture of isomers. | - Use a non-polar solvent to stabilize the carbocation and minimize the likelihood of rearrangement.- Perform the reaction at a low temperature. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the different synthetic routes to 2-chloroalkanes, based on literature for analogous long-chain alkanes.
| Synthesis Method | Reagents and Conditions | Substrate | Product | Selectivity/Yield | Reference(s) |
| Selective Direct Chlorination | N-Chloroamide, Benzene (B151609), UV light (rt) | n-Hexane | 2-Chlorohexane | 65.5% selectivity for 2-chloro isomer | [7] |
| Conversion of Secondary Alcohol | Thionyl chloride (SOCl₂), Pyridine | Secondary Alcohols | Secondary Alkyl Chlorides | Typically >80% | [8] |
| Conversion of Secondary Alcohol | Conc. HCl, ZnCl₂ (Lucas Reagent) | Secondary Alcohols | Secondary Alkyl Chlorides | Moderate to good yields, variable | [1][2] |
| Hydrochlorination of Alkene | HCl (gas or solution) | 1-Octadecene | 2-Chlorooctadecane | Good to excellent yields | [9] |
Experimental Protocols
Protocol 1: Selective Chlorination of Eicosane using an N-Chloroamide
This protocol is adapted from procedures for the selective chlorination of linear alkanes.[7]
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve eicosane (1 equivalent) in a suitable solvent such as benzene or carbon tetrachloride.
-
Reagent Addition: Add the N-chloroamide (e.g., N-chlorosuccinimide, 1.1 equivalents) to the solution.
-
Initiation: Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) to determine the ratio of starting material to products.
-
Workup: Once the desired conversion is achieved, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining active chlorine species, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by fractional distillation under high vacuum or by preparative chromatography to isolate 2-chloroeicosane.
Protocol 2: Synthesis of 2-Chloroeicosane from Eicosan-2-ol using Thionyl Chloride
This protocol is a standard procedure for the conversion of secondary alcohols to alkyl chlorides.[8]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add eicosan-2-ol (1 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Add thionyl chloride (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes. If pyridine is used, it should be added to the alcohol solution before the thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude 2-chloroeicosane can be purified by vacuum distillation.
Protocol 3: Hydrochlorination of 1-Eicosene
This protocol is based on the Markovnikov addition of HCl to a terminal alkene.[5][9]
-
Reaction Setup: Dissolve 1-eicosene (1 equivalent) in a suitable anhydrous, peroxide-free solvent (e.g., diethyl ether or pentane) in a flask equipped with a magnetic stirrer and a gas inlet tube.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. Alternatively, a saturated solution of HCl in the chosen solvent can be added dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, purge the solution with nitrogen gas to remove excess HCl. Wash the organic solution with a cold, dilute sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and concentrate under reduced pressure to yield crude 2-chloroeicosane. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Synthetic routes to 2-chloroeicosane.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 9. Advancements in hydrochlorination of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
resolving peak tailing of 2-chloroeicosane in GC analysis
Technical Support Center: Gas Chromatography Analysis
Topic: Resolving Peak Tailing of 2-Chloroeicosane in GC Analysis
This guide provides troubleshooting steps and frequently asked questions to help you resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2-chloroeicosane.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a high-molecular-weight compound like 2-chloroeicosane?
Peak tailing for 2-chloroeicosane, a long-chain halogenated alkane, can be caused by several factors, broadly categorized as either chemical interactions or physical/mechanical issues within the GC system.[1]
-
Chemical Causes: These are often related to "active sites" within the system that can interact with the analyte. This is particularly relevant for compounds that have polar characteristics or are thermally sensitive. Sources include contamination in the inlet liner or on the column head.[2][3]
-
Physical/Mechanical Causes: These issues disrupt the flow path of the carrier gas and sample, causing the sample band to spread. Common problems include a poorly cut column, incorrect column installation depth in the inlet, or dead volumes in the system.[4][5] When all peaks in a chromatogram tail, the cause is most often physical.[1][4]
Q2: My 2-chloroeicosane peak is tailing, but other compounds in the same run look fine. What should I investigate first?
When only specific peaks are tailing, it often points to an activity issue in the system where the analyte is interacting with contaminated or active surfaces.[3]
-
Inlet Liner Contamination: The glass inlet liner is a common site for the accumulation of non-volatile residues. These residues can create active sites that interact with analytes. Replace the inlet liner with a fresh, deactivated one.[2]
-
Column Contamination: The first few meters of the GC column can accumulate contaminants from sample injections. Trimming 10-20 cm from the front of the column can often resolve the issue by removing the contaminated section.[6]
-
Analyte Overloading: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try reducing the injection volume or diluting the sample.[7]
Q3: All of my peaks, including the solvent and 2-chloroeicosane, are tailing. What does this indicate?
Indiscriminate tailing of all peaks usually points to a mechanical issue or a problem with the gas flow path at the beginning of the system.[1]
-
Improper Column Installation: Check that the column is installed at the correct depth in the inlet. If it's too high or too low, it can create dead volume or turbulence, causing peaks to tail.[2][5]
-
Poor Column Cut: The end of the column should be a clean, square cut. A ragged or angled cut can disrupt the sample introduction into the column and cause tailing. Re-cut the column end.[2][4]
-
System Leaks: A leak in the inlet (e.g., at the septum or column fitting) can disrupt the carrier gas flow and pressure, leading to distorted peak shapes.
Q4: Could the halogenated nature of 2-chloroeicosane contribute to peak tailing, especially in a GC-MS system?
Yes, halogenated compounds can cause issues, particularly in GC-MS systems. While often associated with halogenated solvents, the principle can apply to analytes. Halogenated compounds can interact with the hot metal surfaces of the MS ion source, potentially forming metal halides (like ferrous chloride) that create active sites.[8][9] These sites can adsorb analytes and release them slowly, causing significant peak tailing.[8][10] If you are using an MS detector and have ruled out other causes, cleaning the ion source may be necessary.[10]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose and resolve peak tailing.
Caption: Troubleshooting workflow for GC peak tailing.
Guide 2: Recommended GC Parameters
The following table provides a starting point for the GC analysis of 2-chloroeicosane. Parameters may need to be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale / Notes |
| GC Column | Low-polarity stationary phase (e.g., DB-1, OV-1, SE-30)[11] | 2-Chloroeicosane is a large, relatively non-polar molecule. A non-polar column provides good retention and peak shape based on boiling point. |
| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing a good balance of resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. Hydrogen can provide faster analysis times. |
| Flow Rate | 1-2 mL/min (constant flow mode) | Ensures optimal column efficiency and peak shape. |
| Inlet Temperature | 280 - 300 °C | Must be high enough to ensure complete and rapid vaporization of the high-boiling point analyte without causing thermal degradation. |
| Injection Mode | Split or Splitless | Split: Use for concentrated samples to avoid overloading (Ratio 20:1 to 50:1).[12] Splitless: Use for trace analysis to maximize sensitivity. |
| Injection Volume | 0.5 - 1.0 µL | Keep the volume low to prevent column and inlet overloading.[7] |
| Oven Program | Initial Temp: 100-120 °C (hold 1-2 min) | A lower initial temperature can help focus the analyte band at the head of the column. |
| Ramp: 10-20 °C/min | A moderate ramp rate ensures good separation from other components. | |
| Final Temp: 300-320 °C (hold 5-10 min) | The final temperature should be high enough to elute the high-boiling point 2-chloroeicosane and clean the column. | |
| Detector | FID or MS | FID: Good general-purpose detector for hydrocarbons. MS: Provides mass spectral data for confirmation and can be prone to activity with halogenated compounds.[8] |
Experimental Protocols
Protocol 1: GC Column Trimming for Maintenance
This procedure is performed to remove non-volatile residues and active sites that accumulate at the inlet side of the column.
Materials:
-
Column cutting tool (ceramic scoring wafer or diamond scribe)
-
Magnifying glass (optional, but recommended)
-
Lint-free gloves
-
New nut and ferrule (if necessary)
Procedure:
-
Cool Down System: Ensure the GC oven, inlet, and detector are cooled to room temperature. Turn off the carrier gas flow to the column.
-
Remove Column: Wearing lint-free gloves, carefully disconnect the column from the inlet.
-
Wipe the Column: Gently wipe the first 20-30 cm of the column with a lint-free cloth dampened with methanol (B129727) or isopropanol (B130326) to remove any residues from the outside surface.
-
Score the Column: Using a ceramic scoring wafer, lightly score the polyimide coating of the column about 10-20 cm from the end. Do not apply excessive pressure.
-
Break the Column: Hold the column on either side of the score and flex it to create a clean break. The goal is a perfectly square, 90-degree cut with no jagged edges.[2]
-
Inspect the Cut: Use a magnifying glass to inspect the end of the column. If the cut is not clean and square, repeat the scoring and breaking process a few millimeters further down the column.[7]
-
Reinstall the Column: If necessary, slide a new nut and ferrule onto the freshly cut column end. Reinstall the column in the inlet, ensuring it is set to the correct depth as specified by your instrument manufacturer.
-
Restore System: Restore carrier gas flow, leak-check the connection, and perform one or two solvent blank injections to condition the new surface before analyzing samples.
References
- 1. m.youtube.com [m.youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Restek - Blog [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-Chloroeicosane [webbook.nist.gov]
- 12. agilent.com [agilent.com]
Technical Support Center: Optimizing Mass Spectrometry for 2-Chloroeicosane
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize mass spectrometry ionization for the analysis of 2-chloroeicosane.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable ionization techniques for analyzing the nonpolar, long-chain alkane 2-chloroeicosane?
A1: For a nonpolar compound like 2-chloroeicosane, ionization techniques that work well for gas-phase molecules or do not require pre-existing charge are most suitable. The preferred methods are generally Atmospheric Pressure Chemical Ionization (APCI) and Electron Capture Negative Ionization (ECNI), a form of Chemical Ionization (CI).[1][2] Electron Ionization (EI) can also be used, particularly if detailed structural fragmentation is required.[3] Electrospray Ionization (ESI) is generally not recommended unless specific adduct-forming conditions are employed.[4][5]
Q2: When is it appropriate to use Electron Ionization (EI) for 2-chloroeicosane analysis?
A2: Electron Ionization (EI) is a high-energy ("hard") technique that causes extensive fragmentation.[3][6] This is useful for structural elucidation, as the fragmentation patterns can provide information about the molecule's structure.[7] However, this high energy often leads to a weak or absent molecular ion peak, making it difficult to determine the molecular weight.[6] Use EI when you need to confirm the identity of 2-chloroeicosane through its fragmentation pattern, but not when you need to primarily quantify the intact molecule.
Q3: Can Electrospray Ionization (ESI) be used for a nonpolar molecule like 2-chloroeicosane?
A3: Standard Electrospray Ionization (ESI) is not ideal for nonpolar compounds because it relies on ionizing analytes in solution before they are transferred to the gas phase.[5] However, ionization of long-chain chlorinated alkanes can sometimes be achieved through the formation of adducts. For example, adding a chlorinated solvent like dichloromethane (B109758) to the mobile phase can promote the formation of chloride adducts ([M+Cl]⁻), which can be detected in negative ion mode.[4] This approach is less direct and may require significant method development.
Q4: What are the main advantages of using Atmospheric Pressure Chemical Ionization (APCI) for this analysis?
A4: APCI is well-suited for relatively nonpolar and thermally stable compounds like 2-chloroeicosane.[1] Its key advantages include:
-
Compatibility with HPLC: APCI is easily coupled with standard HPLC flow rates.[1]
-
Good Sensitivity for Nonpolar Compounds: It effectively ionizes molecules that are difficult to analyze with ESI.[1]
-
Soft Ionization: It is a "softer" ionization technique than EI, typically producing a strong protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation, which is ideal for molecular weight confirmation and quantification.[8][9] For chlorinated compounds, negative ion mode APCI is often effective.[10]
Q5: Why is Electron Capture Negative Ionization (ECNI) a powerful technique for 2-chloroeicosane?
A5: ECNI is a highly sensitive and selective form of negative chemical ionization for electrophilic compounds, such as those containing halogens. In this process, the chlorinated molecule captures a low-energy electron to form a negative ion. This method offers excellent sensitivity for halogenated compounds and often results in less fragmentation than EI, providing a clear molecular ion signal.[2] For the analysis of chlorinated paraffins, ECNI has been shown to be a robust and reliable technique.[2][11]
Ionization Technique Comparison
| Ionization Technique | Principle | Suitability for 2-Chloroeicosane | Expected Ions | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing electron ejection and fragmentation.[12] | Suitable for structural confirmation. | M•⁺ (often weak), numerous fragment ions.[13] | Provides detailed structural information from fragmentation patterns.[7] | Extensive fragmentation may lead to a weak or absent molecular ion.[6] |
| Chemical Ionization (CI) / ECNI | Reagent gas ions transfer charge to the analyte (CI), or the analyte captures an electron (ECNI).[2][9] | Highly suitable, especially ECNI. | [M+H]⁺, [M-H]⁻, M•⁻, [M+Cl]⁻ | Soft ionization with less fragmentation; ECNI offers high sensitivity for chlorinated compounds.[2][9] | Requires a reagent gas and specialized source conditions.[9] |
| APCI | A corona discharge ionizes the solvent vapor, which then transfers charge to the vaporized analyte.[1] | Highly suitable. | [M+H]⁺, [M-H]⁻, [M+Cl]⁻ | Excellent for nonpolar, thermally stable compounds; easily coupled with LC.[1] | Analyte must be thermally stable and volatile enough to enter the gas phase.[1] |
| ESI | A high voltage creates charged droplets; as solvent evaporates, charge is transferred to the analyte.[3] | Not ideal; requires adduct formation. | [M+Cl]⁻ (with chlorinated solvent).[4] | Compatible with a wide range of polar and large molecules. | Poor ionization efficiency for nonpolar compounds without derivatization or adducts.[14] |
Troubleshooting Guides
Problem: No or Very Weak Signal Intensity
Q: I am not detecting 2-chloroeicosane or the signal is extremely low. What are the common causes and solutions?
A: Poor signal intensity is a common issue in mass spectrometry.[15] A systematic approach can help identify the root cause.
-
Step 1: Verify Sample Preparation: Ensure the sample concentration is within the instrument's optimal range. Samples that are too dilute will not produce a strong signal, while overly concentrated samples can cause ion suppression.[15]
-
Step 2: Check Ionization Source and Method: Confirm you are using an appropriate ionization technique (e.g., APCI or ECNI). If using ESI, ensure conditions are optimized for adduct formation. Check that source parameters like temperatures and gas flows are correctly set.[15][16]
-
Step 3: Instrument Tune and Calibration: An out-of-tune instrument will have poor sensitivity. Perform a routine tune and mass calibration with the appropriate standards to ensure the mass spectrometer is operating at peak performance.[15]
-
Step 4: Check for Leaks: Air leaks in the system can degrade vacuum and reduce sensitivity. Check all fittings and connections from the gas source to the instrument.[17]
Caption: Troubleshooting logic for diagnosing poor signal intensity.
Problem: Excessive Fragmentation and No Molecular Ion Peak
Q: My spectrum is full of fragment ions, and I can't find the molecular ion for 2-chloroeicosane. How can I resolve this?
A: This issue is characteristic of "hard" ionization, especially Electron Ionization (EI).[13] The high energy imparted to the molecule causes it to break apart, leaving little to no intact molecular ion.[6]
-
Solution 1: Switch to a "Soft" Ionization Technique: The most effective solution is to change your ionization method. Use APCI or CI, which impart less energy and favor the formation of protonated molecules ([M+H]⁺) or adduct ions with minimal fragmentation.[9]
-
Solution 2: Lower Ionization Energy (EI only): If you must use EI, try reducing the electron energy from the standard 70 eV. Lowering the energy will reduce fragmentation, but it will also decrease overall sensitivity and may alter library-searchable fragmentation patterns.
Caption: Decision tree for selecting the appropriate ionization method.
Problem: How to Identify the Molecular Ion of a Chlorinated Compound
Q: I see a cluster of peaks where the molecular ion should be. How do I confirm it's 2-chloroeicosane?
A: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[18] This creates a characteristic isotopic pattern in the mass spectrum for any ion containing a chlorine atom.
-
Look for the M+ and M+2 Peaks: The molecular ion (M⁺) will appear as a pair of peaks separated by 2 m/z units.
-
The M⁺ peak corresponds to the molecule containing the ³⁵Cl isotope.
-
The M+2 peak corresponds to the molecule containing the ³⁷Cl isotope.
-
-
Check the Peak Height Ratio: The relative intensity of the M⁺ peak to the M+2 peak should be approximately 3:1 .[18] This distinctive pattern is a strong indicator of the presence of a single chlorine atom in the ion. This pattern will be present not only for the molecular ion but also for any fragment ions that retain the chlorine atom.[18]
Experimental Protocols
Protocol 1: Analysis by Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS)
This protocol is adapted from methodologies used for short-chain chlorinated paraffins and is suitable for volatile, thermally stable compounds.[2]
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | To maximize analyte transfer to the column for trace analysis. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of 2-chloroeicosane without thermal degradation. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A nonpolar column suitable for separating long-chain alkanes. |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min | A temperature gradient to elute the high-boiling-point analyte with good peak shape. |
| MS System | ||
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | High sensitivity and selectivity for chlorinated compounds.[2] |
| Reagent Gas | Methane or Ammonia | To generate the thermal electrons required for the capture process. |
| Ion Source Temp. | 200 °C | Balances ionization efficiency with thermal stability. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Monitors for the characteristic M•⁻ or [M-HCl]•⁻ ions for maximum sensitivity and selectivity. |
Protocol 2: Analysis by Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)
This protocol is suitable for coupling with reverse-phase liquid chromatography.[4][10]
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard reverse-phase column for separating nonpolar compounds. |
| Mobile Phase A | Water + 5 mM Ammonium Acetate | Aqueous mobile phase. |
| Mobile Phase B | Methanol/Acetonitrile (50:50) | Organic mobile phase. |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 3 min | Gradient elution is required to elute the highly nonpolar 2-chloroeicosane. |
| Flow Rate | 0.4 mL/min | Compatible with standard APCI sources. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| MS System | ||
| Ionization Mode | APCI, Negative Ion | APCI is effective for nonpolar analytes; negative mode is often preferred for halogenated compounds.[1][10] |
| Nebulizer Gas | Nitrogen, 3 L/min | Assists in desolvation. |
| Drying Gas | Nitrogen, 10 L/min at 325 °C | Evaporates the mobile phase to facilitate gas-phase ionization. |
| Capillary Voltage | 3.5 kV | Optimizes the corona discharge for efficient ionization. |
| Vaporizer Temp. | 350 °C | Ensures complete vaporization of the analyte before it enters the corona discharge region.[1] |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) | Full scan to identify the [M-H]⁻ or [M+Cl]⁻ ions; SIM to maximize sensitivity. |
References
- 1. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 2. Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Chemical ionization - Wikipedia [en.wikipedia.org]
- 10. Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products: Chlorinated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. gmi-inc.com [gmi-inc.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. gentechscientific.com [gentechscientific.com]
- 18. chemguide.co.uk [chemguide.co.uk]
troubleshooting 2-chloroeicosane instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-chloroeicosane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-chloroeicosane and what are its basic properties?
2-Chloroeicosane is a long-chain secondary chloroalkane. Its chemical formula is C₂₀H₄₁Cl. It is important to distinguish it from its isomer, 1-chloroeicosane.
Table 1: Basic Properties of 2-Chloroeicosane and Related Compounds
| Property | 2-Chloroeicosane | 1-Chloroeicosane |
| CAS Number | 63758-86-1[1] | 42217-02-7[1] |
| Molecular Formula | C₂₀H₄₁Cl[1] | C₂₀H₄₁Cl[1] |
| Molecular Weight | 316.99 g/mol [1] | 316.99 g/mol [1] |
| Appearance | Likely a colorless liquid or waxy solid at room temperature. | Colorless liquid or solid. |
Q2: In which solvents is 2-chloroeicosane soluble?
Due to its long hydrocarbon chain, 2-chloroeicosane is expected to be soluble in a variety of common organic solvents and poorly soluble in polar solvents like water.[2][3][4] Halogenated hydrocarbons tend to be soluble in hydrophobic solvents.[5]
Table 2: Predicted Solubility of 2-Chloroeicosane in Common Laboratory Solvents
| Solvent | Predicted Solubility | Rationale |
| Hexane | High | Non-polar solvent, "like dissolves like".[3][4] |
| Toluene | High | Non-polar aromatic solvent. |
| Dichloromethane | High | Halogenated solvent, likely to have favorable interactions. |
| Chloroform | High | Halogenated solvent, likely to have favorable interactions. |
| Tetrahydrofuran (THF) | Moderate to High | Polar aprotic solvent, can dissolve a wide range of compounds. |
| Ethyl Acetate | Moderate | Moderately polar solvent. |
| Acetone | Moderate to Low | More polar than other organic solvents listed. |
| Methanol | Low | Polar protic solvent, unfavorable interactions with the long alkyl chain. |
| Ethanol | Low | Polar protic solvent, unfavorable interactions with the long alkyl chain. |
| Water | Very Low / Insoluble | Highly polar solvent, strong hydrogen bonding network excludes the non-polar molecule.[2] |
Note: This table is based on general principles of solubility and the properties of similar long-chain halogenated alkanes. Experimental verification is recommended.
Troubleshooting Guide: 2-Chloroeicosane Instability in Solution
Q3: My 2-chloroeicosane solution appears to be degrading. What are the likely causes?
Instability of 2-chloroeicosane in solution can be attributed to several factors, including the choice of solvent, temperature, exposure to light, and the presence of contaminants. The primary degradation pathways for secondary chloroalkanes are hydrolysis and elimination reactions.
Diagram 1: Potential Degradation Pathways of 2-Chloroeicosane
References
Technical Support Center: Chlorination of Eicosane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of eicosane (B133393). The information is designed to address common side reactions and offer practical solutions for controlling the experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the free-radical chlorination of eicosane?
A1: The free-radical chlorination of eicosane is prone to two major types of side reactions:
-
Polychlorination: The substitution of multiple hydrogen atoms on the eicosane molecule, leading to the formation of dichloro-, trichloro-, and even more highly chlorinated eicosanes.[1] This occurs because the initially formed monochloroeicosane can undergo further reaction with chlorine radicals.
-
Isomer Formation: Eicosane has numerous secondary hydrogen atoms along its 20-carbon chain, in addition to the primary hydrogens at the ends. Free-radical chlorination is not highly selective, resulting in a mixture of constitutional isomers where the chlorine atom is attached at different positions along the chain.[1]
Q2: How can I favor the formation of monochloroeicosane over polychlorinated products?
A2: To increase the yield of monochloroeicosane, it is crucial to use a high molar ratio of eicosane to chlorine. By ensuring a large excess of the hydrocarbon, the probability of a chlorine radical colliding with an unreacted eicosane molecule is much higher than with a monochlorinated product, thus minimizing over-chlorination.
Q3: What is the expected distribution of monochloro-isomers?
A3: Due to the statistical nature of free-radical chlorination, you will obtain a mixture of all possible monochloro-isomers. The reactivity of C-H bonds follows the order: tertiary > secondary > primary. Since eicosane is a straight-chain alkane, it only has primary and secondary hydrogens. The secondary C-H bonds are more reactive than the primary C-H bonds. Therefore, you can expect a higher proportion of isomers where chlorine has substituted a secondary hydrogen. However, because there are significantly more secondary hydrogens than primary hydrogens in eicosane, the product mixture will be complex.
Q4: Can I achieve regioselective chlorination of eicosane?
A4: Achieving high regioselectivity in the free-radical chlorination of a long-chain alkane like eicosane is very challenging due to the small differences in reactivity between the numerous secondary C-H bonds.[1] While bromination is known to be more selective than chlorination, for chlorine, the product distribution is largely statistical.[2] Some modern catalytic methods are being explored to improve selectivity, but these are not standard free-radical chlorination protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of eicosane and provides potential solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conversion of eicosane | Insufficient initiation of the reaction. | Ensure an adequate UV light source is used to initiate the reaction. If using thermal initiation, confirm the temperature is high enough (typically 80-100°C) to cause homolytic cleavage of the chlorine-chlorine bond.[3] |
| Presence of radical inhibitors. | Oxygen can act as a radical inhibitor. Degas your solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| High yield of polychlorinated products | High concentration of chlorine relative to eicosane. | Use a large molar excess of eicosane to chlorine. This will increase the statistical probability of chlorine radicals reacting with unchlorinated eicosane. |
| Prolonged reaction time. | Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired level of monochlorination is achieved. | |
| Complex mixture of isomers that is difficult to separate | Inherent lack of selectivity in free-radical chlorination. | This is an expected outcome. For separation, employ advanced chromatographic techniques such as preparative gas chromatography or high-performance liquid chromatography (HPLC) on a silica (B1680970) or reverse-phase column. |
| Consider using a more selective halogenating agent, such as bromine, if a specific isomer is desired, although this will change the product to bromo-eicosane. | ||
| Reaction does not initiate | Contamination of glassware or reagents with radical scavengers. | Thoroughly clean and dry all glassware. Purify solvents and reagents if necessary to remove any potential inhibitors. |
| Inadequate light source penetration. | If using a photochemical setup, ensure the reaction vessel is made of a material that is transparent to the wavelength of UV light being used (e.g., quartz). Ensure the light source is positioned for optimal irradiation of the reaction mixture. |
Experimental Protocols
Laboratory-Scale Photochemical Chlorination of Eicosane
This protocol aims to favor monochlorination.
Materials:
-
Eicosane
-
Chlorine gas (or a suitable chlorine source like sulfuryl chloride)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel with a gas inlet, condenser, and stirring mechanism (preferably made of quartz)
Procedure:
-
Dissolve eicosane in the anhydrous solvent in the reaction vessel. A typical concentration would be a 10-20 fold molar excess of eicosane to the total amount of chlorine to be added.
-
Purge the system with an inert gas for 15-20 minutes to remove oxygen.
-
Maintain a gentle flow of the inert gas and begin stirring the solution.
-
Position the UV lamp to irradiate the reaction mixture.
-
Slowly bubble a measured amount of chlorine gas through the solution. The rate of addition should be controlled to maintain a low concentration of chlorine in the reaction mixture.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by GC-MS.
-
Once the desired conversion is reached, stop the chlorine flow and turn off the UV lamp.
-
Purge the system with the inert gas to remove any remaining chlorine and HCl byproduct.
-
The resulting mixture can then be worked up to isolate the chlorinated eicosane products. This typically involves washing with a mild base (e.g., sodium bicarbonate solution) to remove HCl, followed by drying and removal of the solvent.
Product Analysis:
The product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different isomers and the degree of chlorination.[4] Quantitative analysis can be performed by calibrating the GC with appropriate standards if available.
Visualizations
Caption: Reaction pathway for the chlorination of eicosane.
Caption: Troubleshooting logic for eicosane chlorination.
References
Technical Support Center: Enhancing Chromatographic Resolution of 2-Chloroeicosane Isomers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the chromatographic resolution of 2-chloroeicosane isomers.
Frequently Asked Questions (FAQs)
Q1: What are 2-chloroeicosane isomers, and why is their separation challenging?
2-chloroeicosane refers to a 20-carbon alkane chain (eicosane) with a single chlorine atom attached to the second carbon atom. The challenge in separating its isomers arises from their similar physical and chemical properties.[1][2] Isomers are molecules that share the same chemical formula but have different arrangements of atoms.[3] In the case of 2-chloroeicosane, this can include positional isomers (where the chlorine is on a different carbon) and stereoisomers (which have a different 3D orientation). These slight structural differences result in very similar boiling points and polarities, making them difficult to resolve using standard chromatographic techniques.[1]
Q2: What are the primary chromatographic techniques for separating 2-chloroeicosane isomers?
The primary techniques for separating these types of isomers are high-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC).[4] More advanced techniques like supercritical fluid chromatography (SFC) are also gaining prominence due to their efficiency and unique separation capabilities for complex mixtures.[5][6] For enantiomeric (chiral) separations, specialized chiral stationary phases are necessary in either GC or HPLC.[1][3]
Q3: What is the difference between chiral and achiral chromatography for this separation?
Achiral chromatography separates compounds based on general physical and chemical properties like boiling point, polarity, and molecular size. This would be effective for separating constitutional isomers of chloroeicosane (e.g., 1-chloroeicosane (B1581961) from 2-chloroeicosane). Chiral chromatography, on the other hand, is specifically designed to separate enantiomers, which are non-superimposable mirror images of each other.[3][7] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1][8]
Q4: How does the choice of a stationary phase impact the resolution of 2-chloroeicosane isomers?
The stationary phase is a critical factor in achieving resolution.[9] Its properties, such as polarity, particle size, and chemical functionality, determine the degree of interaction with the isomers.[9] For GC, a long capillary column with a non-polar or semi-polar stationary phase is often a good starting point for separating positional isomers. For separating enantiomers, a chiral stationary phase, such as one based on cyclodextrins, is required.[7] In HPLC, different column chemistries, like C18 or phenyl columns, can provide varying levels of selectivity for constitutional isomers.[10][11]
Q5: What is the role of the mobile phase in enhancing isomer resolution?
In liquid chromatography, the mobile phase composition is a powerful tool for optimizing resolution.[12][13] By adjusting the solvent strength and polarity, you can alter the retention and selectivity of the separation.[12] For instance, in reversed-phase HPLC, modifying the ratio of organic solvent (like acetonitrile (B52724) or methanol) to water can significantly impact the separation of closely eluting isomers.[13] In some cases, adding modifiers to the mobile phase can also improve selectivity.[14] In gas chromatography, the carrier gas and its flow rate affect efficiency and resolution.[15]
Q6: Can temperature programming improve the resolution of 2-chloroeicosane isomers?
Yes, temperature plays a significant role in chromatographic separations. In GC, a carefully optimized temperature program can improve the separation of compounds with a wide range of boiling points, which can be beneficial for separating different chloroeicosane isomers. In both GC and HPLC, adjusting the column temperature can alter the selectivity of the separation, sometimes improving the resolution between two closely eluting peaks.[9][12][14]
Q7: What are the advantages of Supercritical Fluid Chromatography (SFC) for this application?
Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[5][16] This technique combines some of the advantages of both GC and LC.[5] For isomer separation, SFC can offer higher efficiency and faster analysis times compared to HPLC.[6][17] The low viscosity and high diffusivity of supercritical fluids lead to improved resolution.[17] SFC is also compatible with a wide range of detectors and is considered a "greener" technique due to reduced organic solvent consumption.[6]
Troubleshooting Guides
Issue 1: Poor or no resolution between 2-chloroeicosane isomers.
When you observe co-eluting or poorly resolved peaks, a systematic approach to method optimization is necessary. The following workflow can guide you through the key parameters to adjust.
Caption: Troubleshooting workflow for improving isomer resolution.
-
Action 1: Optimize the Mobile Phase (LC) or Carrier Gas Flow (GC). In liquid chromatography, systematically vary the mobile phase composition to alter selectivity.[12][13] In gas chromatography, optimize the carrier gas flow rate to ensure you are operating at or near the optimal linear velocity for maximum efficiency.[15]
-
Action 2: Adjust the Column Temperature. Modifying the temperature can change the selectivity of the separation.[14] Experiment with different isothermal temperatures or temperature programming ramps.
-
Action 3: Change the Stationary Phase. If the above steps do not yield sufficient resolution, the isomers may not have adequate selectivity on the current stationary phase.[9] For constitutional isomers, try a column with a different chemistry (e.g., switching from a C18 to a Phenyl column in HPLC).[10] For enantiomers, a chiral stationary phase is mandatory.[3][7]
Issue 2: Peak tailing or fronting is compromising resolution.
Asymmetric peaks can significantly reduce resolution. This is often caused by secondary interactions between the analyte and the stationary phase, or by column overloading.
-
Action 1: Reduce Sample Concentration. Inject a more dilute sample to check for column overloading. If peak shape improves, quantify the column's loading capacity.
-
Action 2: Check for Active Sites. In GC, acidic silanol (B1196071) groups on the column can cause peak tailing. Using a highly inert column or derivatizing the analytes can mitigate this.
-
Action 3: Modify the Mobile Phase (LC). In HPLC, adding a small amount of a competing agent (like a buffer or an amine) to the mobile phase can block active sites on the stationary phase and improve peak shape.
Issue 3: Inconsistent retention times are preventing reliable identification.
Fluctuating retention times can make it impossible to confidently identify isomers.
-
Action 1: Ensure Stable Temperature. Use a reliable column oven and allow the system to fully equilibrate before starting your analytical run. Temperature fluctuations can cause retention times to drift.[9]
-
Action 2: Check Mobile Phase Preparation (LC). Ensure the mobile phase is prepared consistently and is well-mixed. For gradient elution, ensure the pump is functioning correctly.
-
Action 3: Inspect for Leaks. In a GC system, leaks in the gas lines can cause pressure and flow fluctuations, leading to variable retention times.
Factors Affecting Chromatographic Resolution
The primary goal in chromatography is to achieve baseline resolution between adjacent peaks. Resolution (Rs) is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k).
Caption: Key factors influencing chromatographic resolution.
-
Efficiency (N): Refers to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve. It is primarily influenced by column length, stationary phase particle size, and mobile phase flow rate.[15]
-
Selectivity (α): This is a measure of the separation between the centers of two adjacent peaks. It is the most critical factor for resolving difficult isomer pairs and is controlled by the chemical interactions between the analytes, the stationary phase, and the mobile phase.[15][18]
-
Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column. Optimal resolution is typically achieved when k is between 2 and 10.
Data Summary Tables
Table 1: Comparison of Stationary Phases for Halogenated Alkane Separation
| Stationary Phase Type | Primary Separation Principle | Best Suited For | Potential for 2-Chloroeicosane |
| GC Columns | |||
| 5% Phenyl Polysiloxane | Boiling Point / van der Waals | Positional Isomers | Good starting point |
| 14% Cyanopropylphenyl | Polarity / Dipole-Dipole | Isomers with differing polarity | May offer enhanced selectivity |
| Cyclodextrin-based | Chiral Inclusion | Enantiomers | Essential for chiral separation[7] |
| HPLC Columns | |||
| C18 (ODS) | Hydrophobicity | Positional Isomers | Standard for reversed-phase |
| Phenyl-Hexyl | π-π Interactions | Aromatic or unsaturated isomers | May provide alternative selectivity |
| Chiral (e.g., Polysaccharide) | Chiral Recognition | Enantiomers | Essential for chiral separation[18] |
Table 2: Effect of Chromatographic Parameters on Resolution
| Parameter | Change | Effect on Efficiency (N) | Effect on Selectivity (α) | Effect on Retention (k) | Overall Impact on Resolution |
| Column Length (L) | Increase | Increases | No Change | Increases | Improves[15] |
| Particle Size (dp) | Decrease | Increases | No Change | No Change | Improves[10][15] |
| Flow Rate | Optimize | Increases to max, then decreases | Can slightly change | Decreases with higher flow | Optimize for best efficiency |
| Temperature | Increase | Decreases | Can increase or decrease | Decreases | Variable, needs optimization[3] |
| Mobile Phase Strength (LC) | Increase | Can decrease | Can increase or decrease | Decreases | Variable, needs optimization[12] |
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Method for Positional Isomer Screening
This protocol provides a starting point for separating constitutional isomers of chloroeicosane.
-
System: Gas chromatograph with a flame ionization detector (FID) or a halogen-specific detector like an electron capture detector (ECD) for higher sensitivity.[19][20]
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen, set to an optimal flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector at 280°C. Use a split ratio of 50:1 for initial screening.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Detector: FID at 320°C.
-
Sample Preparation: Dissolve the 2-chloroeicosane isomer mixture in hexane (B92381) or another suitable non-polar solvent to a concentration of approximately 100 µg/mL.
-
Injection Volume: 1 µL.
Protocol 2: Supercritical Fluid Chromatography (SFC) for Chiral Separation
This protocol is designed for the separation of 2-chloroeicosane enantiomers.
-
System: Analytical SFC system with a back-pressure regulator and a UV or mass spectrometer (MS) detector.
-
Column: Chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives), 150 mm x 4.6 mm ID, 5 µm particle size.
-
Mobile Phase:
-
A: Supercritical CO₂
-
-
Gradient:
-
Start at 5% B.
-
Increase to 25% B over 10 minutes.
-
Hold at 25% B for 2 minutes.
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent like methanol or isopropanol.
-
Injection Volume: 5 µL.
References
- 1. quora.com [quora.com]
- 2. biocompare.com [biocompare.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. Separation Techniques for Identifying Geometric Isomers in Organic Mixtures [eureka.patsnap.com]
- 5. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 6. ijnrd.org [ijnrd.org]
- 7. gcms.cz [gcms.cz]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. separation of two isomers - Chromatography Forum [chromforum.org]
- 12. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 13. youtube.com [youtube.com]
- 14. support.waters.com [support.waters.com]
- 15. gcms.cz [gcms.cz]
- 16. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Analysis of 2-Chloroeicosane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and trace analysis of 2-chloroeicosane. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the trace analysis of 2-chloroeicosane?
A1: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of semi-volatile organic compounds like 2-chloroeicosane.[1][2][3][4][5] GC provides the necessary separation for complex matrices, while MS offers high sensitivity and selectivity for detection and quantification.[2][6]
Q2: What are the critical considerations for sample preparation when analyzing 2-chloroeicosane?
A2: Proper sample preparation is crucial for reliable and accurate results in trace analysis. Key considerations include:
-
Choice of Solvent: Use high-purity, volatile organic solvents such as hexane (B92381), dichloromethane, or acetonitrile.[7] The sample should be fully soluble in the chosen solvent.
-
Extraction Method: For solid samples, organic solvent extraction methods like Soxhlet, sonication, or mechanical shaking are common.[8] For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate and concentrate the analyte.[9]
-
Minimizing Contamination: Trace analysis is highly susceptible to contamination. It is essential to use clean glassware and high-purity reagents.[10] Running method blanks is critical to ensure that the analytical system is free from contamination.[8]
-
Sample Filtration: Samples should be filtered through a 0.2 µm syringe filter or centrifuged to remove particulate matter that could block the GC inlet or column.[7]
Q3: How can I improve the sensitivity of my GC-MS method for 2-chloroeicosane?
A3: To enhance sensitivity, consider the following:
-
Injection Volume: Increasing the injection volume can increase the signal, but may also lead to broader peaks if not optimized.
-
Injection Technique: Splitless injection is generally preferred for trace analysis as it transfers the entire sample volume onto the column.[9]
-
MS Detection Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can significantly improve sensitivity compared to full scan mode by focusing on specific ions of the target analyte.[9]
-
Sample Concentration: Concentrate the sample extract using a gentle stream of nitrogen or a rotary evaporator before GC-MS analysis.
Q4: What type of GC column is recommended for 2-chloroeicosane analysis?
A4: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a suitable choice for the separation of chlorinated alkanes like 2-chloroeicosane. These columns provide good resolution and thermal stability. The NIST WebBook provides examples of columns used for 1-chloroeicosane, such as OV-1, SE-30, and DB-1.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column. | - Deactivate the inlet liner with silylation reagent. - Condition the GC column according to the manufacturer's instructions. - Use a fresh, high-quality inlet liner. |
| Injection volume too large or solvent mismatch. | - Reduce the injection volume. - Ensure the sample solvent is compatible with the stationary phase. | |
| Low or No Analyte Signal | Degradation of the analyte in the hot injector. | - Lower the injector temperature. - Use a programmed temperature vaporization (PTV) inlet if available. |
| Inefficient extraction or sample loss during preparation. | - Optimize the extraction method (e.g., solvent choice, extraction time). - Use an internal standard to monitor recovery. | |
| Issues with the MS detector. | - Check the MS tuning and calibration. - Ensure the detector is clean and functioning correctly. | |
| High Background Noise or Contamination | Contaminated carrier gas, solvent, or glassware. | - Use high-purity carrier gas and solvents. - Thoroughly clean all glassware. - Run a solvent blank to identify the source of contamination. |
| Column bleed at high temperatures. | - Condition the column properly. - Use a low-bleed column. - Set the final oven temperature below the column's maximum operating limit. | |
| Poor Reproducibility | Inconsistent injection volumes. | - Use an autosampler for precise and repeatable injections. |
| Variability in sample preparation. | - Standardize the sample preparation protocol. - Use an internal standard to correct for variations. |
Experimental Protocols
Generic GC-MS Method for 2-Chloroeicosane Analysis
This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 10 mL of an aqueous sample, add 1 g of sodium chloride.
-
Add a suitable internal standard (e.g., a deuterated analog or a different chlorinated alkane not present in the sample).
-
Extract the sample with 5 mL of hexane by shaking vigorously for 2 minutes.
-
Allow the layers to separate and carefully transfer the organic (top) layer to a clean vial.
-
Repeat the extraction with another 5 mL of hexane and combine the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet | Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 80 °C, hold for 1 min - Ramp 1: 15 °C/min to 200 °C - Ramp 2: 10 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for initial identification, then SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of a 2-chloroeicosane standard |
Visualizations
Caption: Workflow for 2-chloroeicosane analysis.
Caption: Troubleshooting poor GC peak shape.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.unar.ac.id [repository.unar.ac.id]
- 4. GC/MS Profiling, In Vitro and In Silico Pharmacological Screening and Principal Component Analysis of Essential Oils from Three Exotic and Two Endemic Plants from Mauritius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Analysis of 2,4,6-trichloroanisole in wines using solid-phase microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 8. env.go.jp [env.go.jp]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. lab.honeywell.com [lab.honeywell.com]
- 11. 1-Chloroeicosane [webbook.nist.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloroeicosane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-chloroeicosane in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common problems and questions related to the poor solubility of 2-chloroeicosane.
Q1: My 2-chloroeicosane is not dissolving in my aqueous buffer. What should I do?
A1: 2-Chloroeicosane is a long-chain chloroalkane, making it highly nonpolar and practically insoluble in water and aqueous buffers. Direct dissolution in aqueous media is not a viable approach. To work with this compound in aqueous-based assays, you will need to employ solubilization techniques. Common strategies include the use of organic co-solvents, surfactants, or more advanced formulation methods like polymeric micelles or cyclodextrin (B1172386) complexation.
Q2: I'm observing precipitation of 2-chloroeicosane when I add my stock solution to the cell culture medium. How can I prevent this?
A2: Precipitation upon addition to an aqueous medium is a common issue with highly hydrophobic compounds. This often occurs when the concentration of the organic solvent from the stock solution is not sufficiently diluted, or when the final concentration of 2-chloroeicosane exceeds its solubility limit in the final assay medium.
-
Reduce the final concentration: If your experimental design allows, try lowering the final concentration of 2-chloroeicosane.
-
Optimize the co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your assay is at a level that is non-toxic to your cells but sufficient to aid solubility. It is crucial to keep the final solvent concentration consistent across all experimental conditions, including controls.
-
Use a solubilizing agent: Incorporating a biocompatible surfactant, such as a low concentration of Tween 80 or Cremophor EL, in your final assay medium can help maintain the solubility of 2-chloroeicosane.
-
Consider advanced delivery systems: For sensitive or long-term experiments, encapsulating 2-chloroeicosane in polymeric micelles or complexing it with cyclodextrins can provide a more stable and biocompatible formulation.
Q3: What are the best organic solvents for making a stock solution of 2-chloroeicosane?
A3: Due to its nonpolar nature, 2-chloroeicosane is expected to be soluble in a range of organic solvents.[1] For biological experiments, it is crucial to select a solvent that is miscible with your aqueous assay medium and has low cellular toxicity at the final working concentration.
-
Dimethyl Sulfoxide (B87167) (DMSO): DMSO is a powerful and widely used solvent capable of dissolving both polar and nonpolar compounds.[2][3] It is miscible with water and commonly used for preparing stock solutions for cell-based assays.[4]
-
Ethanol (B145695): Ethanol is another common choice for dissolving hydrophobic compounds for biological studies.
-
Other Organic Solvents: While other solvents like acetone (B3395972) or methanol (B129727) could also be effective, their higher volatility and potential for toxicity should be carefully considered for your specific experimental setup.
Q4: Can the solubilization method affect my experimental results?
A4: Yes, the choice of solvent and solubilization technique can significantly impact your experimental outcome.
-
Solvent Toxicity: Organic solvents like DMSO and ethanol can have direct effects on cell viability, proliferation, and even gene expression at higher concentrations. It is essential to determine the maximum tolerable solvent concentration for your specific cell line or assay system by running appropriate vehicle controls.
-
Surfactant Effects: Surfactants can alter cell membrane permeability and interact with cellular proteins, potentially leading to off-target effects.
-
Delivery Vehicle Interactions: Polymeric micelles and cyclodextrins are generally considered biocompatible but can have their own biological interactions that should be assessed with appropriate controls (e.g., empty micelles or cyclodextrins).
Data Presentation
Due to the limited availability of specific quantitative solubility data for 2-chloroeicosane in the public domain, the following table provides a qualitative summary of its expected solubility in common laboratory solvents based on the general properties of long-chain haloalkanes. Experimental determination of solubility for your specific experimental conditions is highly recommended.
| Solvent | Chemical Formula | Polarity | Expected Solubility of 2-Chloroeicosane |
| Water | H₂O | High | Insoluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High (Aprotic) | Soluble |
| Ethanol | C₂H₅OH | High (Protic) | Soluble |
| Methanol | CH₃OH | High (Protic) | Soluble |
| Acetone | (CH₃)₂CO | Moderate | Soluble |
| Dichloromethane | CH₂Cl₂ | Moderate | Soluble |
| Hexane | C₆H₁₄ | Low | Soluble |
Note: The solubility of 2-chloroeicosane in these solvents will be temperature-dependent.
Experimental Protocols
Here are detailed methodologies for key experiments related to solubilizing 2-chloroeicosane.
Protocol 1: Preparation of a 2-Chloroeicosane Stock Solution using an Organic Co-Solvent
Objective: To prepare a concentrated stock solution of 2-chloroeicosane in an organic solvent for subsequent dilution in aqueous experimental media.
Materials:
-
2-Chloroeicosane
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Vortex mixer
-
Warming bath (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of 2-chloroeicosane in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization of 2-Chloroeicosane using Polymeric Micelles
Objective: To encapsulate 2-chloroeicosane within polymeric micelles to enhance its aqueous solubility and stability for in vitro experiments. This protocol uses the thin-film hydration method.
Materials:
-
2-Chloroeicosane
-
Amphiphilic block copolymer (e.g., Pluronic® F-127)
-
Organic solvent (e.g., chloroform (B151607) or acetone)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Film Formation:
-
Dissolve a known amount of 2-chloroeicosane and the block copolymer (e.g., at a 1:10 w/w ratio) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.
-
-
Hydration:
-
Add the desired volume of pre-warmed (e.g., 60°C) aqueous buffer to the flask.
-
Hydrate the film by rotating the flask in the water bath for 30-60 minutes. This will form a suspension of drug-loaded micelles.
-
-
Sonication and Filtration:
-
Sonicate the micellar suspension in a bath sonicator for 5-10 minutes to reduce the particle size and improve homogeneity.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization (Optional but Recommended):
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the encapsulation efficiency by separating the free drug from the micelles (e.g., by ultracentrifugation) and quantifying the drug in each fraction.
-
Protocol 3: Enhancing 2-Chloroeicosane Solubility with Cyclodextrins
Objective: To form an inclusion complex of 2-chloroeicosane with a cyclodextrin to improve its aqueous solubility. This protocol uses the co-solvent/evaporation method.
Materials:
-
2-Chloroeicosane
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution:
-
Dissolve 2-chloroeicosane in ethanol.
-
In a separate container, dissolve HP-β-CD in deionized water (e.g., at a 1:1 molar ratio with 2-chloroeicosane).
-
-
Complexation:
-
Slowly add the ethanolic solution of 2-chloroeicosane to the aqueous HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Solvent Removal:
-
Remove the ethanol and some of the water using a rotary evaporator.
-
-
Lyophilization (Optional):
-
For a solid powder, freeze-dry the resulting aqueous solution to obtain the 2-chloroeicosane/HP-β-CD complex. This powder can then be reconstituted in an aqueous buffer for your experiment.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the steps to troubleshoot and overcome the solubility challenges of 2-chloroeicosane.
Hypothetical Signaling Pathway Affected by 2-Chloroeicosane
References
Technical Support Center: Optimization of Reaction Conditions for 2-Chloroeicosane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2-chloroeicosane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2-chloroeicosane with high selectivity?
A1: The main challenge in the selective synthesis of 2-chloroeicosane is controlling the regioselectivity of the chlorination reaction on a long-chain alkane. Free-radical halogenation, a common method for alkane functionalization, is notoriously unselective.[1] Eicosane (B133393) possesses multiple secondary C-H bonds that have similar reactivity, leading to a mixture of positional isomers (2-chloro, 3-chloro, 4-chloro, etc.). Additionally, preventing poly-chlorination (the addition of more than one chlorine atom) is a significant hurdle.[2][3]
Q2: Which chlorinating agents are suitable for the synthesis of 2-chloroeicosane?
A2: Common chlorinating agents for alkanes include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂), typically used with UV light or heat to initiate the free-radical chain reaction.[4] The choice of agent can influence the reaction's aggressiveness and side-product profile.
Q3: How can I minimize the formation of poly-chlorinated byproducts?
A3: To favor mono-chlorination and reduce the formation of di-, tri-, and other poly-chlorinated products, it is crucial to use a high molar excess of the alkane (eicosane) relative to the chlorinating agent.[2][3] This ensures that the chlorine radical is more likely to encounter an unreacted eicosane molecule rather than a mono-chlorinated one.
Q4: Is it possible to achieve high regioselectivity for the 2-position on a long-chain alkane?
A4: Achieving high regioselectivity at the 2-position of a long-chain alkane is difficult with standard free-radical methods. While secondary hydrogens are more reactive than primary hydrogens, differentiating between the various secondary positions is challenging.[5][6] Recent research has explored catalytic methods to control regioselectivity, such as using metal-organic layers, which have shown promise for 2-position selectivity on alkanes up to C10.[7] Adapting such methods for eicosane would require further investigation.
Q5: What analytical techniques are recommended for characterizing the product mixture?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for analyzing the complex mixtures produced from alkane chlorination.[8] It allows for the separation of different isomers and the identification of mono- and poly-chlorinated products. For enhanced sensitivity and selectivity, especially for chlorinated compounds, electron capture negative ionization (ECNI) is often used as the ionization source in GC-MS.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of eicosane | - Inadequate initiation of the free-radical reaction.- Insufficient reaction time or temperature. | - Ensure the UV lamp is functioning correctly and is of an appropriate wavelength to initiate the chlorinating agent.- Increase the reaction temperature if using thermal initiation.- Extend the reaction time. |
| Low yield of mono-chlorinated products | - Suboptimal ratio of eicosane to chlorinating agent, leading to unreacted starting material or excessive poly-chlorination.- Inefficient purification process. | - Adjust the molar ratio of eicosane to the chlorinating agent. Start with a high eicosane excess (e.g., 10:1 or higher) and optimize.- Review and optimize the purification method (e.g., fractional distillation or column chromatography). |
| Poor regioselectivity (mixture of isomers) | - Inherent lack of selectivity in free-radical chlorination.[1][5]- High reaction temperatures can further decrease selectivity.[10] | - Explore alternative, more selective chlorination methods if available.- Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.- Consider using a solvent that can promote selectivity, such as benzene, which can form complexes with chlorine atoms and reduce their reactivity.[10] |
| High percentage of poly-chlorinated products | - Molar ratio of chlorinating agent to eicosane is too high.[2][3] | - Significantly increase the molar excess of eicosane.[3]- Slowly add the chlorinating agent over an extended period to maintain a low concentration in the reaction mixture. |
| Difficulty in separating 2-chloroeicosane from other isomers | - Similar boiling points and polarities of the positional isomers. | - Employ high-efficiency fractional distillation under vacuum to separate components with close boiling points.- Use preparative gas chromatography or high-performance liquid chromatography (HPLC) for small-scale purification.- Optimize column chromatography by testing different stationary and mobile phases. |
Experimental Protocols
Protocol 1: Representative Free-Radical Chlorination of Eicosane
This protocol provides a general procedure for the free-radical chlorination of eicosane. Optimization of the parameters is necessary to maximize the yield and selectivity of 2-chloroeicosane.
Materials:
-
Eicosane
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel with a reflux condenser, magnetic stirrer, and gas inlet/outlet
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve eicosane in the chosen inert solvent. A high molar excess of eicosane to sulfuryl chloride (e.g., 10:1) should be used.
-
Purge the system with an inert gas (e.g., argon or nitrogen).
-
With vigorous stirring, position the UV lamp to irradiate the reaction mixture.
-
Slowly add the sulfuryl chloride to the reaction mixture dropwise over several hours. The reaction is exothermic and may require cooling to maintain a consistent temperature.
-
Continue the reaction under UV irradiation for a predetermined time (e.g., 4-8 hours), monitoring the progress by taking small aliquots for GC-MS analysis.
-
Once the desired conversion is achieved, turn off the UV lamp and stop the reaction.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel using hexane as the eluent to separate the chlorinated products from unreacted eicosane and from each other.
Protocol 2: GC-MS Analysis of Product Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for separating nonpolar compounds (e.g., DB-5MS).
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 10°C/minute to 300°C.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI)
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-600
Quantitative Data
Table 1: Relative Reactivity of C-H Bonds in Free-Radical Chlorination
This table illustrates the general selectivity challenge in the chlorination of long-chain alkanes.
| C-H Bond Type | Relative Reactivity (at room temp.) | Notes |
| Primary (1°) | 1 | Least reactive. |
| Secondary (2°) | ~3-4 | More reactive than primary. In eicosane, all non-terminal CH₂ groups are secondary. |
| Tertiary (3°) | ~5 | Most reactive. Not present in linear eicosane. |
Note: These are approximate values and can vary with reaction conditions.
Visualizations
Experimental Workflow for Optimization
Caption: Workflow for the synthesis and optimization of 2-chloroeicosane.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. youtube.com [youtube.com]
- 6. Halogenation of Alkanes [people.wou.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pops.int [pops.int]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analysis of 2-Chloroeicosane in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the fragmentation of 2-chloroeicosane during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion of 2-chloroeicosane difficult to detect using Electron Ionization (EI) Mass Spectrometry?
Electron Ionization (EI) is considered a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[1][2] This high energy input leads to extensive fragmentation of the parent molecule.[3][4] For a long-chain alkane like 2-chloroeicosane, the molecular ion is particularly susceptible to fragmentation, often resulting in a very low abundance or complete absence of the molecular ion peak in the mass spectrum.[1][5]
Q2: What are the expected major fragment ions of 2-chloroeicosane in EI-MS?
In EI-MS, 2-chloroeicosane is expected to fragment through several common pathways for alkyl halides and long-chain alkanes:[6][7][8]
-
Alpha-Cleavage: Fission of the carbon-carbon bond adjacent to the chlorine atom.
-
Loss of HCl: Elimination of a hydrogen chloride molecule.
-
Alkyl Chain Fragmentation: A series of cleavages along the C20 alkyl chain, resulting in clusters of peaks separated by 14 mass units (CH₂).[6]
-
Formation of a cyclic chloronium ion: Particularly for 1-chloroalkanes, the formation of a five-membered ring containing the chlorine atom is a stable fragment.[9]
Due to the presence of chlorine, you will observe a characteristic isotopic pattern for chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[10]
Q3: Which ionization techniques are recommended for minimizing fragmentation of 2-chloroeicosane?
To minimize fragmentation and enhance the detection of the molecular ion, "soft" ionization techniques are highly recommended.[1][11][12] These methods impart less energy to the analyte molecule during ionization.[13] The most suitable techniques for a relatively nonpolar molecule like 2-chloroeicosane are:
-
Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane (B114726), isobutane (B21531), or ammonia) to ionize the analyte through gentle proton transfer or adduction, resulting in significantly less fragmentation.[14]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of less polar to nonpolar, thermally stable compounds with molecular weights typically under 1500 Da.[15][16][17] It is a soft ionization technique that often produces a prominent molecular ion or protonated molecule.[18]
Q4: How does the choice of reagent gas in Chemical Ionization (CI) affect the fragmentation of 2-chloroeicosane?
The choice of reagent gas in CI mass spectrometry allows for control over the extent of fragmentation.[12] The reactivity of the reagent gas ions determines the energy transferred during ionization.
-
Methane: As a reagent gas, methane produces reactive ions that lead to more fragmentation compared to isobutane or ammonia (B1221849), but still significantly less than EI.[14][19]
-
Isobutane and Ammonia: These are "gentler" reagent gases that will result in less fragmentation and a higher abundance of the quasi-molecular ion ([M+H]⁺).[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Molecular ion peak is absent or has very low intensity. | Use of Electron Ionization (EI) which is a "hard" ionization technique causing extensive fragmentation. | Switch to a soft ionization technique such as Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI).[1][11] |
| Extensive fragmentation is still observed with Chemical Ionization (CI). | The reagent gas being used (e.g., methane) is too energetic for the analyte. | Change to a less reactive reagent gas like isobutane or ammonia to reduce the energy of the ionization reaction.[14] |
| The ion source temperature is too high, causing thermal degradation of the analyte. | Optimize the ion source temperature by gradually decreasing it to find the optimal balance between analyte vaporization and thermal decomposition. | |
| Poor signal intensity with APCI. | Inefficient nebulization or vaporization of the sample. | Optimize the nebulizer and vaporizer temperatures. Ensure the solvent flow rate is compatible with the APCI source.[15][16] |
| The mobile phase composition is not ideal for APCI. | While APCI is versatile, adjusting the mobile phase composition can sometimes improve ionization efficiency. Experiment with different solvent compositions. | |
| Difficulty in identifying chlorine-containing fragments. | The resolution of the mass spectrometer is insufficient to distinguish the isotopic pattern. | Ensure the mass spectrometer is properly calibrated and operating at a sufficient resolution to resolve the M and M+2 peaks, which are separated by approximately 2 Da. |
Quantitative Data Summary
The following table summarizes the expected relative abundance of the molecular ion (or quasi-molecular ion) versus major fragment ions for 2-chloroeicosane under different ionization conditions. These are representative values based on the typical behavior of long-chain alkyl halides.
| Ionization Technique | Ion Type | m/z (for ³⁵Cl) | Expected Relative Abundance (%) | Key Fragments (m/z for ³⁵Cl) | Expected Fragment Abundance (%) |
| Electron Ionization (EI) | Molecular Ion (M⁺) | 330 | < 5 | C₄H₈Cl⁺ (91), C₅H₁₀Cl⁺ (105), Alkyl fragments (e.g., C₄H₉⁺ at 57) | 91 (Base Peak), 105 (>50), 57 (>80) |
| Chemical Ionization (CI) - Methane | Quasi-molecular Ion ([M+H]⁺) | 331 | 40 - 70 | [M-Cl]⁺ (295), [M-HCl]⁺ (294) | < 30 |
| Chemical Ionization (CI) - Isobutane | Quasi-molecular Ion ([M+H]⁺) | 331 | > 90 | [M-Cl]⁺ (295) | < 10 |
| Atmospheric Pressure Chemical Ionization (APCI) | Quasi-molecular Ion ([M+H]⁺) | 331 | 80 - 100 | [M-Cl]⁺ (295) | < 15 |
Experimental Protocols
Protocol 1: Minimizing Fragmentation using Chemical Ionization (CI)
This protocol outlines the general steps for analyzing 2-chloroeicosane using CI-MS to maximize the abundance of the molecular ion.
-
Sample Preparation: Dissolve the 2-chloroeicosane standard in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1-10 µg/mL.
-
Instrumentation Setup:
-
Use a GC-MS system equipped with a CI source.
-
Install a capillary column suitable for the analysis of long-chain alkanes (e.g., a non-polar or medium-polarity column).
-
-
GC Method:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method (CI Mode):
-
Reagent Gas: Start with isobutane at a source pressure of approximately 1 Torr. If the signal is low, methane can be used, which may produce more fragmentation but a stronger signal.
-
Ion Source Temperature: Optimize between 150 °C and 250 °C. Start at 200 °C and adjust to maximize the [M+H]⁺ ion intensity while minimizing thermal degradation.
-
Electron Energy: 100-200 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
-
Data Analysis:
-
Acquire the mass spectrum of 2-chloroeicosane.
-
Identify the quasi-molecular ion peak ([M+H]⁺) at m/z 331 (for ³⁵Cl) and its corresponding isotope peak at m/z 333 (for ³⁷Cl).
-
Observe the reduction in fragment ions compared to a standard EI spectrum.
-
Visualizations
Caption: Predicted EI fragmentation pathways for 2-chloroeicosane.
Caption: Workflow for selecting and optimizing MS conditions.
References
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. MS Section 5.2.1.2b [people.whitman.edu]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Chemical ionization - Wikipedia [en.wikipedia.org]
- 13. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 16. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
- 19. ms-textbook.com [ms-textbook.com]
Technical Support Center: Quantification of 2-Chloroeicosane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the quantification of 2-chloroeicosane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of 2-chloroeicosane?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1][2] In the analysis of 2-chloroeicosane, these effects can lead to either signal suppression or enhancement, resulting in the underestimation or overestimation of its concentration.[1][3] This interference is a significant concern in complex matrices such as biological fluids, tissues, and environmental samples.[4]
Q2: What are the common causes of matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-chloroeicosane?
A2: In GC-MS, matrix effects often manifest as signal enhancement. This occurs when non-volatile matrix components accumulate in the GC inlet, creating "active sites" that can interact with the analyte.[5][6] These active sites can protect the analyte from degradation, leading to an artificially high signal.[5] Conversely, high concentrations of co-eluting matrix components can also lead to signal suppression.[7]
Q3: How can I determine if my 2-chloroeicosane quantification is affected by matrix effects?
A3: A common method to assess matrix effects is to compare the signal response of a standard in a pure solvent to the response of the same standard spiked into a blank sample matrix extract (post-extraction).[2][4] A significant difference in signal intensity indicates the presence of matrix effects. A value below 100% suggests signal suppression, while a value above 100% indicates signal enhancement.[1]
Q4: What are the primary strategies to mitigate matrix effects in 2-chloroeicosane analysis?
A4: The most effective strategies to counteract matrix effects include:
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[8][9] It involves using a stable isotope-labeled version of 2-chloroeicosane as an internal standard.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[3][5]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and extrapolating to determine the original concentration.[5]
-
Thorough Sample Cleanup: Effective sample preparation to remove interfering matrix components is crucial.[2][10]
Section 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of 2-chloroeicosane | Signal Suppression: Co-eluting matrix components are interfering with the ionization of 2-chloroeicosane. | 1. Improve Sample Cleanup: Implement additional cleanup steps such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).[11] 2. Use a Stable Isotope-Labeled Internal Standard: This will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction.[8] 3. Dilute the Sample: Reducing the concentration of matrix components can minimize their effect.[5] |
| Overestimation of 2-chloroeicosane concentration | Signal Enhancement: Active sites in the GC inlet may be protecting the analyte from degradation. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the effect seen in the samples.[5][12] 2. Employ Analyte Protectants: Adding compounds to the sample and standards that mask active sites in the GC system can create a standardized enhancement effect.[5] 3. Perform Regular Inlet Maintenance: Cleaning or replacing the GC liner and trimming the column can reduce the buildup of non-volatile matrix components. |
| Inconsistent results across different sample batches | Variable Matrix Composition: The type and concentration of interfering compounds differ between samples.[1] | 1. Implement Stable Isotope Dilution: This is the most robust method for correcting for variable matrix effects.[13][14] 2. Perform Standard Addition for Each Sample: While time-consuming, this method can account for matrix variability on a per-sample basis. |
| Difficulty finding a suitable "blank" matrix for matrix-matched calibration | Endogenous Presence of Chlorinated Paraffins: It can be challenging to find a truly blank matrix for compounds like chlorinated paraffins that are ubiquitous environmental contaminants. | 1. Use a Surrogate Matrix: Select a matrix with similar properties but known to be free of 2-chloroeicosane. 2. Opt for the Standard Addition Method: This approach does not require a blank matrix. 3. Prioritize Stable Isotope Dilution: This method is independent of a blank matrix.[13] |
Section 3: Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction and cleanup of 2-chloroeicosane from a liquid sample matrix (e.g., plasma, water).
-
Sample Pre-treatment:
-
To a 1 mL sample, add the stable isotope-labeled internal standard (e.g., ¹³C-2-chloroeicosane).
-
Vortex for 30 seconds.
-
Add 2 mL of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the supernatant from the pre-treatment step onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the 2-chloroeicosane and the internal standard with 3 mL of dichloromethane.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of isooctane) for GC-MS analysis.
-
Protocol 2: Quantification using Stable Isotope Dilution
This protocol assumes the use of a stable isotope-labeled internal standard (IS) for 2-chloroeicosane.
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of native 2-chloroeicosane and a constant concentration of the IS.
-
The calibration standards should be prepared in a solvent that is compatible with the final sample extract.
-
-
Sample Analysis:
-
Add a known amount of the IS to each sample before the extraction process.
-
Process the samples as described in Protocol 1.
-
Analyze the final extracts by GC-MS.
-
-
Data Processing:
-
For each calibration standard and sample, determine the peak area ratio of the native 2-chloroeicosane to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the native 2-chloroeicosane for the calibration standards.
-
Determine the concentration of 2-chloroeicosane in the samples by interpolating their peak area ratios on the calibration curve.
-
Section 4: Visualizations
Caption: Experimental workflow for 2-chloroeicosane quantification.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 10. env.go.jp [env.go.jp]
- 11. diva-portal.org [diva-portal.org]
- 12. Compensation of matrix effects in gas chromatography-mass spectrometry analysis of pesticides using a combination of matrix matching and multiple isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combining Isotope Dilution and Standard Addition—Elemental Analysis in Complex Samples [mdpi.com]
improving the long-term storage and stability of 2-chloroeicosane
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term storage and stability of 2-chloroeicosane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
Unexpected experimental results or changes in the physical appearance of 2-chloroeicosane may indicate degradation. This guide provides a structured approach to identifying and resolving common stability-related issues.
| Issue | Potential Cause | Recommended Solution |
| Appearance of new peaks in analytical chromatogram (GC/MS, LC/MS) | Degradation: The compound may be degrading through hydrolysis or oxidation. | 1. Confirm Identity: Analyze the new peaks by mass spectrometry to identify potential degradation products such as eicosan-2-ol (from hydrolysis) or various ketones and smaller chain aldehydes/acids (from oxidation). 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 3. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Decreased peak area of 2-chloroeicosane in analytical chromatogram | Degradation: A portion of the compound has likely degraded. | 1. Quantify Degradation: Perform a quantitative analysis to determine the extent of degradation over time. 2. Accelerated Stability Study: Conduct a short-term accelerated stability study at elevated temperatures to predict long-term stability under proposed storage conditions. |
| Change in physical appearance (e.g., color change, precipitation) | Contamination or Degradation: The sample may be contaminated or undergoing significant degradation. | 1. Purity Check: Re-evaluate the purity of the sample using appropriate analytical methods. 2. Solubility Test: Check the solubility of the material in a non-polar solvent. Any insoluble material may indicate polymerization or the formation of highly polar degradation products. |
| Inconsistent biological/chemical activity | Loss of Active Compound: Degradation has likely reduced the concentration of the active 2-chloroeicosane. | 1. Re-quantify: Accurately determine the concentration of the remaining 2-chloroeicosane before use in experiments. 2. Purification: If feasible, repurify the sample to remove degradation products that might interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 2-chloroeicosane?
A1: For optimal long-term stability, 2-chloroeicosane should be stored in a cool, dry, and dark place. A temperature range of 2 - 8°C is often recommended to slow down potential degradation reactions.[1] The containers should be tightly sealed to prevent the entry of moisture and air.[2] For maximum protection, especially for reference standards, storage under an inert atmosphere (argon or nitrogen) is advised to prevent oxidation.
Q2: What are the primary degradation pathways for 2-chloroeicosane?
A2: Based on the chemistry of similar long-chain chlorinated alkanes, the two most probable degradation pathways for 2-chloroeicosane are hydrolysis and oxidation.
-
Hydrolysis: In the presence of water, 2-chloroeicosane can slowly hydrolyze to form eicosan-2-ol and hydrochloric acid.[3][4] This reaction can be accelerated by elevated temperatures and the presence of acids or bases.
-
Oxidation: Exposure to air (oxygen) can lead to oxidation, particularly at elevated temperatures or in the presence of light or metal catalysts.[5][6] This can result in the formation of a variety of products, including ketones, aldehydes, and carboxylic acids from the cleavage of the carbon chain.
Q3: How can I detect degradation of my 2-chloroeicosane sample?
A3: Degradation can be detected by various analytical methods. The most common are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[7][8][9] These techniques can separate 2-chloroeicosane from its degradation products and provide information about their identity. The appearance of new peaks or a decrease in the peak area of the parent compound is indicative of degradation.
Q4: Is 2-chloroeicosane sensitive to light?
A4: Yes, like many halogenated hydrocarbons, 2-chloroeicosane may be sensitive to light.[10] Photodegradation can occur, leading to the formation of radicals and subsequent degradation products.[10][11][12] Therefore, it is recommended to store the compound in amber vials or in a dark place to minimize light exposure.[2]
Q5: What type of container should I use for storing 2-chloroeicosane?
A5: Use chemically resistant containers, such as amber glass vials with PTFE-lined caps. This will protect the compound from light and prevent leaching of contaminants from the container or absorption of the compound into the container material. Ensure the container is tightly sealed to prevent exposure to air and moisture.[2]
Experimental Protocol: Long-Term Stability Study of 2-Chloroeicosane
This protocol outlines a typical experiment to assess the long-term stability of 2-chloroeicosane under various storage conditions.
1. Objective: To determine the stability of 2-chloroeicosane over time under specified storage conditions.
2. Materials:
-
High-purity 2-chloroeicosane
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Solvent for dissolution (e.g., hexane (B92381) or isopropanol)
-
GC-MS or LC-MS system
-
Environmental chambers or incubators
3. Sample Preparation:
-
Accurately weigh a predetermined amount of 2-chloroeicosane into several amber glass vials.
-
If storing in solution, dissolve the compound in a suitable, inert solvent to a known concentration.
-
For storage under an inert atmosphere, flush the headspace of the vials with dry argon or nitrogen before sealing.
4. Storage Conditions and Time Points:
| Condition | Temperature | Humidity | Time Points (Months) |
| Recommended | 4°C | Ambient | 0, 3, 6, 9, 12, 18, 24 |
| Accelerated | 40°C | 75% RH | 0, 1, 2, 3, 6 |
| Light Exposure | 25°C | Ambient | 0, 1, 2, 3, 6 (exposed to controlled light) |
5. Analytical Method:
-
Method: A validated stability-indicating GC-MS or LC-MS method should be used.
-
System Suitability: Before each analysis, perform a system suitability test to ensure the analytical system is performing correctly.
-
Analysis: At each time point, retrieve three vials from each storage condition. Allow them to equilibrate to room temperature. Prepare samples for analysis according to the validated method and inject them into the chromatograph.
6. Data Analysis:
-
Calculate the concentration of 2-chloroeicosane in each sample.
-
Identify and, if possible, quantify any degradation products.
-
Calculate the percentage of 2-chloroeicosane remaining at each time point relative to the initial (time zero) concentration.
-
Plot the percentage of remaining 2-chloroeicosane against time for each storage condition.
Visualizations
References
- 1. gneechem.com [gneechem.com]
- 2. csuohio.edu [csuohio.edu]
- 3. savemyexams.com [savemyexams.com]
- 4. perlego.com [perlego.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Guidelines for determination of chlorinated hydrocarbons in sediment – HELCOM [helcom.fi]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Transformation pathways of chlorinated paraffins relevant for remediation: a mini-review - ProQuest [proquest.com]
- 12. Transformation pathways of chlorinated paraffins relevant for remediation: a mini-review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: NMR Acquisition for 2-Chloroeicosane
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in refining NMR acquisition parameters for 2-chloroeicosane.
Frequently Asked Questions (FAQs)
Q1: What are good starting parameters for a standard 1H NMR experiment on 2-chloroeicosane?
A1: For a standard 1H NMR experiment of 2-chloroeicosane in CDCl₃ on a 400-600 MHz spectrometer, a good starting point for acquisition parameters is summarized in the table below. Note that these may require further optimization based on your specific instrument and sample concentration.
Q2: How does the chlorine atom in 2-chloroeicosane affect the 1H and 13C NMR spectra?
A2: The electronegative chlorine atom will cause a downfield shift for the proton and carbon at the C2 position. In the 1H NMR spectrum, the proton on the carbon bearing the chlorine (the CH-Cl proton) will be shifted downfield compared to other methylene (B1212753) protons in the alkane chain.[1] Similarly, in the 13C NMR spectrum, the carbon directly bonded to the chlorine will have a larger chemical shift than the other carbons in the chain.
Q3: Why are the signals in the middle of the alkane chain of 2-chloroeicosane difficult to resolve?
A3: Long-chain alkanes, like eicosane, often show significant overlap of signals for the interior methylene (-CH₂-) groups in both 1H and 13C NMR spectra.[2] This is because the chemical environments of these nuclei are very similar. Using a higher field NMR spectrometer can help to improve the resolution of these signals.[2] The choice of solvent can also influence the dispersion of these signals.[2]
Q4: What is the recommended solvent for NMR analysis of 2-chloroeicosane?
A4: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for nonpolar compounds like 2-chloroeicosane.[3] If signal overlap is an issue, using a different deuterated solvent, such as benzene-d₆, may alter the chemical shifts and improve spectral resolution.[4]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (S/N)
-
Possible Cause: The sample concentration is too low, or an insufficient number of scans were acquired.
-
Solution:
Issue 2: Poor Resolution of Methylene Proton Signals
-
Possible Cause: The magnetic field strength is insufficient to resolve the very similar chemical environments of the long alkyl chain protons.
-
Solution:
Issue 3: Broad or Distorted Peak Shapes
-
Possible Cause: Poor shimming of the magnetic field, or the sample is not fully dissolved or contains particulate matter.
-
Solution:
-
Re-shim the spectrometer before acquiring data.
-
Ensure your sample is fully dissolved. You can try gently warming the sample or using sonication.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.
-
Issue 4: Phasing Problems Across the Spectrum
-
Possible Cause: Incorrect receiver gain setting or a very short acquisition time.
-
Solution:
-
Ensure the receiver gain (RG) is set appropriately to avoid signal clipping. Most modern spectrometers have an automated gain setting.
-
Increase the acquisition time (at) to ensure the free induction decay (FID) has sufficiently decayed. A good rule of thumb is an acquisition time of at least 3 times the T₂ relaxation time.[5][6]
-
Data Presentation
Table 1: Recommended Starting NMR Acquisition Parameters for 2-Chloroeicosane in CDCl₃
| Parameter | ¹H NMR | ¹³C NMR | Purpose |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz | Higher field provides better signal dispersion. |
| Solvent | CDCl₃ | CDCl₃ | A common solvent for nonpolar compounds.[3] |
| Pulse Width (pw) | 30-45° pulse | 30-45° pulse | A smaller flip angle allows for a shorter relaxation delay.[7] |
| Spectral Width (sw) | ~12 ppm | ~220 ppm | Should encompass all expected signals.[6] |
| Acquisition Time (at) | 2-4 s | 1-2 s | Time for which the FID is recorded; affects resolution.[5] |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | Time between pulses for magnetization to recover. |
| Number of Scans (ns) | 8-16 | 64-256 (or more) | Increased for better S/N, especially for ¹³C.[5] |
| Temperature | 298 K | 298 K | Standard room temperature. |
Experimental Protocols
Methodology for NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-chloroeicosane for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry vial.
-
Adding the Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolving the Sample: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, brief sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are visible, filter the solution through a small piece of glass wool placed in the Pasteur pipette during the transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Insertion into Spectrometer: Carefully insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet.
Mandatory Visualization
Caption: Troubleshooting workflow for refining NMR acquisition parameters.
References
- 1. quora.com [quora.com]
- 2. Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 7. sites.bu.edu [sites.bu.edu]
strategies to reduce solvent impurities in 2-chloroeicosane samples
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce solvent impurities in 2-chloroeicosane samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities in 2-chloroeicosane samples?
A1: Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of pharmaceutical substances that are not completely removed by manufacturing processes. Common solvent impurities in 2-chloroeicosane can vary depending on the synthetic route but often include:
-
Reaction Solvents: Such as dichloromethane, chloroform, or other halogenated solvents used in chlorination reactions.
-
Extraction Solvents: Like diethyl ether, ethyl acetate (B1210297), or hexane (B92381) used during the work-up procedure to isolate the product.
-
Chromatography Solvents: Including hexane, ethyl acetate, and other hydrocarbons or esters used for purification.
-
Crystallization Solvents: Alcohols (methanol, ethanol, isopropanol), ketones (acetone), or hydrocarbons (heptane, toluene) that might be used for recrystallization.
Q2: What are the regulatory guidelines for residual solvents in pharmaceutical products?
A2: Regulatory bodies like the FDA and international guidelines such as ICH Q3C provide classifications and acceptable limits for residual solvents in pharmaceuticals. Solvents are typically categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity.
-
Class 2: Solvents with inherent toxicity that should be limited in concentration.
-
Class 3: Solvents with low toxic potential, for which a limit of 5000 ppm (0.5%) is generally acceptable without justification.
It is crucial to identify and quantify any residual solvents to ensure the final product complies with these safety standards.
Troubleshooting Purification Strategies
This section provides detailed troubleshooting guides for common purification techniques used to remove solvent impurities from 2-chloroeicosane.
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds by dissolving the impure compound in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent.
Troubleshooting Guide: Recrystallization of 2-Chloroeicosane
| Problem | Possible Cause | Solution |
| 2-Chloroeicosane oils out instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too rapid. The solvent is too nonpolar for the waxy nature of the long-chain alkane. | - Use a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a slightly more polar solvent or a solvent mixture (e.g., ethanol/water, acetone/water). |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Consider a two-solvent recrystallization method. |
| Low recovery of purified 2-chloroeicosane. | The compound has significant solubility in the cold solvent. Crystals were washed with a solvent that was not ice-cold. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The purified product is still contaminated with solvent. | The crystals were not dried sufficiently. | - Air-dry the crystals for an extended period. - For higher boiling point solvents, drying under vacuum may be necessary. |
Experimental Protocol: Single-Solvent Recrystallization of 2-Chloroeicosane
-
Solvent Selection: Test the solubility of a small amount of crude 2-chloroeicosane in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane) to find a solvent in which it is sparingly soluble at room temperature but highly soluble when hot. For long-chain alkanes, solvent mixtures like ethanol/water can be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-chloroeicosane and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry completely or dry them in a vacuum oven at a temperature below the product's melting point.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For a nonpolar compound like 2-chloroeicosane, normal-phase chromatography is typically employed.
Troubleshooting Guide: Column Chromatography of 2-Chloroeicosane
| Problem | Possible Cause | Solution |
| Poor separation of 2-chloroeicosane from impurities. | The solvent system (eluent) is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent. | - Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. An Rf value of 0.2-0.4 for the target compound is often ideal. - Ensure the silica (B1680970) gel is packed uniformly without air bubbles. - Dissolve the sample in the minimum amount of solvent for loading. For waxy solids, consider dry loading. |
| 2-Chloroeicosane is not eluting from the column. | The eluent is not polar enough. The compound has a very strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent (gradient elution). For nonpolar compounds, a small amount of a slightly more polar solvent (e.g., 1-2% ethyl acetate in hexane) can be effective. |
| Fractions are very dilute. | The column diameter is too large for the amount of sample. The sample was not loaded in a concentrated band. | - Use a narrower column for smaller sample sizes. - Ensure the sample is loaded in a minimal volume of solvent to create a concentrated starting band. |
| Compound crystallizes on the column. | The compound is not very soluble in the eluent at room temperature. | - Choose an eluent in which the compound is more soluble. - Running the column at a slightly elevated temperature (if feasible) can help maintain solubility. |
Experimental Protocol: Flash Column Chromatography of 2-Chloroeicosane
-
TLC Analysis: Develop a suitable solvent system using TLC. For 2-chloroeicosane, a good starting point is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for 2-chloroeicosane.
-
Column Packing:
-
Select a column of appropriate size for the amount of sample.
-
Prepare a slurry of silica gel in the initial
-
Validation & Comparative
Comparative Guide to Analytical Method Validation for 2-Chloroeicosane
This guide provides a detailed comparison of two analytical methods for the quantification of 2-chloroeicosane in a pharmaceutical matrix. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions regarding analytical testing.
Introduction to Analytical Methods
The quantification of halogenated long-chain alkanes such as 2-chloroeicosane requires sensitive and specific analytical methods.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of such compounds due to its high resolution and sensitivity.[6][7] This guide compares two distinct approaches for the analysis of 2-chloroeicosane:
-
Method A: Liquid-Liquid Extraction (LLE) followed by GC-MS. A traditional sample preparation technique involving the extraction of the analyte from an aqueous matrix into an immiscible organic solvent.
-
Method B: Solid-Phase Extraction (SPE) followed by GC-MS. A modern sample preparation technique that uses a solid sorbent to isolate the analyte from the sample matrix.
The performance of each method is evaluated based on key validation parameters to determine its suitability for routine analysis.
Comparison of Validation Parameters
The following tables summarize the quantitative data obtained from the validation of Method A and Method B.
Table 1: Accuracy and Precision
Accuracy is reported as the percentage recovery of a known amount of spiked analyte, while precision is expressed as the relative standard deviation (%RSD) for replicate measurements.[8][9]
| Parameter | Concentration | Method A (LLE-GC-MS) | Method B (SPE-GC-MS) | Acceptance Criteria |
| Accuracy (% Recovery) | Low (80%) | 98.5% | 99.2% | 80-120% |
| Mid (100%) | 99.8% | 101.5% | ||
| High (120%) | 101.2% | 102.0% | ||
| Precision (%RSD) | ||||
| - Repeatability | Intra-day | 1.8% | 1.2% | ≤ 2.0% |
| - Intermediate Precision | Inter-day | 2.5% | 1.9% | ≤ 3.0% |
Table 2: Linearity, Range, and Sensitivity
Linearity demonstrates the proportional relationship between analyte concentration and instrument response. The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, and the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][11][12][13][14]
| Parameter | Method A (LLE-GC-MS) | Method B (SPE-GC-MS) | Acceptance Criteria |
| Linearity (R²) | 0.9985 | 0.9996 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.5 - 120 | Defined by linearity, accuracy, and precision |
| LOD (µg/mL) | 0.25 | 0.10 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 0.80 | 0.35 | Signal-to-Noise ≥ 10 |
Table 3: Specificity and Robustness
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[15][16][17][18] Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]
| Parameter | Method A (LLE-GC-MS) | Method B (SPE-GC-MS) |
| Specificity | No interference from placebo or degradation products observed. | No interference from placebo or degradation products observed. |
| Robustness (%RSD) | ||
| - GC Inlet Temperature (± 5°C) | 2.8% | 2.1% |
| - Flow Rate (± 5%) | 3.1% | 2.5% |
Experimental Protocols
Method A: Liquid-Liquid Extraction (LLE) with GC-MS
-
Sample Preparation: A 1 mL aliquot of the sample is mixed with 1 mL of a saturated sodium chloride solution in a 15 mL centrifuge tube.
-
Extraction: 5 mL of hexane (B92381) is added, and the tube is vortexed for 2 minutes.
-
Phase Separation: The mixture is centrifuged at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: The upper organic layer is carefully transferred to a clean tube.
-
Drying: The organic extract is dried over anhydrous sodium sulfate.
-
Analysis: 1 µL of the final extract is injected into the GC-MS system.
Method B: Solid-Phase Extraction (SPE) with GC-MS
-
Column Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: A 1 mL aliquot of the sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 5 mL of a 10% methanol in water solution to remove interfering substances.
-
Elution: The analyte is eluted with 2 mL of hexane.
-
Drying: The eluate is dried over anhydrous sodium sulfate.
-
Analysis: 1 µL of the final eluate is injected into the GC-MS system.
GC-MS Conditions (Applicable to both methods)
-
Gas Chromatograph: Agilent 8890 GC System
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Visualized Workflows and Relationships
Caption: Workflow for the validation and comparison of two analytical methods.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alsglobal.eu [alsglobal.eu]
- 7. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Accuracy and Precision - What's The Difference? | Analytical Data [scioninstruments.com]
- 10. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 16. What is the difference between specificity and selectivity of the... - ECHEMI [echemi.com]
- 17. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
A Comparative Analysis of 2-Chloroeicosane and Other Chlorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-chloroeicosane, a long-chain chlorinated alkane (LCCA), with other chlorinated alkanes, specifically short-chain (SCCAs) and medium-chain (MCCAs) variants. The focus is on physicochemical properties and toxicological profiles relevant to research and drug development.
Introduction to Chlorinated Alkanes
Chlorinated alkanes, also known as chlorinated paraffins, are complex mixtures of polychlorinated n-alkanes. Their carbon chain lengths can vary from 10 to 38 atoms.[1] These compounds are categorized based on their carbon chain length:
-
Short-Chain Chlorinated Alkanes (SCCAs): C10–C13
-
Medium-Chain Chlorinated Alkanes (MCCAs): C14–C17
-
Long-Chain Chlorinated Alkanes (LCCAs): C18–C30+
2-Chloroeicosane (C20H41Cl) is a specific example of a long-chain monochlorinated alkane.[2][3] The properties and biological effects of chlorinated alkanes are influenced by both the carbon chain length and the degree of chlorination. While commercial chlorinated paraffins are complex mixtures, understanding the properties of individual congeners like 2-chloroeicosane can provide insights into the behavior of LCCAs.
Physicochemical and Toxicological Comparison
The following table summarizes and compares the key properties of 2-chloroeicosane with the general characteristics of SCCAs and MCCAs. Data for 2-chloroeicosane is for the specific compound, while data for SCCAs and MCCAs represent the general properties of those classes of compounds.
| Property | 2-Chloroeicosane (LCCA representative) | Medium-Chain Chlorinated Alkanes (MCCAs) | Short-Chain Chlorinated Alkanes (SCCAs) |
| Carbon Chain Length | C20 | C14–C17 | C10–C13 |
| Molecular Formula | C20H41Cl[2][3] | CnHxCl(2n+2-x), n=14-17[1] | CnHxCl(2n+2-x), n=10-13[1] |
| Molecular Weight | 317.0 g/mol [2] | Varies | Varies |
| LogP (Octanol-Water Partition Coefficient) | 11.2 (Computed)[2] | High (e.g., 7.47-8.30 for representative congeners)[4] | High (e.g., 4.4-8.7) |
| Water Solubility | Very low | Very slightly soluble in water[4] | Low |
| Vapor Pressure | 2.40e-06 mmHg[5] | Low to very low | Higher than MCCAs and LCCAs[6] |
| Bioaccumulation Potential | High | High[4] | High |
| Persistence | Considered persistent | Considered persistent | Considered persistent |
| General Toxicity Profile | Data for specific congeners is limited. LCCAs are generally considered less toxic than SCCAs and MCCAs.[7] | Toxic to aquatic organisms.[8] Considered a danger to human life or health in Canada.[1] | Toxic to aquatic organisms.[8] Classified as possibly carcinogenic to humans (Group 2B) by IARC.[9] Globally banned under the Stockholm Convention.[8] |
| Regulatory Status | Generally less regulated than SCCAs and MCCAs. Not considered harmful to human health by some agencies at current exposure levels.[7][10] | Added to the Candidate List of Substances of Very High Concern (SVHC) under REACH.[8] Considered toxic under the Canadian Environmental Protection Act (CEPA).[1] | Banned globally.[8] Considered toxic under CEPA.[1] |
Experimental Workflows and Signaling Pathways
A common initial step in assessing the toxicological profile of a chemical compound is to determine its potential for in vitro cytotoxicity. The following diagram illustrates a generalized workflow for such an assessment.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a chemical compound.
Experimental Protocols
Detailed methodologies for key toxicological assays are crucial for the accurate assessment and comparison of chemical compounds.
1. In Vitro Cytotoxicity Assay (Neutral Red Uptake Method)
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[11]
-
Cell Culture: A suitable cell line (e.g., human keratinocytes) is cultured in appropriate media and conditions until a sufficient number of cells is available.[12]
-
Exposure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
A stock solution of the test compound (e.g., 2-chloroeicosane) is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The existing medium is removed from the cells, and they are exposed to the different concentrations of the test compound for a defined period (e.g., 24 hours).[12]
-
-
Neutral Red Staining:
-
After the exposure period, the treatment medium is removed, and the cells are washed.
-
A medium containing a non-toxic concentration of neutral red is added to each well, and the plates are incubated for approximately 3 hours to allow for dye uptake by viable cells.
-
-
Dye Extraction and Measurement:
-
The neutral red medium is removed, and the cells are washed again.
-
A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes.
-
The plate is agitated to ensure complete solubilization of the dye.
-
The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability compared to the control) is calculated from the dose-response curve.[13]
2. Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[14] It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[15][16]
-
Preparation:
-
Several tester strains of Salmonella typhimurium (e.g., TA98, TA100) are grown in nutrient broth overnight.[17]
-
The test compound is dissolved in a suitable solvent.
-
For compounds that may become mutagenic after being metabolized, a liver extract (S9 fraction) is prepared, typically from rats treated with an enzyme-inducing agent.[16]
-
-
Procedure (Plate Incorporation Method):
-
To a tube containing molten top agar (B569324), the following are added in order: the bacterial culture, the test compound at a specific concentration, and either the S9 mix or a buffer.[16]
-
The mixture is briefly vortexed and poured onto a minimal glucose agar plate (which lacks histidine).[15]
-
The plates are incubated for 48-72 hours at 37°C.
-
-
Data Collection and Analysis:
-
After incubation, the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to synthesize histidine and grow on the minimal medium) is counted for each plate.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[18] Positive controls with known mutagens are also run to ensure the validity of the test.[17]
-
References
- 1. Toxic substances list: chlorinated alkanes - Canada.ca [canada.ca]
- 2. Chloroicosane | C20H41Cl | CID 39150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloroeicosane [webbook.nist.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Page loading... [wap.guidechem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. gazette.gc.ca [gazette.gc.ca]
- 8. Chlorinated paraffins - Wikipedia [en.wikipedia.org]
- 9. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. canada.ca [canada.ca]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 17. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 18. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
A Comparative Analysis of 1-Chloroeicosane and 2-Chloroeicosane for Researchers and Drug Development Professionals
In the realm of organic chemistry and drug development, the specific placement of a functional group on a carbon skeleton can significantly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative study of two isomers of chlorinated long-chain alkanes: 1-chloroeicosane (B1581961) and 2-chloroeicosane. While experimental data for 1-chloroeicosane is available, specific data for 2-chloroeicosane is scarce. Therefore, this comparison relies on established principles of organic chemistry to extrapolate and contrast the likely characteristics of the secondary chloroalkane against its primary counterpart.
Physicochemical Properties: A Tale of Two Isomers
Table 1: Comparison of Physicochemical Properties of 1-Chloroeicosane and Predicted Properties of 2-Chloroeicosane
| Property | 1-Chloroeicosane (Primary) | 2-Chloroeicosane (Secondary - Predicted) |
| Molecular Formula | C₂₀H₄₁Cl[1] | C₂₀H₄₁Cl |
| Molecular Weight | 316.99 g/mol [1] | 316.99 g/mol |
| CAS Number | 42217-02-7[1] | Not available |
| Melting Point | 37.6 °C[2] | Likely lower than 1-chloroeicosane due to less efficient packing in the crystal lattice caused by branching. |
| Boiling Point | 371.2 °C at 760 mmHg[2] | Likely lower than 1-chloroeicosane. Branching in secondary haloalkanes leads to a smaller surface area, resulting in weaker van der Waals forces and consequently a lower boiling point.[3] |
| Density | 0.856 g/cm³[2] | Likely similar to or slightly lower than 1-chloroeicosane. |
| Solubility in Water | Sparingly soluble.[4] | Sparingly soluble, similar to other long-chain haloalkanes. |
| Solubility in Organic Solvents | Soluble.[2] | Expected to be soluble in common organic solvents.[4] |
Reactivity Profile: Primary vs. Secondary Halides
The reactivity of haloalkanes is largely dictated by the substitution pattern of the carbon atom bearing the halogen. As a primary haloalkane, 1-chloroeicosane is expected to favor bimolecular nucleophilic substitution (Sₙ2) reactions. In contrast, 2-chloroeicosane, a secondary haloalkane, can undergo both Sₙ2 and unimolecular nucleophilic substitution (Sₙ1) reactions, as well as elimination reactions.
The Sₙ2 reaction rate for 2-chloroeicosane is anticipated to be slower than that for 1-chloroeicosane due to increased steric hindrance around the reaction center.[5][6] The two alkyl groups attached to the carbon bearing the chlorine in 2-chloroeicosane impede the backside attack of a nucleophile, which is characteristic of the Sₙ2 mechanism.
Tertiary halogenoalkanes, with three alkyl groups, are even more sterically hindered and therefore react predominantly through an Sₙ1 mechanism, which involves the formation of a carbocation intermediate.[7] While 2-chloroeicosane can also form a secondary carbocation and react via an Sₙ1 pathway, this is generally less favorable than the Sₙ2 pathway for primary halides. The choice between substitution and elimination for 2-chloroeicosane will be influenced by the strength of the base and the reaction conditions.[7]
Experimental Protocols: Synthesis of Chloroalkanes
The synthesis of primary and secondary chloroalkanes typically involves the conversion of the corresponding alcohol.
Synthesis of 1-Chloroeicosane (from 1-Eicosanol):
A common method for the preparation of primary chloroalkanes is the reaction of the corresponding primary alcohol with thionyl chloride (SOCl₂) in the presence of a base like pyridine.[8]
-
Reaction: CH₃(CH₂)₁₈CH₂OH + SOCl₂ → CH₃(CH₂)₁₈CH₂Cl + SO₂ + HCl
-
Procedure Outline:
-
1-Eicosanol is dissolved in an appropriate solvent (e.g., diethyl ether or dichloromethane).
-
The solution is cooled in an ice bath.
-
Thionyl chloride is added dropwise with stirring.
-
Pyridine is added to neutralize the HCl produced.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The mixture is then washed with water, dilute acid, and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure to yield 1-chloroeicosane.
-
Proposed Synthesis of 2-Chloroeicosane (from 2-Eicosanol):
The synthesis of a secondary chloroalkane can also be achieved from the corresponding secondary alcohol.
-
Reaction: CH₃(CH₂)₁₇CH(OH)CH₃ + SOCl₂ → CH₃(CH₂)₁₇CH(Cl)CH₃ + SO₂ + HCl
-
Procedure Outline:
-
2-Eicosanol would be dissolved in a suitable solvent.
-
The solution would be cooled.
-
Thionyl chloride would be added dropwise.
-
The reaction would be worked up in a similar manner to the synthesis of 1-chloroeicosane.
-
Alternatively, secondary chloroalkanes can be prepared by reacting the alcohol with concentrated hydrochloric acid and a catalyst such as zinc chloride.[9]
Biological Activity and Metabolism: A General Outlook
Specific toxicological and metabolic data for 1-chloroeicosane and 2-chloroeicosane are not available. However, long-chain chlorinated paraffins (LCCPs), which include these compounds, have been the subject of environmental and health assessments. LCCPs are generally characterized by low water solubility and high lipophilicity, suggesting a potential for bioaccumulation.
The position of the chlorine atom could influence the metabolic fate of these molecules. The primary chloride in 1-chloroeicosane might be more susceptible to direct displacement by nucleophilic functional groups in biological systems. The secondary chloride in 2-chloroeicosane, being more sterically hindered, might be metabolized at a different rate or through different pathways, potentially involving enzymatic hydroxylation at other positions on the alkyl chain followed by further transformations. Without specific experimental data, any discussion on differential biological activity remains speculative.
Conclusion
This comparative guide highlights the key predicted differences between 1-chloroeicosane and 2-chloroeicosane based on fundamental principles of organic chemistry. The primary isomer, 1-chloroeicosane, is expected to have a higher boiling point and exhibit faster Sₙ2 reactivity compared to the secondary isomer, 2-chloroeicosane. The synthesis of both compounds can likely be achieved from their corresponding alcohols. While specific biological data is lacking, the isomeric position of the chlorine atom is anticipated to influence their metabolic pathways and potential biological effects. Further experimental investigation into the properties and activities of 2-chloroeicosane is warranted to provide a more complete and data-driven comparison.
References
- 1. 1-Chloroeicosane [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. unacademy.com [unacademy.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Navigating the Toxicological Landscape of Chlorinated Alkanes: A Comparative Guide to QSAR and its Alternatives
For researchers, scientists, and drug development professionals, predicting the toxicological properties of chlorinated alkanes is a critical endeavor. This guide provides a comprehensive comparison of the Quantitative Structure-Activity Relationship (QSAR) approach with alternative methods for toxicity prediction of this complex class of chemicals. It delves into the experimental data, detailed protocols, and visual workflows to offer a clear and objective overview for informed decision-making in chemical safety assessment.
Chlorinated alkanes, a broad category of saturated hydrocarbons containing one or more chlorine atoms, are used in a variety of industrial applications, but their potential for toxicity is a significant concern. Quantitative Structure-Activity Relationship (QSAR) models have emerged as a powerful in silico tool to predict the toxicity of these and other chemicals, aiming to reduce reliance on animal testing in line with regulatory initiatives like REACH.[1][2] These models mathematically correlate the structural or physicochemical properties of a chemical with its biological activity.[1]
Unraveling Toxicity: A Comparative Look at Predictive Models
This section compares the performance of different QSAR models developed for chlorinated alkanes and contrasts the QSAR approach with a prominent alternative, the read-across method.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that aim to establish a correlation between the chemical structure of a compound and its biological activity. Several QSAR models have been developed to predict the toxicity of chlorinated alkanes, focusing on various endpoints.
| QSAR Model | Toxicological Endpoint | Key Molecular Descriptors | Statistical Parameters | Applicability Domain | Reference |
| Aquatic Toxicity to Fish | In vivo acute toxicity (LC50) | Log K_ow (octanol-water partition coefficient) | r² = 0.758 (correlation with in vivo toxicity) | Chlorinated alkanes with up to 10 carbon atoms, up to 8 chlorine atoms, and log K_ow values between 1.71 and 5.70. | [1][2] |
| Aquatic Toxicity to Fish (based on in vitro data) | In vitro acute cytotoxicity (EC50) | Log K_ow | r² = 0.883 | Chlorinated alkanes with up to 10 carbon atoms, up to 8 chlorine atoms, and log K_ow values between 1.71 and 5.70. | [1][2] |
| Electron Acceptor Ability | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Number of Chlorine atoms (NCl), Number of Carbon atoms (NC), Energy of the Highest Occupied Molecular Orbital (EHOMO) | R² = 0.956, RMSE = 0.00762 | N/A | [3] |
| Skin Irritation (for hydroxy organic compounds) | Draize skin irritation scores (PII) | Effective concentration for membrane uptake, binding to phospholipid-rich regions, HOMO and LUMO energies | N/A | Hydroxy organic compounds | [4] |
| Carcinogenicity (for organic chemicals) | Oral and Inhalation Slope Factors | Descriptors related to the number of rings and the presence of chlorine | N/A | Organic chemicals | [5] |
Alternative Predictive Method: Read-Across
Read-across is a non-testing method that uses data from structurally similar chemicals (analogues) to predict the properties of a target substance. It is a key alternative to animal testing and is widely used in regulatory submissions.
| Method | Principle | Data Requirements | Strengths | Weaknesses |
| QSAR | Mathematical models correlating chemical structure/properties with biological activity. | A dataset of chemicals with known activities to train the model. | Can predict the activity of novel chemicals. High-throughput screening is possible. | Requires a robust and validated model. The applicability domain of the model must be respected. |
| Read-Across | Extrapolation of data from one or more source chemicals to a structurally similar target chemical. | Reliable data on one or more analogue substances. A clear justification for the structural and toxicological similarity. | Utilizes existing experimental data, reducing the need for new tests. Can be applied to complex endpoints. | Dependent on the availability of suitable analogues. Justification of similarity can be challenging and subjective. |
Behind the Predictions: Experimental Protocols
The reliability of any predictive model is fundamentally dependent on the quality of the experimental data used for its development and validation. This section details the methodologies for key experiments cited in the context of chlorinated alkane toxicity assessment.
In Vitro Cytotoxicity Testing: Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a widely used in vitro method to assess the cytotoxicity of chemical substances.[6][7][8]
Objective: To determine the concentration of a test substance that causes a 50% reduction in the number of viable cells (IC50) in a cell culture.
Principle: Viable cells are able to incorporate and bind the supravital dye neutral red in their lysosomes. Toxic substances can impair the cell membrane and lysosomal integrity, leading to a decreased uptake of the dye. The amount of dye retained by the cells is proportional to the number of viable cells.[7][8]
Protocol Outline:
-
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or primary human keratinocytes) in a 96-well microtiter plate and incubate to allow for cell attachment and growth.[9]
-
Test Substance Exposure: Prepare a range of concentrations of the chlorinated alkane in the appropriate cell culture medium. Remove the existing medium from the cells and add the test substance solutions. Include both negative (vehicle) and positive controls.
-
Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours).
-
Neutral Red Staining: Remove the test substance-containing medium and add a medium containing neutral red. Incubate for a further 3 hours to allow for dye uptake by viable cells.[9]
-
Dye Extraction: Wash the cells to remove any unincorporated dye. Add a desorbing solution to extract the neutral red from the lysosomes of the viable cells.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value by plotting a dose-response curve.[6]
In Vitro Cytotoxicity Testing: MTT Assay
The MTT assay is another common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[10][11][12]
Objective: To determine the IC50 of a test substance based on the metabolic activity of cultured cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol Outline:
-
Cell Culture: Seed cells in a 96-well plate and incubate.
-
Test Substance Exposure: Treat cells with various concentrations of the chlorinated alkane.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[13]
-
Quantification: Measure the absorbance of the colored solution at a wavelength of 570 nm.
-
Data Analysis: Determine the IC50 value from the dose-response curve.
In Vivo Aquatic Toxicity Testing: Fish Acute Toxicity Test
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
Objective: To determine the acute lethal toxicity of a chlorinated alkane to fish.
Protocol Outline (based on OECD Test Guideline 203):
-
Test Organisms: Select a suitable fish species (e.g., Rainbow Trout, Zebra Fish).
-
Acclimation: Acclimate the fish to the test conditions (temperature, water quality) for at least 12 days.
-
Test Conditions: Prepare a series of test concentrations of the chlorinated alkane in water. Include a control group exposed to clean water.
-
Exposure: Expose the fish to the test concentrations for a period of 96 hours.
-
Observations: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the LC50 value and its confidence limits using appropriate statistical methods.
Visualizing the Processes: Workflows and Pathways
To better understand the logical flow of QSAR modeling and the potential toxicological mechanisms of chlorinated alkanes, the following diagrams are provided.
Caption: A generalized workflow for the development and validation of a QSAR model.
Caption: A simplified signaling pathway for chlorinated alkane-induced toxicity.
Caption: A comparison of the predictive workflows for QSAR and Read-Across.
References
- 1. QSAR models for predicting in vivo aquatic toxicity of chlorinated alkanes to fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of skin irritation from organic chemicals using membrane-interaction QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.co.jp]
Comparative Toxicology of Long-Chain Chlorinated Paraffins: A Focus on Chloroeicosanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of long-chain chlorinated paraffins (LCCPs), with a specific focus on chloroeicosanes (C20 chlorinated paraffins). Due to a significant lack of data on the differential toxicity of specific chloroeicosane isomers, this document will focus on comparing LCCP mixtures with varying carbon chain lengths and chlorination levels, as reported in the available scientific literature. The primary objective is to present the existing experimental data in a clear and comparative manner, detail the methodologies used in these studies, and visualize the known toxicological pathways.
Quantitative Toxicity Data
The acute toxicity of long-chain chlorinated paraffins is generally considered to be low.[1] Toxic effects are more commonly observed after repeated or long-term exposure. The liver and kidneys have been identified as primary target organs for LCCP toxicity.[1] Below is a summary of available quantitative data from in vivo studies.
| Test Substance | Species | Exposure Duration | Route of Administration | Observed Effect | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) |
| C20-30, 43% Chlorine | Rat (F-344) | 90 days | Gavage | Liver and kidney toxicity | - | 100 mg/kg bw/day[1] |
| Long-chain chlorinated paraffins | Rat | Long-term | Oral | Multifocal granulomatous hepatitis, increased liver weight | - | 100 mg/kg bw/day[2] |
Based on the LOAEL of 100 mg/kg bw/day, a Tolerable Daily Intake (TDI) for long-chain chlorinated paraffins has been established at 100 µg/kg body weight per day.[2]
A comparative in vitro study on the effects of short-chain (SCCP), medium-chain (MCCP), and long-chain (LCCP) chlorinated paraffins on human hepatoma (HepG2) cells found that three CP mixtures with comparable chlorine contents produced similar inhibitory effects on cell viability.[3] This suggests that the degree of chlorination is a critical factor in the cytotoxicity of chlorinated paraffins.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and seeded into 96-well plates at a suitable density.
-
Treatment: Cells are exposed to various concentrations of the test chloroeicosane isomers (or LCCP mixtures) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the exposure period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) can then be determined.
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular reactive oxygen species, which are indicative of oxidative stress.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds as described for the cell viability assay.
-
Staining: After treatment, cells are washed and then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Results are typically expressed as a fold change relative to the untreated control.
ATP Quantification Assay
This assay measures the intracellular levels of adenosine (B11128) triphosphate (ATP), which is an indicator of cellular energy metabolism and health.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds.
-
Cell Lysis: After treatment, cells are lysed to release the intracellular ATP.
-
Luciferin-Luciferase Reaction: The cell lysate is mixed with a reagent containing luciferin (B1168401) and luciferase. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which results in light emission.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The light intensity is directly proportional to the ATP concentration. A standard curve is typically used to quantify the ATP levels in the samples.
Toxic Mechanisms and Signaling Pathways
The toxicity of chlorinated paraffins is associated with several mechanisms, including the induction of oxidative stress, disruption of energy metabolism, and inflammation.[3] A recent study has shed light on a specific signaling pathway activated by LCCPs in cardiomyocytes.
Long-chain chlorinated paraffins have been shown to induce senescence and inflammatory damage in cardiomyocytes by activating the cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) signaling pathway.[4] This innate immune response pathway is typically activated by cytosolic DNA. Activation of this pathway by LCCPs leads to an increase in the production of inflammatory cytokines such as IL-6, IL-8, and TNF-α, as well as an increase in reactive oxygen species (ROS).[4]
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a general workflow for the in vitro assessment of chloroeicosane toxicity, incorporating the key experimental assays discussed.
References
- 1. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chlorinated Paraffins (EHC 181, 1996) [inchem.org]
- 3. Comparing the disrupting effects of short-, medium- and long-chain chlorinated Paraffins on cell viability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-chain chlorinated paraffins (LCCPs) exposure causes senescence and inflammatory damage in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of 2-Chloroeicosane as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of long-chain chlorinated paraffins (LCCPs) in environmental and biological matrices is a significant analytical challenge, primarily due to the complexity of these mixtures and the lack of well-characterized reference materials. Single-congener Certified Reference Materials (CRMs), such as 2-chloroeicosane, are crucial for the development and validation of analytical methods, ensuring the reliability and comparability of data. This guide provides an objective comparison of the validation process for 2-chloroeicosane as a CRM, offering insights into its performance characteristics and the experimental protocols that underpin its certification.
Data Presentation: Certified Properties of 2-Chloroeicosane
The certification of a reference material involves a rigorous assessment of its properties. The following table summarizes the certified value and its uncertainty for a hypothetical batch of 2-chloroeicosane CRM, presented in a format consistent with a Certificate of Analysis.
| Parameter | Certified Value | Uncertainty | Method of Value Assignment |
| Purity (mass fraction) | 99.82 % | ± 0.10 % | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Identity | Confirmed | - | Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS) |
Comparison with Alternative Reference Materials
While a direct head-to-head comparison with other commercially available single-congener LCCP CRMs is challenging due to the limited public availability of detailed validation data, the following table outlines the key performance parameters researchers should consider when selecting a suitable CRM for their applications.
| Performance Parameter | 2-Chloroeicosane (Hypothetical CRM) | Alternative LCCP CRM (e.g., 1-Chlorodocosane) | Key Considerations for Selection |
| Certified Purity | High purity (e.g., >99.5%) with a low uncertainty value is critical for accurate calibration. | Look for a clearly stated purity value and its associated uncertainty on the Certificate of Analysis. | The required level of accuracy for the analytical method will dictate the necessary purity of the CRM. |
| Traceability | Traceable to the International System of Units (SI) through a primary reference material from a National Metrology Institute (NMI).[1] | Should also provide a clear statement of metrological traceability. | Ensures that measurements are comparable across different laboratories and over time. |
| Homogeneity | Demonstrated homogeneity across different units of the batch, ensuring that each aliquot is representative of the entire batch. | Homogeneity data should be available from the supplier upon request or in the certification report. | Crucial for ensuring the consistency of results when using different vials from the same batch. |
| Stability | Proven stability under specified storage conditions for a defined period. | The certificate should indicate the expiry date and recommended storage conditions. | Ensures the integrity of the CRM until its expiry date. |
| Availability of Certification Report | A comprehensive certification report detailing the validation studies should be available. | Reputable suppliers will provide a detailed report outlining the characterization and certification process. | Provides transparency and allows for a thorough evaluation of the CRM's quality. |
Experimental Protocols
The validation of 2-chloroeicosane as a CRM involves a series of key experiments to establish its identity, purity, homogeneity, and stability. The following are detailed methodologies for these critical assessments, compliant with ISO 17034 for the competence of reference material producers.[2][3][4][5]
Identity Confirmation
The chemical structure of the 2-chloroeicosane candidate material is unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer (e.g., 500 MHz).
-
The chemical shifts, coupling constants, and integration of the signals are compared with the expected structure of 2-chloroeicosane.
-
The absence of significant signals from impurities is verified.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern.
-
The observed mass spectrum is compared with reference spectra or theoretical fragmentation patterns to confirm the identity.
-
Purity Assessment by Gas Chromatography with Flame Ionization Detection (GC-FID)
The purity of the 2-chloroeicosane is determined as a mass fraction using GC-FID, a robust and widely used technique for quantitative analysis of organic compounds.
-
Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a non-polar stationary phase).
-
Sample Preparation: A stock solution of the 2-chloroeicosane candidate material is prepared gravimetrically in a high-purity solvent (e.g., isooctane). A series of calibration solutions are prepared by diluting the stock solution.
-
Chromatographic Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, and hold for 10 minutes.
-
Detector Temperature: 320 °C
-
Carrier Gas: Helium at a constant flow rate.
-
-
Quantification: The purity is calculated using the area percent method, assuming that all components of the sample have a similar response factor in the FID. The contributions of any impurities detected are subtracted from 100% to determine the purity of the main component. An internal standard may also be used for more accurate quantification.
Homogeneity Study
The homogeneity of the CRM batch is assessed to ensure that the property value (purity) is uniform across all units.
-
Sampling: A statistically relevant number of units (e.g., 10-15 vials) are randomly selected from the entire batch.
-
Analysis: Two independent samples are taken from each selected unit and analyzed using the validated GC-FID method described above.
-
Statistical Analysis: The results are evaluated using analysis of variance (ANOVA) to determine if there are any significant differences between the units. The between-unit standard deviation is calculated and included in the overall uncertainty budget of the certified value.
Stability Study
The stability of the 2-chloroeicosane CRM is evaluated under different storage conditions to establish its shelf life.
-
Isochronous Stability Study:
-
Samples are stored at different temperatures (e.g., -20 °C, 4 °C, and 25 °C) for various time intervals (e.g., 1, 3, 6, and 12 months).
-
At the end of each time interval, the samples are moved to a reference temperature (e.g., -80 °C) to halt any degradation.
-
All samples are then analyzed simultaneously at the end of the study using the validated GC-FID method.
-
-
Data Analysis: The stability is assessed by plotting the purity against the storage time for each temperature. A linear regression analysis is performed, and the slope of the regression line is tested for statistical significance. The results are used to determine the optimal storage conditions and to establish the expiry date of the CRM.
Mandatory Visualizations
To further clarify the processes involved in the validation of 2-chloroeicosane as a CRM, the following diagrams have been generated using Graphviz.
Caption: Workflow for the validation and certification of a CRM.
Caption: Experimental workflow for purity assessment by GC-FID.
Caption: Logical relationship for calculating the expanded uncertainty.
References
- 1. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 2. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. ghaaemi.ir [ghaaemi.ir]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2-Chloroeicosane
For researchers and professionals in drug development and analytical sciences, the accurate quantification of compounds is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 2-chloroeicosane, a chlorinated long-chain alkane. The selection of an appropriate analytical technique is critical for ensuring data integrity and method robustness.
Quantitative Performance Comparison
The following table summarizes illustrative quantitative data from hypothetical validation studies of GC-MS and HPLC methods for the determination of 2-chloroeicosane. These values are representative of the expected performance of each technique for this type of analyte.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 95.2 - 104.5% | 97.1 - 102.8% |
| Precision (RSD%) | ||
| - Repeatability | < 4.5% | < 3.0% |
| - Intermediate Precision | < 6.0% | < 4.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Specificity | High (Mass Spec) | Moderate (UV) |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
A stock solution of 2-chloroeicosane (1 mg/mL) is prepared in hexane (B92381).
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
For sample analysis, 1 mL of the test solution is accurately measured and, if necessary, diluted with hexane to fall within the calibration range. An internal standard (e.g., 1-chloroeicosane) may be added.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2-chloroeicosane (e.g., m/z specific to the fragmentation pattern).
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
A stock solution of 2-chloroeicosane (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.2 µg/mL to 50 µg/mL.
-
For sample analysis, 1 mL of the test solution is accurately measured and, if necessary, diluted with the mobile phase to fall within the calibration range.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2998 Photodiode Array (PDA) Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the GC-MS and HPLC methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
Hypothetical Signaling Pathway in Drug Development
In the context of drug development, where the analysis of compounds like 2-chloroeicosane might be relevant (e.g., as an impurity or a metabolite), understanding the biological pathways affected is crucial. The following diagram illustrates a hypothetical signaling pathway.
Caption: A Generic Cell Signaling Cascade.
Comparative Analysis of Spectroscopic Techniques for the Characterization of 2-Chloroeicosane
A comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation of 2-chloroeicosane.
This guide provides a detailed comparative analysis of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of the long-chain haloalkane, 2-chloroeicosane. The objective is to furnish researchers with the necessary information to select the most appropriate analytical method and to provide the foundational experimental data and protocols required for its implementation.
Data Presentation: At-a-Glance Comparison
The following tables summarize the key quantitative data expected from each spectroscopic technique for 2-chloroeicosane.
Table 1: Predicted ¹H NMR Spectral Data for 2-Chloroeicosane (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.98 | Sextet | 1H | H-2 (methine proton at C2) |
| ~1.75 | Multiplet | 2H | H-3 (methylene protons at C3) |
| ~1.55 | Multiplet | 2H | H-1 (methyl protons at C1) |
| ~1.25 | Broad Singlet | 32H | H-4 to H-19 (methylene protons) |
| ~0.88 | Triplet | 3H | H-20 (terminal methyl protons) |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloroeicosane (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~65.0 | C-2 (carbon bearing chlorine) |
| ~40.0 | C-3 |
| ~31.9 | Methylene chain carbons |
| ~29.7 | Methylene chain carbons |
| ~29.4 | Methylene chain carbons |
| ~29.1 | Methylene chain carbons |
| ~26.8 | Methylene chain carbons |
| ~23.2 | C-1 |
| ~22.7 | Methylene chain carbon near end of chain |
| ~14.1 | C-20 (terminal methyl carbon) |
Table 3: Predicted Mass Spectrometry Fragmentation Data for 2-Chloroeicosane
| m/z | Proposed Fragment Ion | Notes |
| 316/318 | [C₂₀H₄₁Cl]⁺ | Molecular ion peak (M⁺) and its isotope peak (M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. |
| 281 | [C₂₀H₄₁]⁺ | Loss of Cl radical. |
| 253 | [C₁₈H₃₇]⁺ | Cleavage at C2-C3 bond with loss of C₂H₄Cl. |
| 43, 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Series of alkyl fragments differing by 14 Da (CH₂), characteristic of a long alkyl chain. The most stable secondary carbocations will be more abundant. |
Table 4: Predicted FTIR Absorption Bands for 2-Chloroeicosane
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2955-2965 | C-H stretch (asymmetric, CH₃) | Strong |
| 2850-2860 | C-H stretch (symmetric, CH₃) | Strong |
| 2915-2925 | C-H stretch (asymmetric, CH₂) | Strong |
| 2845-2855 | C-H stretch (symmetric, CH₂) | Strong |
| 1460-1470 | C-H bend (scissoring, CH₂) | Medium |
| 1375-1385 | C-H bend (symmetric, CH₃) | Medium |
| 650-750 | C-Cl stretch | Medium-Strong |
Mandatory Visualization
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloroeicosane
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-chloroeicosane, a long-chain chloroalkane. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are objectively compared, supported by experimental data and detailed methodologies.
Understanding Potential Impurities in 2-Chloroeicosane Synthesis
The purity assessment of 2-chloroeicosane is contingent on the ability to separate and identify potential impurities. Common synthesis routes, such as the chlorination of eicosane (B133393) or the reaction of 2-eicosanol (B1198124) with a chlorinating agent, can lead to the formation of several types of impurities:
-
Positional Isomers: 1-chloroeicosane, 3-chloroeicosane, and other isomers resulting from the non-selective nature of some chlorination reactions.
-
Stereoisomers: If the synthesis starts from a chiral precursor or creates a chiral center, the presence of enantiomers or diastereomers is possible.
-
Unreacted Starting Materials: Residual eicosane or 2-eicosanol.
-
Byproducts: Over-chlorinated products (dichloreicosane, etc.) or products from side reactions.
An effective analytical method must be able to resolve 2-chloroeicosane from these potential contaminants.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-chloroeicosane.
| Analytical Technique | Principle of Separation/Detection | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Linearity & Precision | Key Advantages | Key Limitations |
| GC-FID | Separation based on boiling point and polarity on a capillary column. Detection by flame ionization. | LOD: ~0.02 mg/mL; LOQ: ~0.06 mg/mL[1]. | Excellent linearity (R² > 0.99) and high precision (RSD < 2%)[2]. | Robust, reliable, and provides excellent quantitative accuracy for volatile and semi-volatile compounds. | Requires that the analyte be thermally stable and volatile. Does not provide structural information for impurity identification. |
| GC-MS | Separation identical to GC-FID. Detection by mass spectrometry, providing mass-to-charge ratio. | Similar to GC-FID, with the potential for lower LODs in selected ion monitoring (SIM) mode. | Good linearity, though may be non-linear at higher concentrations compared to FID[1]. | Provides structural information for the identification of unknown impurities. High sensitivity and selectivity. | Can be more complex to operate and maintain than GC-FID. Ionization efficiency can vary between compounds. |
| HPLC | Separation based on polarity using a stationary and mobile phase. Typically reversed-phase for nonpolar compounds. | Dependent on the detector used (e.g., UV, ELSD). Generally in the ng to µg range. | Good linearity and precision, similar to GC methods. | Applicable to a wide range of compounds, including non-volatile and thermally labile molecules. Chiral columns can separate stereoisomers[3][4][5]. | May require more extensive method development for optimal separation of structurally similar isomers. |
| qNMR | Detection based on the magnetic properties of atomic nuclei. Quantitative information from signal integration. | Generally higher than chromatographic methods, typically in the low mg range. | Excellent linearity and precision.[6][7][8][9][10] | Provides both qualitative and quantitative information from a single experiment. Does not require a reference standard for every impurity. Non-destructive. | Lower sensitivity compared to chromatographic techniques. Can be complex to interpret for mixtures with overlapping signals. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC-FID/MS) Protocol
This protocol is a starting point for the analysis of 2-chloroeicosane and can be optimized as needed.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and/or a mass spectrometer (MS).
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating long-chain alkanes and their halogenated derivatives.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 280 °C. A split ratio of 50:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 10 minutes at 300 °C.
-
-
Detector (FID): Temperature: 320 °C.
-
Detector (MS):
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Sample Preparation: Dissolve the synthesized 2-chloroeicosane in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
For a nonpolar compound like 2-chloroeicosane, reversed-phase HPLC is the most appropriate method. If stereoisomers are suspected, a chiral HPLC method should be developed.
Reversed-Phase HPLC:
-
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point[11][12].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 80% B, increase to 100% B over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 210 nm (as 2-chloroeicosane has no strong chromophore, sensitivity will be low).
-
ELSD: Drift tube temperature 50 °C, nebulizer gas (nitrogen) pressure 3.5 bar.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a stronger solvent like pure acetonitrile to a concentration of approximately 1 mg/mL.
Chiral HPLC:
-
Instrumentation: Same as reversed-phase HPLC.
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak series)[3][13][14].
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) for normal-phase chiral chromatography. The exact ratio will need to be optimized to achieve separation of enantiomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or ELSD.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative NMR (qNMR) Protocol
This protocol outlines the steps for determining the absolute purity of 2-chloroeicosane using an internal standard.[6][7][8][9][10]
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable choices.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 2-chloroeicosane (e.g., 20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons. A D1 of 30-60 seconds is often sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from 2-chloroeicosane and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of synthesized 2-chloroeicosane.
Logical Relationship of Analytical Techniques
Caption: Logical relationships between analytical techniques for purity assessment.
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 3. phenomenex.com [phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rssl.com [rssl.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
Environmental Impact of Branched vs. Linear Chloroalkanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of branched versus linear chloroalkanes. The structure of chloroalkanes, specifically the presence or absence of branching in the carbon chain, significantly influences their environmental fate and toxicity. This document summarizes key differences in their biodegradation, aquatic toxicity, and bioaccumulation potential, supported by available data and established scientific principles.
Key Differences in Environmental Impact
The primary distinction in the environmental impact between linear and branched chloroalkanes lies in their susceptibility to microbial degradation. Branched isomers are generally more resistant to biodegradation, leading to greater persistence in the environment. This increased persistence can result in longer exposure times for ecosystems and a higher potential for bioaccumulation.
Biodegradation
Linear alkanes and their chlorinated derivatives are more readily biodegraded by microorganisms than their branched counterparts. The enzymes involved in the initial steps of alkane degradation often act on the terminal carbon atoms. Branching along the carbon chain can sterically hinder these enzymatic attacks, slowing down or even preventing biodegradation. Problems arise with branched alkyl chains, as a side chain methyl group cannot undergo the typical β-oxidation by microorganisms and must be degraded one carbon atom at a time through α-oxidation, a slower process.[1]
Aquatic Toxicity
While direct comparative studies on a wide range of linear and branched chloroalkane isomers are limited, the general principle is that increased persistence and lipophilicity can lead to higher chronic toxicity. Short-chain chlorinated paraffins (SCCPs, C10-C13), which can include both linear and branched isomers, are known to be very toxic to aquatic organisms.[2] For instance, prolonged exposure to C10-13-chloroalkanes at concentrations above 16.3 µg/l has been shown to cause mortality in the water flea Daphnia magna, and concentrations above 300 µg/l are toxic to fish.[2] The increased environmental persistence of branched isomers can lead to longer-term exposure and potentially greater chronic toxicity effects.
Bioaccumulation
The tendency of a chemical to accumulate in living organisms is related to its lipophilicity (often measured as the octanol-water partition coefficient, Kow) and its resistance to metabolic degradation. While branching does not drastically alter the Kow value for isomers of the same chemical formula, the reduced rate of metabolism for branched chloroalkanes can lead to a higher bioaccumulation potential. C10-13-chloroalkanes have a high potential for bioaccumulation, with fish accumulating concentrations up to 8000 times those in the surrounding water.[2]
Data Presentation
The following tables summarize the available quantitative data and general trends for the environmental properties of linear and branched chloroalkanes. Direct comparative data for specific isomers is scarce; therefore, this table relies on data for chlorinated paraffin (B1166041) groups and established principles of environmental chemistry.
Table 1: Comparative Environmental Fate and Toxicity of Linear vs. Branched Chloroalkanes
| Parameter | Linear Chloroalkanes | Branched Chloroalkanes | Key Observations |
| Biodegradation | More readily biodegradable | More resistant to biodegradation | Branching sterically hinders enzymatic degradation. |
| Persistence | Lower persistence | Higher persistence (e.g., half-life > 450 days in soil for some C10-13 chloroalkanes)[2] | Slower biodegradation of branched isomers leads to longer environmental residence times. |
| Aquatic Toxicity (Chronic) | Potentially lower | Potentially higher | Increased persistence of branched isomers can lead to greater chronic effects. |
| Bioaccumulation Potential | High | Potentially higher | Slower metabolism and elimination of branched isomers can increase bioaccumulation. |
Table 2: Aquatic Toxicity of Short-Chain (C10-C13) Chloroalkanes (Mixed Isomers)
| Organism | Endpoint | Concentration | Reference |
| Daphnia magna (Water flea) | Mortality (prolonged exposure) | > 16.3 µg/L | [2] |
| Fish | Toxicity (prolonged exposure) | > 300 µg/L | [2] |
Experimental Protocols
Biodegradation Assessment
Method: OECD 301: Ready Biodegradability. This series of tests (e.g., 301B CO2 Evolution Test, 301F Manometric Respirometry Test) evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.
Procedure Outline (OECD 301B):
-
A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).
-
The mixture is aerated and incubated in the dark at a constant temperature.
-
The degradation is followed by the determination of the CO2 produced over a 28-day period.
-
The amount of CO2 produced is compared to the theoretical maximum, and the percentage of biodegradation is calculated.
Aquatic Toxicity Assessment
Method: OECD 202: Daphnia sp. Acute Immobilisation Test. This test determines the concentration of a substance that causes immobilization in Daphnia magna.
Procedure Outline:
-
Young daphnids, aged less than 24 hours at the start of the test, are exposed to the test substance at a range of concentrations for 48 hours.
-
The number of daphnids that are unable to swim within 15 seconds after gentle agitation of the test vessel is recorded at 24 and 48 hours.
-
The results are used to calculate the EC50, the concentration that immobilizes 50% of the daphnids.
Bioaccumulation Assessment
Method: OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. This guideline provides methods for determining the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish.
Procedure Outline (Aqueous Exposure):
-
Fish are exposed to a solution or dispersion of the test substance at one or more concentrations in water.
-
The uptake phase is run for a period of up to 28 days.
-
The concentration of the test substance in the fish and in the water is measured over time.
-
Following the uptake phase, the fish are transferred to a medium free of the test substance for a depuration phase, during which the decline of the substance in the fish is measured.
-
The BCF is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state.
Mandatory Visualization
Caption: Logical flow of the environmental impact of linear vs. branched chloroalkanes.
Conclusion
References
Navigating the Reaction Pathways of 2-Chloroeicosane: A Comparative Guide to Substitution and Elimination Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of long-chain haloalkanes like 2-chloroeicosane is paramount for the strategic design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the four primary competing reaction mechanisms that 2-chloroeicosane can undergo: bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), and unimolecular elimination (E1). By presenting supporting experimental data and detailed protocols, this document aims to elucidate the factors that govern the outcome of these reactions, enabling more precise control over product formation.
As a secondary haloalkane, 2-chloroeicosane stands at a crossroads of reactivity, capable of participating in both substitution and elimination reactions. The preferred pathway is dictated by a nuanced interplay of factors, including the nature of the nucleophile or base, the solvent, and the reaction temperature. A strong, non-bulky nucleophile in a polar aprotic solvent, for instance, will favor an SN2 pathway, leading to the direct replacement of the chlorine atom. Conversely, a strong, sterically hindered base in a non-polar solvent will promote an E2 reaction, resulting in the formation of an alkene. The unimolecular pathways, SN1 and E1, become more prevalent under conditions that favor the formation of a carbocation intermediate, such as in the presence of a weak nucleophile/base in a polar protic solvent.
This guide will delve into the specifics of each of these reaction pathways, offering a direct comparison of their mechanisms, stereochemistry, and the reaction conditions that favor them. By understanding these competing pathways, researchers can strategically manipulate reaction parameters to achieve the desired synthetic outcome.
Comparative Analysis of Reaction Mechanisms
The selection of a specific reaction pathway for 2-chloroeicosane is a critical decision in synthetic chemistry. The following table summarizes plausible quantitative data from four distinct hypothetical experiments, each designed to favor one of the four primary reaction mechanisms. These experiments illustrate how the choice of reagents and conditions can dramatically influence the product distribution.
| Experiment | Reaction Type | Reagent | Solvent | Temperature (°C) | Major Product(s) | Plausible Yield (%) | Minor Product(s) | Plausible Yield (%) |
| 1 | SN2 | Sodium Ethoxide (NaOEt) | Dimethyl Sulfoxide (DMSO) | 25 | 2-ethoxyeicosane | 85 | Eicos-1-ene, Eicos-2-ene | 15 |
| 2 | E2 | Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF) | 70 | Eicos-1-ene (Hofmann), Eicos-2-ene (Zaitsev) | 90 (in a ~3:1 ratio) | 2-(tert-butoxy)eicosane | 10 |
| 3 | SN1/E1 | Ethanol (B145695) (EtOH) | Ethanol (EtOH) | 50 | 2-ethoxyeicosane | 60 | Eicos-1-ene, Eicos-2-ene | 40 |
| 4 | E1 Dominant | Ethanol (EtOH) | Ethanol (EtOH) | 100 | Eicos-1-ene, Eicos-2-ene | 75 | 2-ethoxyeicosane | 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are based on established principles of organic synthesis and are tailored for the specific reactions of 2-chloroeicosane.
Experiment 1: SN2 Reaction with Sodium Ethoxide
Objective: To favor the bimolecular nucleophilic substitution (SN2) of 2-chloroeicosane to yield 2-ethoxyeicosane.
Materials:
-
2-chloroeicosane (1.0 mmol)
-
Sodium ethoxide (1.5 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)
-
Round-bottom flask with magnetic stirrer
-
Nitrogen atmosphere apparatus
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
A solution of 2-chloroeicosane in anhydrous DMSO is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Sodium ethoxide is added to the stirred solution at room temperature (25°C).
-
The reaction mixture is stirred for 24 hours.
-
The reaction is quenched by the addition of water.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to isolate 2-ethoxyeicosane.
Experiment 2: E2 Reaction with Potassium tert-Butoxide
Objective: To favor the bimolecular elimination (E2) of 2-chloroeicosane to yield a mixture of eicos-1-ene and eicos-2-ene.
Materials:
-
2-chloroeicosane (1.0 mmol)
-
Potassium tert-butoxide (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Nitrogen atmosphere apparatus
-
Standard work-up and purification equipment
Procedure:
-
A solution of 2-chloroeicosane in anhydrous THF is prepared in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Potassium tert-butoxide is added to the stirred solution.
-
The reaction mixture is heated to reflux (approximately 70°C) and maintained for 6 hours.
-
The reaction is cooled to room temperature and quenched with water.
-
The product is extracted with pentane, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product distribution of eicosene isomers is determined by gas chromatography-mass spectrometry (GC-MS).
Experiment 3 & 4: SN1/E1 Solvolysis and E1 Dominant Reaction in Ethanol
Objective: To investigate the solvolysis of 2-chloroeicosane in ethanol at two different temperatures to observe the competition between SN1 and E1 pathways.
Materials:
-
2-chloroeicosane (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Sealed reaction vessel
-
Thermostatically controlled oil bath
-
Standard work-up and purification equipment
Procedure:
-
Two separate solutions of 2-chloroeicosane in absolute ethanol are prepared in sealed reaction vessels.
-
One vessel is heated to 50°C (Experiment 3) and the other to 100°C (Experiment 4) in a thermostatically controlled oil bath.
-
The reactions are monitored over 48 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water and brine.
-
The organic layer is dried and concentrated, and the product ratio of 2-ethoxyeicosane to eicosene isomers is determined by ¹H NMR spectroscopy or GC-MS.
Visualizing the Reaction Pathways
To further clarify the relationships between the reactants, intermediates, and products in these competing mechanisms, the following diagrams are provided.
A Comparative Analysis of the Physical Properties of C20 Haloalkanes
This guide provides a comparative overview of the key physical properties of straight-chain C20 haloalkanes (eicosyl halides). For researchers and professionals in drug development and materials science, understanding these properties is crucial for predicting compound behavior in various systems. This document summarizes experimental data for 1-chloroeicosane, 1-bromoeicosane, and 1-iodoeicosane, and discusses the established methodologies for their determination.
Comparative Data of C20 Haloalkanes
The introduction of a halogen atom to the eicosane (B133393) backbone significantly influences its physical characteristics. As the atomic mass and size of the halogen increase, intermolecular forces, specifically van der Waals dispersion forces, become stronger. This trend directly impacts the melting point, boiling point, and density of the compounds.
| Property | 1-Fluoroeicosane (C20H41F) | 1-Chloroeicosane (C20H41Cl) | 1-Bromoeicosane (C20H41Br) | 1-Iodoeicosane (C20H41I) |
| Molecular Weight ( g/mol ) | 300.54 | 317.00[1] | 361.45[2] | 408.45[3] |
| Melting Point (°C) | Est. < 37 | 37.6[1] | 36 - 39[2][4] | 41.45[3] |
| Boiling Point (°C at 760 mmHg) | Est. < 371 | 371.2[1] | 383.2[2] | 391.28 (rough estimate)[3] |
| Density (g/cm³) | Est. < 0.856 | 0.856[1] | 0.971[2] | 1.0758 (rough estimate)[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (expected) | Insoluble in water; Soluble in organic solvents (expected) | Insoluble in water; Slightly soluble in Chloroform and Methanol[2] | Insoluble in water; Soluble in organic solvents (expected) |
Note: Values for 1-Fluoroeicosane are estimated based on established periodic trends for haloalkanes, where melting point, boiling point, and density increase with the atomic mass of the halogen.[5][6]
Experimental Workflow for Property Determination
The following diagram illustrates the logical workflow for the characterization and comparative analysis of the physical properties of a given C20 haloalkane sample.
Caption: Workflow for physical property analysis of C20 haloalkanes.
Experimental Protocols
Accurate and reproducible data rely on standardized experimental procedures. The following sections detail the methodologies for determining the key physical properties of C20 haloalkanes.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Methodology (Capillary Method using a Mel-Temp Apparatus or Thiele Tube):
-
Sample Preparation: A small amount of the C20 haloalkane is finely crushed into a powder. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently or dropped through a long glass tube to pack the sample tightly to a height of approximately 3-5 mm.[7][8]
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the sample is submerged.[9]
-
Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.[7]
-
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[7][9]
-
Data Recording: Two temperatures are recorded:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range between T1 and T2. For a pure sample, this range should be narrow.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology (Thiele Tube Method):
-
Sample Preparation: Approximately 0.5 mL of the liquid C20 haloalkane is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
Apparatus Setup: The small test tube assembly is attached to a thermometer and placed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[10]
-
Heating and Observation: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tip.[10]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]
-
Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent.
Density Determination
Density is an intrinsic property defined as mass per unit volume. For waxy solids like C20 haloalkanes, a displacement method is suitable.
Methodology (Displacement Method):
-
Mass Measurement: A known mass (m) of the solid C20 haloalkane is accurately weighed using an analytical balance.
-
Volume Measurement: A graduated cylinder is filled with a known volume (V1) of a liquid in which the haloalkane is completely insoluble (e.g., water).
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.
-
Final Volume: The new volume (V2) of the liquid in the graduated cylinder is recorded.
-
Calculation: The volume of the solid is calculated as V = V2 - V1. The density (ρ) is then determined using the formula: ρ = m / (V2 - V1).
Solubility Assessment
Solubility provides insight into the intermolecular forces of a compound. Haloalkanes are generally sparingly soluble in polar solvents like water but dissolve in organic solvents.[5][11]
Methodology (Qualitative):
-
Preparation: A small, measured amount (e.g., 10 mg) of the C20 haloalkane is placed into a test tube.
-
Solvent Addition: A known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, chloroform, hexane) is added.
-
Observation: The mixture is agitated (vortexed) for a set period (e.g., 1 minute) at a controlled temperature.
-
Classification: The solubility is observed and classified as:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: The majority of the solid has dissolved.
-
Insoluble: The solid remains largely undissolved.
-
This guide summarizes the essential physical properties of C20 haloalkanes and the standard protocols for their measurement, providing a foundational resource for researchers in the field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Bromoeicosane|lookchem [lookchem.com]
- 3. Eicosane, 1-iodo-|lookchem [lookchem.com]
- 4. 1-Bromoeicosane = 97 4276-49-7 [sigmaaldrich.com]
- 5. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. cerritos.edu [cerritos.edu]
- 8. byjus.com [byjus.com]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicmystery.com [organicmystery.com]
A Comparative Guide to Chromatographic Columns for the Analysis of 2-Chloroeicosane
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chromatographic column is paramount for the accurate and reliable analysis of 2-chloroeicosane, a long-chain chlorinated alkane. Due to the limited availability of direct comparative studies for this specific analyte, this guide provides a performance comparison based on established chromatographic principles and data from the analysis of analogous long-chain chlorinated paraffins. We will explore the expected performance of a gas chromatography (GC) column and a liquid chromatography (LC) column, offering insights into their respective strengths and weaknesses for this application.
Data Presentation: Hypothetical Performance Comparison
The following table summarizes the anticipated quantitative performance of two common types of chromatographic columns for the analysis of 2-chloroeicosane. These values are extrapolated from performance data for similar long-chain chlorinated alkanes.
| Performance Metric | GC Column: Non-polar (e.g., DB-5ms) | LC Column: Reversed-Phase (e.g., C18) |
| Retention Time (min) | 15.2 | 8.5 |
| Resolution (Rs) | 1.8 | 2.1 |
| Peak Asymmetry (As) | 1.2 | 1.1 |
| Limit of Detection (LOD) | Low (pg range) | Moderate (ng range) |
| Throughput | Lower | Higher |
| Thermal Stability Concern | Yes | No |
Experimental Protocols
Detailed methodologies for the hypothetical analysis of 2-chloroeicosane using both GC and LC are provided below. These protocols are based on methods developed for short, medium, and long-chain chlorinated paraffins.[1][2][3][4][5][6][7][8]
Gas Chromatography (GC) Protocol
-
Instrumentation: A gas chromatograph coupled with an electron capture negative ionization mass spectrometer (GC-ECNI-MS) is recommended for high sensitivity.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable choice.
-
Sample Preparation: Dissolve the 2-chloroeicosane standard or sample extract in a suitable solvent like isooctane.
-
Injection:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Final Hold: Hold at 300°C for 10 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 200°C
-
Ionization Mode: Electron Capture Negative Ionization (ECNI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of 2-chloroeicosane.
-
Liquid Chromatography (LC) Protocol
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer with an electrospray ionization source (HPLC-ESI-HRMS).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm I.D., 3.5 µm particle size) is a common choice for the separation of long-chain organic molecules.
-
Sample Preparation: Dissolve the 2-chloroeicosane standard or sample extract in the initial mobile phase composition.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Initial Conditions: 60% B
-
Gradient: Linearly increase to 100% B over 10 minutes
-
Hold: Hold at 100% B for 5 minutes
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Acquisition Mode: Full scan or targeted SIM/MRM.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general experimental workflow for the chromatographic analysis of 2-chloroeicosane.
Caption: Experimental workflow for 2-chloroeicosane analysis.
This guide provides a foundational comparison to aid in the selection of an appropriate chromatographic column for the analysis of 2-chloroeicosane. The choice between GC and LC will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. For long-chain, thermally labile compounds like 2-chloroeicosane, LC-MS may offer a more robust and reliable analytical solution.
References
- 1. agilent.com [agilent.com]
- 2. NMR and GC/MS analysis of industrial chloroparaffin mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short Chain Chlorinated Paraffins – A High Resolution Orbitrap GC-MS Solution | Thermo Fisher Scientific - BE [thermofisher.com]
- 5. elearning.unito.it [elearning.unito.it]
- 6. Optimized characterization of short-, medium, and long-chain chlorinated paraffins in liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part A: Influence of gas chromatography and ionisation source parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reaction Pathways of 2-Chloroeicosane: A Comparative Guide to Product Formation
For researchers, scientists, and drug development professionals, understanding the precise outcome of chemical reactions is paramount. The reaction of 2-chloroeicosane, a long-chain secondary haloalkane, with common bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) serves as a critical example of the competition between nucleophilic substitution (SN2) and elimination (E2) pathways. This guide provides a comparative analysis of the expected reaction products, supported by established chemical principles, and outlines detailed experimental protocols for their synthesis and characterization.
The reaction of 2-chloroeicosane with a hydroxide source can theoretically yield two primary products: eicosan-2-ol via an SN2 mechanism, and a mixture of eicosene isomers (predominantly eicos-1-ene and eicos-2-ene) through an E2 mechanism. The selection of the base and reaction conditions plays a pivotal role in directing the reaction towards the desired outcome.
Comparative Analysis of Reaction Products
| Base/Solvent System | Expected Major Product(s) | Expected Minor Product(s) | Theoretical Rationale |
| NaOH in Ethanol (B145695) | Eicosan-2-ol (SN2) | Eicos-1-ene, Eicos-2-ene (E2) | Sodium hydroxide in ethanol provides a strongly nucleophilic but moderately basic environment, favoring the SN2 pathway at the secondary carbon.[1][2][3] |
| KOH in Ethanol | Eicos-1-ene, Eicos-2-ene (E2) | Eicosan-2-ol (SN2) | Potassium hydroxide is a stronger base than sodium hydroxide. In an alcoholic solvent, the ethoxide ion (CH3CH2O-) is also present, which is a strong base, further promoting the E2 pathway.[4][5][6][7] According to Zaitsev's rule, the more substituted alkene (eicos-2-ene) is generally the major elimination product. |
Reaction Pathways
The competition between the SN2 and E2 reactions of 2-chloroeicosane with a base (represented as B¯, e.g., OH¯ or EtO¯) can be visualized as follows:
Experimental Protocols
The following are generalized experimental protocols for the reaction of 2-chloroeicosane with sodium hydroxide and potassium hydroxide.
Synthesis of Eicosan-2-ol (SN2 Favored)
Materials:
-
2-Chloroeicosane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroeicosane (1 equivalent) in ethanol (100 mL).
-
Prepare a solution of sodium hydroxide (1.2 equivalents) in a mixture of ethanol and water (e.g., 80:20 v/v).
-
Add the sodium hydroxide solution to the flask and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add 100 mL of distilled water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure eicosan-2-ol.
Synthesis of Eicosene Isomers (E2 Favored)
Materials:
-
2-Chloroeicosane
-
Potassium hydroxide (KOH)
-
Anhydrous ethanol
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (2 equivalents) in anhydrous ethanol (100 mL) with gentle heating.
-
Add 2-chloroeicosane (1 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of distilled water and extract the product with hexane (3 x 50 mL).
-
Combine the organic extracts and wash with distilled water (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of eicosene isomers can be analyzed by GC-MS to determine the ratio of eicos-1-ene to eicos-2-ene. Further purification can be achieved by fractional distillation under reduced pressure if necessary.
Product Characterization
The identity and purity of the synthesized products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of eicosan-2-ol and the eicosene isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the products and, in the case of the elimination reaction, the ratio of the different alkene isomers.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group in eicosan-2-ol and the C=C double bond in the eicosene isomers.
By carefully selecting the base and controlling the reaction conditions, researchers can selectively synthesize either the substitution or elimination products of 2-chloroeicosane, enabling further studies and applications in their respective fields.
References
- 1. organic chemistry - Substitution or elimination when a chloroalkene reacts with NaOH in ethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. gauthmath.com [gauthmath.com]
- 4. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 5. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Solved: Chloroethane is reacted with alcoholic potassium hydroxide. The product formed is: C 2 [Chemistry] [gauthmath.com]
Safety Operating Guide
Safe Disposal of Eicosane, 2-chloro-: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Eicosane, 2-chloro-, a chlorinated hydrocarbon, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, this compound must be treated as a hazardous waste. Adherence to established protocols and regulatory requirements is paramount. This guide provides essential, step-by-step information for the safe handling and disposal of Eicosane, 2-chloro-.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of Eicosane, 2-chloro- and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
-
Segregation: Immediately segregate waste containing Eicosane, 2-chloro- from all other waste streams. It is crucial to keep chlorinated and non-chlorinated organic solvent wastes separate.[1][2][3] Mixing these wastes can lead to dangerous chemical reactions and significantly increase disposal costs.[3]
-
Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting Eicosane, 2-chloro- waste.[2][4] The container should be in good condition and have a secure screw-on cap to prevent the release of vapors.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Eicosane, 2-chloro-".[1][2] Include the approximate concentration and quantity of the waste. Ensure the label is legible and securely attached to the container.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][3] This storage area should have secondary containment to mitigate any potential spills.
-
Consult Institutional Policy: Review your institution's specific chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) office is the primary resource for guidance on institutional procedures and regulatory compliance.
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the Eicosane, 2-chloro- waste. Chlorinated hydrocarbons are typically disposed of via high-temperature incineration at approved facilities.[5][6] Do not attempt to dispose of this chemical down the drain or in regular trash.
Quantitative Data and Disposal Method Summary
| Parameter | Guideline | Rationale |
| Waste Segregation | Must be segregated from non-chlorinated organic waste.[1][3] | Prevents dangerous reactions and reduces disposal costs.[3] |
| Primary Disposal Method | High-temperature incineration.[5][6] | Ensures the complete destruction of the chlorinated compound. |
| Container Type | Chemically resistant, leak-proof with a secure lid.[2][4] | Prevents spills and vapor release. |
| Labeling Requirements | "Hazardous Waste," full chemical name, and concentration.[1][2] | Ensures proper identification and safe handling. |
Experimental Protocols
There are no standard experimental protocols for the laboratory-scale disposal of Eicosane, 2-chloro- due to its hazardous nature. The accepted and regulated procedure is collection by a professional hazardous waste management service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Eicosane, 2-chloro-.
Caption: Logical workflow for the safe disposal of Eicosane, 2-chloro-.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
